Synthesis and Mechanistic Validation of 1-(4-Aminophenyl)piperidine-2,6-dione: A Technical Whitepaper
Executive Summary & Structural Context 1-(4-Aminophenyl)piperidine-2,6-dione, also known as N-(4-aminophenyl)glutarimide, is a highly versatile chemical intermediate utilized in the development of advanced pharmacophores...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Context
1-(4-Aminophenyl)piperidine-2,6-dione, also known as N-(4-aminophenyl)glutarimide, is a highly versatile chemical intermediate utilized in the development of advanced pharmacophores, including coagulation Factor Xa inhibitors and custom functional materials[1],[2].
From a structural design perspective, it is critical to distinguish this N1-substituted glutarimide from C3-substituted analogs (such as thalidomide or lenalidomide). While C3-substituted piperidine-2,6-diones are hallmark ligands for targeted protein degradation (PROTACs) via Cereblon (CRBN) recruitment, N1-substituted derivatives do not bind CRBN . The substitution at the imide nitrogen sterically blocks the critical hydrogen-bonding interactions required with the Trp380 and His378 residues in the CRBN tri-tryptophan pocket. Understanding this structural dichotomy is essential for scientists designing novel immunomodulatory drugs or specialized intermediates.
Logical relationship between glutarimide substitution patterns and CRBN binding.
Retrosynthetic Analysis & Mechanistic Rationale
The synthesis of 1-(4-aminophenyl)piperidine-2,6-dione is most effectively achieved via a robust, two-step protocol starting from commercially available glutaric acid and 4-nitroaniline[WO2003097600A1][1].
Step 1: Dehydrative Cyclization
The initial step involves the condensation of glutaric acid with 4-nitroaniline. Polyphosphoric acid (PPA) is uniquely suited for this transformation. Rather than merely acting as a solvent, PPA functions simultaneously as an acid catalyst and a highly effective desiccant[1]. By irreversibly sequestering the water molecules generated during the dual amidation/imidation process, PPA drives the thermodynamic equilibrium entirely toward the cyclic imide, preventing the stalling of the reaction at the uncyclized mono-amide intermediate.
Step 2: Heterogeneous Catalytic Hydrogenation
The second step requires the reduction of the nitroarene to an aniline. Raney Nickel (RaNi) under a hydrogen atmosphere is selected over Palladium on Carbon (Pd/C) to provide a cost-effective, chemoselective reduction[1]. RaNi efficiently reduces the aromatic nitro group at standard pressure and room temperature without risking the over-reduction or ring-opening of the glutarimide carbonyls.
Reaction workflow for the two-step synthesis of 1-(4-aminophenyl)piperidine-2,6-dione.
Step-by-Step Experimental Protocol
The following methodology is adapted from validated patent literature to ensure high yield and purity[WO2003097600A1][1].
Step 1: Synthesis of 1-(4-Nitrophenyl)piperidine-2,6-dione
Preparation: In a suitably sized round-bottom flask equipped with a mechanical overhead stirrer, combine 14.5 g (0.11 mol) of glutaric acid and 13.8 g (0.10 mol) of 4-nitroaniline.
Reagent Addition: Add 50.0 g of Polyphosphoric Acid (PPA) to the solid mixture.
Reaction: Heat the highly viscous mixture to 80°C. Maintain stirring at this temperature for 12 hours.
Quenching: Allow the reaction to cool slightly, then carefully add 500 mL of distilled water under vigorous stirring to precipitate the product and hydrolyze the PPA.
Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake extensively with water to remove residual phosphoric acid.
Drying: Dry the solid in a vacuum oven at 60°C to afford the intermediate as a solid.
Step 2: Synthesis of 1-(4-Aminophenyl)piperidine-2,6-dione
Preparation: Dissolve 10.0 g (0.043 mol) of the 1-(4-nitrophenyl)piperidine-2,6-dione intermediate in 100 mL of anhydrous tetrahydrofuran (THF).
Catalyst Addition: Carefully add 1.0 g of Raney Nickel (RaNi) catalyst to the solution.
Hydrogenation: Purge the reaction vessel with hydrogen gas. Stir the mixture vigorously under a normal pressure hydrogen atmosphere at room temperature.
Monitoring: Allow the reaction to proceed until macroscopic hydrogen uptake ceases, indicating complete reduction.
Workup: Filter the catalyst off through a pad of Celite under an inert atmosphere (Argon/Nitrogen).
Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from diethyl ether to yield the pure target compound.
Self-Validating Systems: Analytical Data & Causality
A robust synthetic protocol must be self-validating. The success of this two-step synthesis is definitively tracked via Melting Point (MP) and Proton Nuclear Magnetic Resonance (^1H-NMR) spectroscopy[1].
The most critical diagnostic checkpoint is the ^1H-NMR shift of the aromatic protons. In Step 1, the strongly electron-withdrawing nitro group deshields the ortho protons, pushing them downfield to 8.30 ppm. Upon successful reduction in Step 2, the newly formed amine group acts as a strong electron donor via resonance, significantly shielding the aromatic ring and shifting those same protons upfield to 6.67 ppm. The emergence of a broad singlet at 5.11 ppm (integrating to 2H) provides absolute confirmation of the -NH2 group.
Table 1: Reaction Parameters and Yields
Step
Reaction Type
Reagents
Catalyst / Solvent
Temp / Time
Yield
Melting Point
1
Imidation
Glutaric acid, 4-Nitroaniline
Polyphosphoric Acid (PPA)
80°C / 12 h
96.7%
207–209°C
2
Reduction
1-(4-Nitrophenyl)piperidine-2,6-dione
RaNi, H2 / THF
RT / Until H2 ceases
84.9%
214–215°C
Table 2: ^1H-NMR Spectral Assignments (DMSO-d6)
Proton Environment
Step 1 Product (Nitro)
Step 2 Product (Amino Target)
Mechanistic Shift Rationale
Aromatic (ortho to N/O)
8.30 ppm (d, J=8.8 Hz, 2H)
6.67 ppm (d, J=8.8 Hz, 2H)
Upfield shift due to reduction of electron-withdrawing -NO2 to electron-donating -NH2.
Aromatic (meta to N/O)
7.46 ppm (d, J=8.8 Hz, 2H)
6.53 ppm (d, J=8.8 Hz, 2H)
Upfield shift due to shielding effect of the amine lone pair.
Minor upfield shift due to distant electronic changes across the imide bond.
Glutarimide (-CH2-)
2.03 ppm (m, J=7.9 Hz, 2H)
1.92 ppm (m, J=7.9 Hz, 2H)
Minor upfield shift.
Process Safety & Scale-up Considerations
Translating this protocol from the bench to pilot scale requires strict adherence to process safety:
PPA Viscosity and Exotherms: PPA is exceptionally viscous at ambient temperatures. Mechanical overhead stirring (rather than magnetic stirring) is mandatory to ensure homogeneity. Furthermore, the water quench at the end of Step 1 is highly exothermic. Water must be added dropwise initially, or the reaction mixture should be poured over crushed ice to prevent localized boiling, splatter, and product degradation.
Pyrophoric Catalyst Handling: Raney Nickel is highly pyrophoric when dry. Post-hydrogenation filtration must be conducted under an inert argon or nitrogen blanket. The filter cake must remain wetted with THF or water at all times before safe disposal or recycling to prevent spontaneous ignition.
References
1.[1] Title: WO2003097600A1 - Method for producing cyclic imides in the presence of polyphosphoric acid. Source: Google Patents. URL:
2.[2] Title: BLDpharm – Page 804 – 알앤디메이트: 재료과학 및 기능성 소재 개발용 화합물. Source: rndmate.com. URL:
Author: BenchChem Technical Support Team. Date: March 2026
Technical Monograph: Chemical Properties & Synthesis of 1-(4-Aminophenyl)piperidine-2,6-dione
Executive Summary & Structural Analysis
1-(4-Aminophenyl)piperidine-2,6-dione (CAS: 444003-01-4) is a specialized N-aryl cyclic imide intermediate. Structurally, it consists of a glutarimide (piperidine-2,6-dione) ring substituted at the nitrogen (N1 position) with a para-aminophenyl group.
Critical Pharmacophore Distinction:
It is imperative to distinguish this compound from the immunomodulatory imide drugs (IMiDs) such as thalidomide or lenalidomide. IMiDs bind to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) via an unsubstituted glutarimide nitrogen (–NH–). In 1-(4-Aminophenyl)piperidine-2,6-dione, the nitrogen is fully substituted by the phenyl ring, eliminating the hydrogen bond donor capability required for canonical CRBN binding. Consequently, this molecule serves primarily as a synthetic scaffold for Factor Xa inhibitors and other N-aryl imide pharmacophores, rather than as a direct CRBN modulator.
Physicochemical Profile
The following data aggregates experimental values and predictive modeling for bench-level validation.
Property
Value / Description
Source/Notes
IUPAC Name
1-(4-aminophenyl)piperidine-2,6-dione
Standard Nomenclature
CAS Number
444003-01-4
Verified
Molecular Formula
C₁₁H₁₂N₂O₂
Molecular Weight
204.23 g/mol
Melting Point
214–215 °C
Experimental (Recryst. from Et₂O) [1]
Appearance
Crystalline solid (Off-white to pale yellow)
Solubility
Soluble in DMSO, DMF, THF; Moderate in Acetone; Low in Water
Polar aprotic solvents recommended
pKa (Aniline)
~4.8 (Predicted)
Protonation of amine
LogP
~0.8–1.2 (Predicted)
Moderate lipophilicity
Synthetic Methodology
The most robust synthesis, validated for scale-up, involves the condensation of glutaric acid with 4-nitroaniline followed by catalytic hydrogenation. This route avoids the use of unstable acid chlorides and minimizes side reactions.
Protocol: Two-Stage Synthesis from Glutaric Acid
Stage 1: Condensation (Formation of the Nitro-Imide)
Suspend glutaric acid and 4-nitroaniline in PPA (approx. 5g PPA per gram of reactant).
Heat to 80 °C with vigorous stirring. The mixture will homogenize as the reaction proceeds.
Quench: Cool to room temperature and pour into ice-water (10x volume).
Isolation: Filter the resulting precipitate, wash extensively with water to remove acid residues, and dry in vacuo at 60 °C.
Yield: ~96% of 1-(4-nitrophenyl)piperidine-2,6-dione (MP: 207–209 °C).
Stage 2: Reduction (Formation of the Target Amine)
Reagents: 1-(4-nitrophenyl)piperidine-2,6-dione, Raney Nickel (RaNi) or Pd/C, Hydrogen gas (H₂), THF.
Conditions: Ambient temperature, atmospheric pressure (balloon) or slight overpressure.
Procedure:
Dissolve the nitro-intermediate in THF (10 mL/g).
Add Raney Nickel catalyst (10 wt% loading).
Stir under H₂ atmosphere until hydrogen uptake ceases (monitor via TLC/LCMS).
Workup: Filter through Celite to remove catalyst (Caution: Pyrophoric). Concentrate the filtrate.
Purification: Recrystallize from diethyl ether.
Yield: ~85% of 1-(4-aminophenyl)piperidine-2,6-dione.[1]
Visual Synthesis Workflow
Figure 1: Stepwise synthetic pathway from glutaric acid precursors to the target aniline.
Chemical Reactivity & Stability
Understanding the dual reactivity of the aniline nucleophile and the imide electrophile is crucial for downstream applications.
A. Aniline Functionality (Nucleophilic)
The primary amine at the para-position is the principal handle for derivatization.
Acylation: Reacts rapidly with acid chlorides or anhydrides to form amides. This is the standard route for synthesizing Factor Xa inhibitors (e.g., coupling with substituted benzoic acids).
Diazotization: Treatment with NaNO₂/HCl generates the diazonium salt, allowing for Sandmeyer transformations (substitution with -Cl, -Br, -CN) or azo coupling.
Reductive Amination: Reacts with aldehydes/ketones in the presence of NaBH(OAc)₃ to form secondary amines.
B. Glutarimide Ring (Electrophilic/Labile)
The N-aryl imide ring is susceptible to nucleophilic attack, particularly under basic conditions.
Hydrolysis: At pH > 9, the imide ring opens to form the corresponding glutaramic acid derivative (N-(4-aminophenyl)-4-carboxybutanamide).
Stability Protocol: Avoid aqueous bases during workups. Use buffered solutions if aqueous contact is necessary. The compound is stable in dilute acid and neutral organic solvents.
Hazard Classification: Irritant (Skin/Eye/Respiratory). Potential sensitizer due to the aniline moiety.
Handling: Manipulate within a chemical fume hood. Wear nitrile gloves and safety glasses.
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the aniline group (browning over time).
References
Preparation of N-substituted cyclic imides.
Source: WO2003097600A1 (Patent).
Context: Describes the synthesis of 1-(4-aminophenyl)piperidine-2,6-dione via PPA cyclization and RaNi hydrogenation.
Chemical Identity: 1-(4-Aminophenyl)piperidine-2,6-dione.
Source:[1][2][3][4][5] CymitQuimica / PubChem.
Context: CAS verification (444003-01-4) and commercial availability.[5]
1-(4-Aminophenyl)piperidine-2,6-dione derivatives and their biological activity
The following technical guide details the chemistry, synthesis, and biological applications of 1-(4-Aminophenyl)piperidine-2,6-dione , a critical scaffold in medicinal chemistry. Synthesis, Biological Mechanism, and Phar...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemistry, synthesis, and biological applications of 1-(4-Aminophenyl)piperidine-2,6-dione , a critical scaffold in medicinal chemistry.
Synthesis, Biological Mechanism, and Pharmacological Applications
Executive Summary & Molecule Identification
1-(4-Aminophenyl)piperidine-2,6-dione (CAS: 444003-01-4) is a specialized N-substituted glutarimide derivative. Unlike the well-known immunomodulatory imide drugs (IMiDs) like thalidomide—which possess a C3-substituted glutarimide ring with a free N-H group—this molecule features a phenyl group directly attached to the imide nitrogen.
This structural distinction is biologically decisive:
Thalidomide Class (C3-substituted): Binds Cereblon (CRBN) via the free imide nitrogen (tri-tryptophan pocket).
1-(4-Aminophenyl) Class (N-substituted): Lacks CRBN binding affinity due to N-substitution. Instead, it serves as a high-value pharmacophore and synthetic intermediate for Factor Xa inhibitors (anticoagulants) and specific anticonvulsant analogs.
Property
Specification
IUPAC Name
1-(4-aminophenyl)piperidine-2,6-dione
Common Name
N-(4-Aminophenyl)glutarimide
Molecular Formula
C₁₁H₁₂N₂O₂
Molecular Weight
204.23 g/mol
Core Scaffold
Glutarimide (Piperidine-2,6-dione)
Primary Application
Synthetic intermediate for Factor Xa inhibitors; Anticonvulsant research
Chemical Synthesis & Production
The synthesis of 1-(4-aminophenyl)piperidine-2,6-dione is typically achieved through a two-step sequence: condensation of glutaric anhydride with a nitroaniline precursor, followed by selective reduction.
Synthetic Pathway (DOT Diagram)
Caption: Two-step synthesis via condensation and reduction to yield the amino-aryl glutarimide core.
Detailed Experimental Protocol
Step 1: Formation of 1-(4-Nitrophenyl)piperidine-2,6-dione
This step utilizes a dehydration reaction to close the glutarimide ring.
Solvent/Catalyst: Glacial acetic acid (solvent) and Acetic anhydride (dehydrating agent).
Procedure:
Dissolve 4-nitroaniline in glacial acetic acid under inert atmosphere (N₂).
Add glutaric anhydride and heat to reflux (120°C) for 4–6 hours.
Mechanism:[1][2] The amine attacks the anhydride to form the amic acid intermediate, which then undergoes ring closure (dehydration) driven by acetic anhydride.
Work-up: Cool the mixture to room temperature. Pour into ice-cold water. The product precipitates as a solid.[3] Filter, wash with water, and recrystallize from ethanol.
Yield Target: >80%.
Step 2: Reduction to 1-(4-Aminophenyl)piperidine-2,6-dione
Reagents: 1-(4-Nitrophenyl)piperidine-2,6-dione, 10% Pd/C catalyst, Hydrogen gas (H₂).
Solvent: Methanol or Ethanol/THF mixture.
Procedure:
Suspend the nitro compound in the solvent in a hydrogenation vessel.
Add 10% Pd/C (5-10 wt%).
Stir under H₂ atmosphere (balloon pressure or 30 psi) at room temperature for 2–4 hours.
Monitoring: Monitor by TLC (disappearance of yellow nitro spot, appearance of fluorescent amine spot).
Work-up: Filter through a Celite pad to remove catalyst. Concentrate the filtrate under reduced pressure to yield the off-white solid product.
Validation: Confirm structure via ¹H-NMR (look for disappearance of nitro-aromatic shift and appearance of broad NH₂ peak at ~5.0 ppm).
Biological Activity & Mechanism of Action
Factor Xa Inhibition (Anticoagulant)
The primary high-value application of this scaffold is in the design of Factor Xa (FXa) inhibitors .[4] The 1-(4-aminophenyl)piperidine-2,6-dione moiety serves as the S4 binding element .
Mechanism: Factor Xa is a serine protease critical to the coagulation cascade.[4] It converts Prothrombin to Thrombin.
Role of the Scaffold:
The 4-amino group is derivatized (e.g., amidated) to link to a central core (often a biphenyl or heterocyclic spacer) that binds the S1 specificity pocket.
The glutarimide ring (piperidine-2,6-dione) occupies the S4 aryl-binding pocket. Its polar carbonyls can engage in water-mediated hydrogen bonding, while the ring provides a rigid, semi-planar orientation that improves metabolic stability compared to open-chain analogs.
Coagulation Cascade Interaction (DOT Diagram)
Caption: The scaffold derivatives block Factor Xa, preventing the Prothrombin-to-Thrombin transition.
Structure-Activity Relationship (SAR)
Research indicates specific requirements for the 1-(4-aminophenyl)piperidine-2,6-dione derivatives to maintain potency:
Structural Feature
SAR Implication
N-Phenyl Substitution
Essential for positioning the glutarimide in the hydrophobic S4 pocket of Factor Xa.
Glutarimide Ring Size
The 6-membered ring (piperidine-2,6-dione) is often optimal compared to succinimide (5-membered) for specific steric fits in the enzyme active site.
4-Amino Linker
Must be derivatized. Free amine has low potency. Conversion to urea or amide linkers significantly increases binding affinity (IC50 drops from µM to nM range).
C3/C4 Substitution
Unsubstituted glutarimide rings are preferred for this class. Adding substituents here (like in thalidomide) often causes steric clash in the Factor Xa pocket.
Experimental Validation Protocols
Factor Xa Chromogenic Assay
To verify the biological activity of derivatives synthesized from this scaffold, a standard chromogenic assay is used.
Incubate the test compound (derivative of 1-(4-aminophenyl)piperidine-2,6-dione) with Factor Xa in buffer for 30 minutes at 37°C.
Add substrate S-2765.
Measure the release of p-nitroaniline (pNA) continuously at 405 nm for 10 minutes.
Analysis: Calculate IC50 by plotting reaction velocity vs. log[Inhibitor].
Success Criteria: Potent derivatives typically show IC50 < 50 nM.
Physicochemical Characterization
For drug development, the solubility and stability of the glutarimide ring are critical.
Hydrolytic Stability: The imide ring is susceptible to hydrolysis in alkaline pH.
Test: Incubate compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC over 24 hours.
Expectation: N-substituted glutarimides are generally more stable than their open-chain amic acid counterparts at physiological pH, but less stable than lactams (piperidin-2-ones).
References
Synthesis of Cyclic Imides
Method for producing cyclic imides in the presence of polyphosphoric acid. Patent WO2003097600A1. (Describes the synthesis of 1-(4-aminophenyl)
Factor Xa Inhibitor Design
Pinto, D. J., et al. (2007). Discovery of an Oral Factor Xa Inhibitor (Apixaban). Journal of Medicinal Chemistry, 50(22), 5339-5356.[3] (Provides context on the evolution of phenyl-piperidinone/dione scaffolds).
Glutarimide Chemistry
Hargreaves, M. K., et al. (1970). Cyclic Carboxylic Monoimides. Chemical Reviews, 70(4), 439–469. (Fundamental review of glutarimide stability and reactivity).
Cereblon Binding Requirements (Contrast)
Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21, 803–809. (Establishes why N-substitution abolishes IMiD activity).
Aminoglutethimide as an Aromatase Inhibitor: A Technical Guide
Executive Summary Aminoglutethimide, a first-generation non-steroidal aromatase inhibitor, represents a pivotal milestone in the history of endocrine therapy for hormone-responsive cancers.[1][2] Initially developed as a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Aminoglutethimide, a first-generation non-steroidal aromatase inhibitor, represents a pivotal milestone in the history of endocrine therapy for hormone-responsive cancers.[1][2] Initially developed as an anticonvulsant, its potent inhibitory effects on steroidogenesis were discovered serendipitously, leading to its repurposing for the treatment of advanced breast cancer and Cushing's syndrome.[3][4] This guide provides a detailed technical examination of aminoglutethimide, focusing on its mechanism of action, the causality behind its dual inhibition of aromatase and other key steroidogenic enzymes, and the experimental protocols used to characterize its activity. While largely superseded by more selective and potent third-generation inhibitors, a thorough understanding of aminoglutethimide's pharmacology provides crucial insights into the evolution of aromatase inhibitor drug development and the foundational principles of endocrine manipulation in oncology.
A Historical and Chemical Perspective
From Anticonvulsant to Endocrine Agent
Aminoglutethimide was first introduced for medical use in 1960 as an anticonvulsant.[3] However, reports of adrenal insufficiency in patients led to its withdrawal in 1966 and a subsequent investigation into its endocrine effects.[3][5] This investigation revealed that aminoglutethimide is a potent inhibitor of steroidogenesis.[3][4] This discovery was a landmark event, shifting the therapeutic strategy for hormone-dependent breast cancer from surgical adrenalectomy to a reversible "medical adrenalectomy".[2][3] The first report of its use in breast cancer was in 1969, establishing it as the prototype for a new class of anticancer agents.[2][3]
Chemical and Pharmacological Profile
Aminoglutethimide (chemical name: 3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione) is a non-steroidal derivative of the sedative glutethimide.[3][6] Its chemical structure is fundamental to its mechanism of action. The 4-aminophenyl group is crucial for its interaction with the heme iron center of cytochrome P450 enzymes.[7]
Aminoglutethimide's therapeutic and side-effect profiles are dictated by its non-selective inhibition of key cytochrome P450 (CYP) enzymes involved in the steroid biosynthesis pathway.
Primary Target: Aromatase (CYP19A1)
The primary mechanism for its use in breast cancer is the inhibition of aromatase (CYP19A1), the enzyme responsible for the final and rate-limiting step in estrogen biosynthesis—the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol).[1][11][12] By blocking this conversion, aminoglutethimide effectively reduces the levels of circulating estrogens that stimulate the growth of estrogen receptor-positive (ER+) breast cancer cells.[4][12] This action is particularly relevant in postmenopausal women, where the primary source of estrogen is the peripheral aromatization of adrenal androgens in tissues like fat and muscle.[13]
Crucially, aminoglutethimide also potently inhibits the cholesterol side-chain cleavage enzyme (P450scc or CYP11A1).[11][12] This enzyme catalyzes the very first committed step in steroidogenesis: the conversion of cholesterol to pregnenolone.[11][14] Pregnenolone is the universal precursor to all steroid hormones, including glucocorticoids (e.g., cortisol), mineralocorticoids (e.g., aldosterone), and adrenal androgens.[11][15]
This "off-target" inhibition is the basis for its use in Cushing's syndrome, a condition of excess cortisol.[12][13] However, in the context of breast cancer treatment, this broad-spectrum inhibition leads to adrenal insufficiency, a clinically significant side effect.[3][11] The inhibition of cortisol synthesis triggers a compensatory rise in pituitary adrenocorticotropic hormone (ACTH), which can overcome the enzymatic blockade.[15][16]
Causality Behind Co-therapy: To prevent this reflex ACTH surge and the resultant adrenal hyperstimulation, and to replace the deficient cortisol, patients treated with aminoglutethimide for breast cancer must receive concurrent glucocorticoid replacement, typically with hydrocortisone.[13][15] This self-validating system—inhibiting adrenal output and replacing the essential product—was key to the drug's clinical utility.
Caption: Aminoglutethimide's dual points of inhibition in the steroidogenesis pathway.
Experimental Evaluation Protocols
Evaluating the efficacy and mechanism of aromatase inhibitors like aminoglutethimide requires robust in vitro and cell-based assays. These protocols serve to quantify enzymatic inhibition and assess the downstream biological consequences.
In Vitro Cell-Free Aromatase Inhibition Assay
This assay directly measures the enzymatic activity of aromatase and its inhibition by a test compound. The human placental microsomal assay is a classic and widely used method.[17] Modern variations often use recombinant human aromatase and a fluorometric substrate for high-throughput screening.[18][19][20]
Principle: Recombinant human aromatase (CYP19A1) converts a non-fluorescent substrate into a fluorescent product. An inhibitor will reduce the rate of this conversion, leading to a decrease in the fluorescence signal. The half-maximal inhibitory concentration (IC50) can then be calculated.[18][19]
Step-by-Step Methodology (Fluorometric):
Reagent Preparation:
Prepare Aromatase Assay Buffer.
Reconstitute Recombinant Human Aromatase enzyme and NADPH-generating system cofactors.
Prepare a stock solution of the fluorogenic substrate (e.g., a dibenzylfluorescein derivative).[21]
Prepare serial dilutions of Aminoglutethimide (as a positive control) and test compounds at 5X the final desired concentration.
Assay Plate Setup (96-well, white, opaque plate):
Test Wells: Add 20 µL of 5X test compound dilution.
Positive Control Wells: Add 20 µL of 5X Aminoglutethimide dilution.
No Inhibitor Control Wells: Add 20 µL of Assay Buffer.
Enzyme Addition:
Add 40 µL of the prepared 2X Aromatase enzyme solution to all wells.
Incubate for 10-15 minutes at the optimal temperature (e.g., 37°C) to allow for inhibitor binding.
Reaction Initiation:
Add 40 µL of the 2.5X substrate/cofactor mix to all wells to initiate the reaction. The final volume is 100 µL.
Data Acquisition:
Immediately place the plate in a fluorescence plate reader.
Measure fluorescence kinetically over 30-60 minutes at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 488/527 nm).[21]
Data Analysis:
Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each well.
Normalize the rates to the "No Inhibitor Control".
Plot the percent inhibition versus the log of the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.
Caption: Workflow for an in vitro fluorometric aromatase inhibition assay.
Cell-Based Aromatase Activity Assay
This assay provides a more biologically relevant context by evaluating aromatase inhibition within a live cellular environment. It indirectly measures aromatase activity by quantifying the proliferative response of ER+ breast cancer cells.[18][19][20]
Principle: The ER-positive, aromatase-expressing human breast cancer cell line (e.g., MCF-7) is cultured in an estrogen-free medium and supplied with an androgen precursor (testosterone).[22][23] The cells' endogenous aromatase converts testosterone to estradiol, which then stimulates cell proliferation via the estrogen receptor. An aromatase inhibitor will block this conversion, thus inhibiting proliferation, which can be measured using various viability assays (e.g., MTT, resazurin).[18][24]
Step-by-Step Methodology (MCF-7 Proliferation):
Cell Culture Preparation:
Culture MCF-7 cells in standard growth medium.
Prior to the assay, switch cells to an estrogen-free medium (phenol red-free medium with charcoal-stripped serum) for 48-72 hours to deplete endogenous estrogens.
Cell Seeding:
Trypsinize and seed the hormone-deprived cells into a 96-well plate at a predetermined density and allow them to attach overnight.
Treatment:
Remove the seeding medium and replace it with fresh estrogen-free medium containing:
Test Wells: Testosterone + serial dilutions of the test compound/Aminoglutethimide.
Incubate the plate for 5-7 days to allow for cell proliferation.
Viability Assessment (e.g., MTT Assay):
Add MTT reagent to each well and incubate for 2-4 hours.
Add solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
Data Analysis:
Normalize the absorbance readings to the "Proliferation Control" (testosterone only).
Plot the percent inhibition of proliferation versus the log of the inhibitor concentration to determine the IC50.
Clinical Context and Legacy
Therapeutic Applications
Metastatic Breast Cancer: In postmenopausal women with ER+ advanced breast cancer, aminoglutethimide (with hydrocortisone) produced objective response rates comparable to surgical adrenalectomy and the antiestrogen tamoxifen.[13]
Cushing's Syndrome: It is effective in reducing cortisol overproduction from adrenal tumors or ectopic ACTH production.[11][12][13]
Limitations and Side-Effect Profile
The clinical utility of aminoglutethimide is limited by its non-selectivity and consequent side-effect profile.[3] Lethargy is the most common dose-limiting toxicity.[3][25]
Side Effect
Approximate Incidence
Underlying Cause
Lethargy, Drowsiness, Dizziness
30-70%
Central nervous system effects, possibly related to its parent compound, glutethimide.[3][25][26]
The challenges associated with aminoglutethimide's non-selectivity and toxicity profile directly spurred the development of second and third-generation aromatase inhibitors (e.g., anastrozole, letrozole, exemestane).[1][29] These agents offer significantly greater potency and, crucially, high selectivity for the aromatase enzyme, thereby avoiding the inhibition of cortisol and aldosterone synthesis.[1] This enhanced selectivity eliminates the need for glucocorticoid replacement therapy and results in a much more favorable side-effect profile, establishing them as the current standard of care in the endocrine treatment of ER+ breast cancer.[29]
Conclusion
Aminoglutethimide holds a significant place in the history of pharmacology and oncology. As the first clinically applied aromatase inhibitor, it validated the principle that blocking estrogen synthesis is a viable and effective strategy for treating hormone-dependent breast cancer.[2][30] Its dual-inhibition mechanism, while responsible for its dose-limiting toxicities, also provided a powerful tool for managing hypercortisolism. The scientific journey from its serendipitous discovery to its eventual replacement by highly selective successors provides a compelling case study in rational drug design, highlighting the relentless drive for improved target specificity and patient tolerability in modern drug development.
References
What is the mechanism of Aminoglutethimide? - Patsnap Synapse. (2024, July 17). Available from: [Link]
What is Aminoglutethimide used for? - Patsnap Synapse. (2024, June 14). Available from: [Link]
Aminoglutethimide - Wikipedia. Available from: [Link]
PHARMACOLOGY OF Aminoglutethimide ; Overview, Pharmacokinetics, Mechanism of Action, Uses, Effects - YouTube. (2024, November 24). Available from: [Link]
Mechanisms of Action of Aminoglutethimide as Endocrine Therapy of Breast Cancer. Available from: [Link]
Santen, R. J., & Brodie, H. (2009). History of aromatase: saga of an important biological mediator and therapeutic target. Endocrine reviews, 30(4), 343–375. Available from: [Link]
Buzdar, A. U., & Harvey, H. A. (2000). Historical Development of Aromatase Inhibitors. In Holland-Frei Cancer Medicine. 5th edition. BC Decker. Available from: [Link]
Santen, R. J., Worgul, T. J., Samojlik, E., Interrante, A., Boucher, A. E., Lipton, A., Harvey, H., White, D. S., Smart, E., Cox, C., & Wells, S. A. (1981). Aminoglutethimide: review of pharmacology and clinical use. Cancer research, 41(9 Pt 2), 3516s–3520s. Available from: [Link]
Santen, R. J., & Brodie, A. M. (2009). History of Aromatase: Saga of an Important Biological Mediator and Therapeutic Target. Endocrine Reviews, 30(4), 343–375. Available from: [Link]
Lønning, P. E. (1990). Mechanisms of action of aminoglutethimide as endocrine therapy of breast cancer. Journal of steroid biochemistry, 37(3), 365–373. Available from: [Link]
Aromatase inhibitor - Wikipedia. Available from: [Link]
Yilmaz, B., & Sandal, S. (2022). Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: "A Cell-Based and a Cell-Free Assay". Turkish journal of pharmaceutical sciences, 19(6), 694–700. Available from: [Link]
Yilmaz, B., & Sandal, S. (2022). Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: “A Cell-Based and a Cell-Free Assay”. Turkish Journal of Pharmaceutical Sciences, 19(6), 694-700. Available from: [Link]
Boccardo, F. (1993). First generation aromatase inhibitors--aminoglutethimide and testololactone. Breast cancer research and treatment, 28(3), 235–243. Available from: [Link]
Chen, S., Hsieh, J. H., Tice, R. R., & Xia, M. (2015). Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library. Toxicological sciences : an official journal of the Society of Toxicology, 147(2), 432–442. Available from: [Link]
Doering, J. A., Wiseman, S. B., Giesy, J. P., & Hecker, M. (2018). Case study in 21st century ecotoxicology: using in vitro aromatase inhibition data to predict short term in vivo responses in adult female fish. Environmental science. Processes & impacts, 20(1), 136–146. Available from: [Link]
Cytadren (Aminoglutethimide): Side Effects, Uses, Dosage, Interactions, Warnings - RxList. Available from: [Link]
Thompson, T. A., Vermeulen, J. D., Wagner, W. E., Jr, & Le Sher, A. R. (1981). Aminoglutethimide bioavailability, pharmacokinetics, and binding to blood constituents. Journal of pharmaceutical sciences, 70(9), 1040–1043. Available from: [Link]
Aminoglutethimide Side Effects: Common, Severe, Long Term - Drugs.com. (2025, May 2). Available from: [Link]
Miller, W. R. (2007). Development of aromatase inhibitors for the treatment of breast cancer: From the laboratory to the clinic. Cancer Research, 67(9 Supplement), SY25-02. Available from: [Link]
Nadjafi, C. (1986). Aminoglutethimide: chemistry, pharmacokinetics, pharmacology and mechanism of action. Acta clinica Belgica. Supplementum, 11, 3–10. Available from: [Link]
Chen, S., Hsieh, J. H., Tice, R. R., & Xia, M. (2015). Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library. Toxicological Sciences, 147(2), 432–442. Available from: [Link]
Murray, R. M., & Pitt, P. (1985). Aminoglutethimide in the treatment of advanced postmenopausal breast cancer. European journal of cancer & clinical oncology, 21(5), 557–561. Available from: [Link]
Buzdar, A. U. (1982). Hematologic Adverse Effects of Aminoglutethimide. Annals of Internal Medicine, 97(4), 623. Available from: [Link]
aminoglutethimide | Tahoe Forest Health System. Available from: [Link]
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Aminoglutethimide - wikidoc. (2015, February 25). Available from: [Link]
Pre-Validation Study Plan and Study Protocol for the Aromatase Assay Using Human, Bovine, and Porcine Placenta, and Human Recomb - EPA. (2002, June 7). Available from: [Link]
Lønning, P. E., Schanche, J. S., Kvinnsland, S., & Ueland, P. M. (1985). Single-dose and steady-state pharmacokinetics of aminoglutethimide. R Discovery. Available from: [Link]
Lønning, P. E., Schanche, J. S., Kvinnsland, S., & Ueland, P. M. (1985). Single-dose and steady-state pharmacokinetics of aminoglutethimide. Clinical pharmacokinetics, 10(4), 353–364. Available from: [Link]
Aminoglutethimide - the NIST WebBook. Available from: [Link]
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Salhanick, H. A. (1982). Basic studies on aminoglutethimide. Cancer research, 42(8 Suppl), 3315s–3321s. Available from: [Link]
Yilmaz, B., & Sandal, S. (2022). Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity. Turkish Journal of Pharmaceutical Sciences, 19(6), 694-700. Available from: [Link]
Chart, J. J., & Sheppard, H. (1964). INHIBITORS OF ADRENAL STEROID BIOSYNTHESISl. Annual Review of Pharmacology, 4(1), 143-162. Available from: [Link]
Rehman, K., Rehan, F., & Azhar, S. (2011). Oxidative stress-induced inhibition of adrenal steroidogenesis requires participation of p38 mitogen-activated protein kinase signaling pathway in. Journal of Endocrinology, 211(2), 137-149. Available from: [Link]
Foster, A. B., Jarman, M., Mann, J., & Parr, I. B. (1986). Pharmacology of aminoglutethimide: structure/activity relationships and receptor interactions. Acta clinica Belgica. Supplementum, 11, 11–16.
Miller, W. L., & Auchus, R. J. (2011). Molecular Biology, Biochemistry, and Physiology of Human Steroidogenesis and Its Disorders. Endocrine Reviews, 32(1), 81–151. Available from: [Link]
The Principles, Enzymes, and Pathways of Human Steroidogenesis - Clinical Gate. (2015, March 28). Available from: [Link]
Midzak, A. S., & Papadopoulos, V. (2016). Current knowledge on the acute regulation of steroidogenesis. Steroids, 109, 40–58. Available from: [Link]
Al-Ostath, O. A., Kaur, G., Asthana, S., & Al-Eitan, L. N. (2025, September 22). Screening of Traditional Chinese Medicine (TCM) Compounds for their Aromatase Inhibitory Potential by Applying Molecular Docking, Dynamics Simulation and Cytotoxicity Assay. Biomedical and Pharmacology Journal, 18(3). Available from: [Link]
The Non-Steroidal Prototype: A Technical History of Aminoglutethimide
The following technical guide details the discovery, chemistry, pharmacology, and clinical evolution of Aminoglutethimide (AG). Content Type: Technical Whitepaper Audience: Drug Development Scientists, Pharmacologists, a...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the discovery, chemistry, pharmacology, and clinical evolution of Aminoglutethimide (AG).
Content Type: Technical Whitepaper
Audience: Drug Development Scientists, Pharmacologists, and Oncologists
Executive Summary
Aminoglutethimide (AG) represents a seminal case study in drug repurposing and rational pharmacological pivoting . Originally synthesized as a sedative-hypnotic and anticonvulsant structurally related to thalidomide, its metabolic toxicity profile revealed a potent ability to inhibit cytochrome P450 enzymes involved in steroidogenesis. This "off-target" effect was harnessed to create the first "medical adrenalectomy" protocol for advanced breast cancer. This guide analyzes the chemical genesis, the dual-mechanism of action (CYP11A1 vs. CYP19A1 inhibition), and the specific experimental assays that defined its legacy as the progenitor of modern aromatase inhibitors.
Part 1: Chemical Genesis and Synthesis
Structural Homology
Aminoglutethimide (3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione) is a derivative of glutethimide , a piperidinedione hypnotic popular in the 1950s. Its chemical scaffold shares the glutarimide ring found in thalidomide, a structural feature critical for its CNS penetration and subsequent adverse teratogenicity profile.
The Classic Synthesis Route
The industrial synthesis of AG historically follows the nitration of the glutethimide core followed by catalytic reduction. This route highlights the direct lineage from sedative manufacturing to endocrine oncology.
Figure 1: Chemical Synthesis Pathway (Glutethimide to Aminoglutethimide)
Caption: The classic synthesis involves nitration of the phenyl ring of glutethimide followed by reduction, converting a sedative into a steroidogenesis inhibitor.
Part 2: The Serendipitous Pivot (1960–1967)
The Anticonvulsant Failure
Introduced in 1960 under the trade name Elipten , AG was marketed for epilepsy. By 1966, it was withdrawn due to a constellation of side effects:
Adrenal Insufficiency: Patients exhibited hyponatremia and hypotension.
Thyroid Toxicity: Goiter formation due to inhibition of organification.
Sexual Precocity/Virilization: Paradoxical effects in children.
Mechanistic Causality
Investigation revealed that the "toxicity" was actually potent pharmacological efficacy against Cytochrome P450 enzymes. The adrenal insufficiency was caused by the blockade of CYP11A1 (P450scc) , the enzyme responsible for the side-chain cleavage of cholesterol.
Field Insight: In modern drug discovery, this phase would be classified as "Phenotypic Screening" identifying a new target (CYP11A1) from an adverse event signal.
Part 3: Mechanistic Deep Dive & Pharmacodynamics
AG is a non-selective inhibitor of heme-containing monooxygenases. Its clinical utility in breast cancer derived from its ability to block estrogen production, but its lack of specificity necessitated high dosing and glucocorticoid replacement.
Dual Inhibition: CYP11A1 vs. CYP19A1
AG operates via Type II binding to the heme iron of P450 enzymes, preventing oxygen activation.
Target Enzyme
Function
IC50 (Approx)
Physiological Consequence
CYP19A1 (Aromatase)
Converts Androgens → Estrogens
0.6 – 1.6 µM
Suppression of peripheral estrogen synthesis (Breast Cancer efficacy).
CYP11A1 (Desmolase)
Converts Cholesterol → Pregnenolone
20 – 30 µM
"Medical Adrenalectomy" (Total steroid shutdown).
CYP11B1 (11β-hydroxylase)
Final step in Cortisol synthesis
~50 µM
Impaired cortisol production.
Key Observation: AG is roughly 30-fold more potent against Aromatase than Desmolase. However, early protocols (1000 mg/day) achieved concentrations high enough to block both, necessitating hydrocortisone rescue.
The Auto-Induction Phenomenon
AG is a potent inducer of hepatic CYP enzymes (specifically CYP3A4).
Clinical Implication: Dosage titration was required not just for tolerance, but to maintain therapeutic levels as the liver accelerated the drug's clearance.
Figure 2: Steroidogenesis Blockade Points
Caption: AG inhibits the conversion of Cholesterol to Pregnenolone (Medical Adrenalectomy) and Androstenedione to Estrone (Aromatase Inhibition).
Part 4: Clinical Repurposing (The Santen Protocol)
In the 1970s and 80s, Dr. Richard Santen and colleagues optimized the use of AG for metastatic breast cancer.
The Reflex ACTH Loop
Blocking CYP11A1/CYP11B1 causes a drop in cortisol. The pituitary senses this and releases ACTH to stimulate the adrenal gland.
The Problem: High ACTH overrides the AG blockade, restoring steroidogenesis ("Escape Phenomenon").
The Solution: Co-administration of Hydrocortisone (40 mg/day). This replaces the missing cortisol and suppresses the ACTH surge, maintaining the blockade.
High Dose vs. Low Dose
Original Protocol: 1000 mg AG + 40 mg Hydrocortisone. (High CNS toxicity: lethargy, ataxia).
Optimized Protocol: 500 mg AG + Hydrocortisone.
Rationale: Due to the higher affinity for Aromatase (IC50 ~1 µM), lower doses could inhibit estrogen synthesis without fully blocking adrenal cortisol production, though hydrocortisone was usually maintained to ensure stability.
Part 5: Technical Protocol – Radiometric Aromatase Assay
To validate AG's mechanism, researchers utilized the Tritiated Water Release Assay . This remains the gold standard for measuring aromatase activity in vitro.
Principle
Aromatization of androstenedione involves the removal of the 1β-hydrogen and the 2β-hydrogen. By labeling the substrate with Tritium (³H) at the 1β position, the aromatization reaction releases this tritium into the water pool.
Reaction: [1β-³H]Androstenedione → Estrone + ³H₂O
Step-by-Step Methodology
Preparation: Isolate human placental microsomes (rich in CYP19A1).
Incubation System:
Buffer: Phosphate buffer (pH 7.4).
Cofactor: NADPH (essential electron donor for P450).
Inhibitor: Aminoglutethimide (Various concentrations for IC50 determination).[2]
Reaction: Incubate at 37°C for 15–30 minutes.
Termination: Stop reaction by adding chloroform or charcoal/dextran slurry.
Separation:
The unreacted steroid (Androstenedione) and product (Estrone) are hydrophobic (organic phase/adsorbed to charcoal).
The product of interest, ³H₂O , remains in the aqueous phase.
Quantification: Aliquot the aqueous supernatant into a Liquid Scintillation Counter (LSC).
Calculation: Activity is proportional to the CPM (Counts Per Minute) of the aqueous phase.
Part 6: Obsolescence and Legacy
While effective, AG was eventually superseded by 3rd Generation Aromatase Inhibitors (Letrozole, Anastrozole, Exemestane) in the 1990s.
Why AG Failed:
Lack of Specificity: Inhibition of CYP11A1 required glucocorticoid replacement.
CNS Toxicity: Structural similarity to glutethimide caused significant drowsiness in 30% of patients.
Auto-induction: Complicated pharmacokinetics.
Figure 3: Timeline of Evolution
Caption: The lifecycle of Aminoglutethimide from neurology to oncology to historical reference.
References
Santen, R. J., et al. (1982). "Aminoglutethimide as treatment for metastatic breast cancer." Annals of Internal Medicine.
Lipton, A., Santen, R. J., et al. (1987). "A randomized trial of aminoglutethimide ± estrogen before chemotherapy in advanced breast cancer." American Journal of Clinical Oncology.
Numazawa, M., et al. (1992).[3] "A radiometric assay method for aromatase activity using [1 beta-3H]16 alpha-hydroxyandrostenedione." Chemical & Pharmaceutical Bulletin.
Wikipedia Contributors. "Aminoglutethimide." Wikipedia, The Free Encyclopedia.
DrugBank Online. "Aminoglutethimide: Pharmacology and Structure."
The Architecture of Activity: A Deep Dive into the Structure-Activity Relationship of 1-(4-Aminophenyl)piperidine-2,6-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals Abstract The 1-(4-aminophenyl)piperidine-2,6-dione scaffold is the cornerstone of a class of therapeutics known as immunomodulatory drugs (IMiDs), which hav...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-(4-aminophenyl)piperidine-2,6-dione scaffold is the cornerstone of a class of therapeutics known as immunomodulatory drugs (IMiDs), which have revolutionized the treatment of hematological malignancies, particularly multiple myeloma.[1][2][3] These molecules, including the notable examples of lenalidomide and pomalidomide, function as "molecular glues," redirecting the cell's own protein disposal machinery to eliminate disease-causing proteins.[4][5] Their mechanism of action involves binding to the E3 ubiquitin ligase Cereblon (CRBN), thereby inducing the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates" such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][6][7][] This in-depth technical guide explores the critical structure-activity relationships (SAR) of the 1-(4-aminophenyl)piperidine-2,6-dione core, providing insights into the molecular interactions that govern their therapeutic efficacy. We will dissect the key structural motifs, analyze the impact of substitutions, and detail the experimental workflows essential for evaluating these potent compounds.
The Core Scaffold: A Tale of Two Rings
The biological activity of 1-(4-aminophenyl)piperidine-2,6-dione and its analogs is intrinsically linked to its bicyclic structure, comprising a piperidine-2,6-dione (glutarimide) ring and a substituted phenyl ring.[9] The spatial arrangement and electronic properties of these two components are paramount for their interaction with the target protein, Cereblon.
The Glutarimide Moiety: The Anchor to Cereblon
The glutarimide ring is the primary binding motif to Cereblon.[10] Structural studies have revealed that this ring docks into a hydrophobic pocket on the surface of Cereblon, with the imide group playing a crucial role as both a hydrogen bond donor and acceptor.[10][11]
Key SAR observations for the glutarimide ring include:
Intact Ring System: The integrity of the six-membered glutarimide ring is essential for CRBN binding.[10]
Carbonyl Groups: Both carbonyl groups on the glutarimide ring are critical for the interaction with Cereblon. The absence of one of these carbonyls results in a loss of binding affinity.[10]
Substitutions on the Glutarimide Ring: Bulky substitutions on the glutarimide ring, particularly at the C4 position, can lead to steric hindrance and a subsequent loss of CRBN binding.[10]
The Aminophenyl Moiety: Modulator of Potency and Specificity
While the glutarimide ring serves as the anchor, the 4-aminophenyl group and its related aromatic systems in analogs are key determinants of the molecule's potency and the specificity of the neosubstrates targeted for degradation.
Key SAR observations for the aminophenyl moiety include:
The Amino Group: The presence and position of the amino group on the phenyl ring significantly impact activity. For instance, the addition of an amino group at the 4-position of the phthaloyl ring of thalidomide to create pomalidomide enhances its anti-myeloma and immunomodulatory effects.[][12][13]
Aromatic System Modifications: Altering the aromatic system can have profound effects. For example, replacing the phthalimido moiety with a quinazoline nucleus has been explored to develop novel analogs with potent inhibitory effects on NF-κB and TNF-α.[14]
Substitutions on the Aromatic Ring: Electron-donating and electron-withdrawing groups on the aromatic ring can modulate the electronic properties of the molecule, influencing its binding affinity and cellular activity.[9] For example, fluorination of the aromatic ring has been shown to correlate with increased CRBN binding affinity and enhanced anti-angiogenic properties.[15][16]
Mechanism of Action: A Molecular Glue Approach
The therapeutic effects of 1-(4-aminophenyl)piperidine-2,6-dione derivatives stem from their ability to act as molecular glues, inducing a novel protein-protein interaction between Cereblon and neosubstrates.[4][5]
Caption: Mechanism of action of 1-(4-aminophenyl)piperidine-2,6-dione derivatives.
This process leads to the ubiquitination and subsequent degradation of the neosubstrate by the proteasome, resulting in the downstream therapeutic effects, which include anti-proliferative, anti-angiogenic, and immunomodulatory activities.[1][2][17]
Quantitative Structure-Activity Relationship (QSAR) Data
The following table summarizes the impact of structural modifications on the biological activity of representative 1-(4-aminophenyl)piperidine-2,6-dione analogs.
Compound
Modification from Parent Scaffold
Cereblon Binding (IC50/Kd)
IKZF1/3 Degradation (DC50)
Anti-proliferative Activity (IC50)
Key SAR Insight
Thalidomide
Parent Compound
Micromolar range
Weaker degradation
Moderate
Baseline activity, serves as a reference.
Lenalidomide
Amino group at 4-position of phthaloyl ring, one carbonyl removed
Sub-micromolar to low micromolar
Nanomolar range
More potent than thalidomide
4-amino substitution and phthaloyl ring modification enhance potency.[12][18]
Pomalidomide
Amino group at 4-position of phthaloyl ring
Nanomolar range
Potent, nanomolar range
More potent than lenalidomide
4-amino substitution on the intact phthalimide ring significantly increases potency.[6][][18]
Fluorinated Analog
Fluorine substitution on the aromatic ring
Increased affinity compared to non-fluorinated parent
Enhanced degradation
Potent
Fluorination can improve CRBN binding and overall activity.[15]
Essential Experimental Protocols
The evaluation of novel 1-(4-aminophenyl)piperidine-2,6-dione derivatives requires a suite of robust biochemical and cellular assays.
Cereblon Binding Affinity Assessment
Objective: To quantify the binding affinity of test compounds to recombinant Cereblon protein.
Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay [19]
Reagents: Recombinant human Cereblon (CRBN) protein, a fluorescently labeled tracer (e.g., Cy5-labeled thalidomide), and the test compound.
Procedure:
a. Serially dilute the test compound in an appropriate buffer (e.g., PBS with 0.1% BSA).
b. In a microplate, combine the CRBN protein, the fluorescent tracer, and the diluted test compound.
c. Incubate the mixture at room temperature to allow binding to reach equilibrium.
d. Measure the TR-FRET signal using a plate reader.
Data Analysis: The decrease in the TR-FRET signal with increasing concentrations of the test compound is used to calculate the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer from CRBN.
Caption: Workflow for TR-FRET based Cereblon binding assay.
Neosubstrate Degradation Quantification
Objective: To measure the ability of test compounds to induce the degradation of neosubstrates (e.g., IKZF1, Aiolos) in a cellular context.
Methodology: Western Blotting
Cell Culture: Culture a relevant cell line (e.g., multiple myeloma cell line MM.1S) to an appropriate density.
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified time (e.g., 4-24 hours).
Cell Lysis: Harvest the cells and lyse them to extract total protein.
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
SDS-PAGE and Western Blotting:
a. Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
b. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
c. Block the membrane to prevent non-specific antibody binding.
d. Incubate the membrane with primary antibodies specific for the neosubstrate of interest (e.g., anti-IKZF1) and a loading control (e.g., anti-GAPDH or anti-tubulin).
e. Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
f. Add a chemiluminescent substrate and detect the signal using an imaging system.
Data Analysis: Quantify the band intensities for the neosubstrate and the loading control. Normalize the neosubstrate signal to the loading control and plot the percentage of remaining protein against the compound concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[20]
Future Directions and Conclusion
The 1-(4-aminophenyl)piperidine-2,6-dione scaffold continues to be a fertile ground for the discovery of novel therapeutics. The deep understanding of its SAR has not only led to the development of more potent and selective IMiDs but has also paved the way for the design of Proteolysis Targeting Chimeras (PROTACs), where this scaffold serves as an E3 ligase-recruiting handle.[6][21][22] Future research will likely focus on fine-tuning the aromatic moiety to modulate neosubstrate specificity, thereby expanding the therapeutic applications of this remarkable class of molecules beyond oncology and into other areas with unmet medical needs. The principles of SAR outlined in this guide provide a robust framework for the rational design of the next generation of molecular glues.
References
Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma. (2005). Microvascular research.
Structure-activity relationship studies of thalidomide analogs with a taxol-like mode of action. (2013). Bioorganic & Medicinal Chemistry.
Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma - PMC. (n.d.).
Pomalidomide-C7-NH2 Hydrochloride: A Comparative Analysis of Structural Activity Relationships in Cereblon Modul
Immunomodulatory drugs in multiple myeloma: mechanisms of action and clinical experience - PMC. (n.d.).
Understanding the Role of T-Cells in the Antimyeloma Effect of Immunomodulatory Drugs. (2021). Frontiers in Immunology.
Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma - PubMed. (2010). Leukemia.
Pomalidomide: Definition, Structure, Mechanism of Action and Applic
Quantitative Structure-Activity Relationship Model of Lenalidomide Analogues as TNF-Inhibitors - IEEE Xplore. (n.d.).
Unveiling the Neosubstrate Landscape: A Technical Guide to the Therapeutic Targets of 1-(4-Aminophenyl)piperidine-2,6-dione and its Analogs
Abstract The compound 1-(4-aminophenyl)piperidine-2,6-dione is the core chemical scaffold of pomalidomide, a cornerstone of a revolutionary class of therapeutics known as Cereblon E3 Ligase Modulators (CELMoDs). These sm...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The compound 1-(4-aminophenyl)piperidine-2,6-dione is the core chemical scaffold of pomalidomide, a cornerstone of a revolutionary class of therapeutics known as Cereblon E3 Ligase Modulators (CELMoDs). These small molecules, often referred to as "molecular glues," do not inhibit a target in the classical sense but rather hijack the cellular machinery for protein degradation. They function by binding to Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex, and inducing a conformational change that expands its substrate specificity. This allosteric modulation enables the recruitment, ubiquitination, and subsequent proteasomal degradation of proteins, termed "neosubstrates," that would not normally be targeted by this E3 ligase. This guide provides an in-depth technical exploration of the known and potential therapeutic targets of this molecular scaffold. We will dissect the core mechanism of action, detail the state-of-the-art experimental workflows for target identification and validation, and provide a comprehensive overview of the key neosubstrates, such as IKZF1, IKZF3, and GSPT1, that are central to the therapeutic efficacy and potential toxicities of these agents. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of targeted protein degradation, oncology, and immunology.
Section 1: The "Molecular Glue" Paradigm: 1-(4-Aminophenyl)piperidine-2,6-dione as a CELMoD
Chemical Lineage: From Thalidomide to Modern CELMoDs
The 1-(4-aminophenyl)piperidine-2,6-dione scaffold is a potent derivative of thalidomide. Thalidomide and its analogs, including lenalidomide and pomalidomide, are collectively known as immunomodulatory drugs (IMiDs).[1] While initially developed with different therapeutic intents, their shared mechanism was eventually elucidated, revealing them as the first clinically approved drugs to function by modulating the substrate specificity of an E3 ubiquitin ligase.[2] This discovery has paved the way for the rational design of next-generation CELMoDs, such as iberdomide (CC-220) and mezigdomide (CC-92480), which exhibit enhanced potency and selectivity for neosubstrate degradation.[3][4]
Cereblon (CRBN): The Primary Binding Partner
The pleiotropic effects of these molecules are initiated by their direct binding to Cereblon (CRBN).[5] CRBN serves as the substrate receptor within the Cullin-4A-Ring E3 ubiquitin ligase complex (CRL4^CRBN^). The binding of a CELMoD to a specific pocket on CRBN alters the conformation of the substrate-binding interface, creating a "neosurface" that has high affinity for specific structural motifs, or "degrons," on neosubstrate proteins.[6] The expression level of CRBN is a critical determinant of cellular sensitivity to these drugs, and its absence confers resistance.[5]
Mechanism of Action: Induced Neosubstrate Degradation
The core mechanism is a powerful example of induced proximity. By acting as a molecular glue, the CELMoD facilitates the formation of a ternary complex between CRBN and a neosubstrate. This event brings the neosubstrate into close proximity with the E3 ligase machinery, leading to its polyubiquitination. This ubiquitin chain acts as a signal for recognition and degradation by the 26S proteasome, resulting in the catalytic and selective elimination of the target protein from the cell.[2][6]
Caption: The "Molecular Glue" mechanism of 1-(4-aminophenyl)piperidine-2,6-dione.
Section 2: Methodologies for Therapeutic Target Identification and Validation
Identifying the full spectrum of neosubstrates for a given CELMoD is a critical challenge in drug development. A multi-pronged approach combining chemoproteomics, genetic screening, and functional validation is essential for a comprehensive understanding.
Chemoproteomic Approaches for Identifying Direct Binders and Neosubstrates
Causality: The fundamental principle of chemoproteomics is to use a chemically modified version of the small molecule as a "bait" to capture its interacting proteins from a complex biological mixture, such as a cell lysate.[7] This approach is indispensable for identifying the direct binding partner (CRBN) and, crucially, the neosubstrates that are recruited to the drug-CRBN complex. Affinity-based pulldown assays are the workhorse of this strategy.[7][8]
Probe Synthesis: Synthesize a derivative of 1-(4-aminophenyl)piperidine-2,6-dione with a linker arm terminating in a reactive group (e.g., an alkyne for click chemistry) or an affinity tag (e.g., biotin). The linker position must be carefully chosen to avoid disrupting the binding to CRBN.
Immobilization: Covalently attach the probe to a solid support, such as agarose or magnetic beads.
Lysate Preparation: Culture relevant cells (e.g., MM1.S multiple myeloma cells) and prepare a native cell lysate under conditions that preserve protein complexes.
Incubation: Incubate the bead-immobilized probe with the cell lysate. Perform parallel incubations with control beads (no probe) and a competition control where excess free (non-immobilized) drug is added to outcompete specific binding.
Washing: Perform a series of stringent washes to remove non-specific protein binders.
Elution: Elute the specifically bound proteins from the beads.
Proteomic Analysis: Digest the eluted proteins into peptides (e.g., with trypsin) and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis: Identify and quantify proteins that are significantly enriched on the probe-coated beads compared to the control and competition experiments. Neosubstrates will show enrichment only in the presence of both the drug and functional CRBN.
Caption: Workflow for Affinity-Based Chemoproteomic Target Identification.
Genetic Screening for Uncovering Functional Dependencies
Causality: While proteomics identifies physical interactors, genetic screens identify functional relationships. CRISPR-Cas9-based screens are powerful tools to uncover which genes are essential for a drug's activity.[9][10] By systematically knocking out every gene in the genome, one can identify genes whose loss confers resistance to the CELMoD. The top hits in such a screen will invariably include the direct target (CRBN) and the critical neosubstrates responsible for the drug's cytotoxic or cytostatic effects.[11][12]
Library Transduction: Transduce a population of Cas9-expressing cells (e.g., a cancer cell line of interest) with a pooled lentiviral library of single-guide RNAs (sgRNAs) targeting all genes in the genome. Aim for a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one sgRNA.
Initial Population (T0): Collect a sample of the cell population after transduction and selection to serve as the baseline representation of all sgRNAs.
Drug Treatment: Culture the remaining cells for several population doublings in the presence of the CELMoD at a concentration that inhibits growth (e.g., GI50). Culture a parallel population with a vehicle control (e.g., DMSO).
Final Population (T-final): After the treatment period (e.g., 14-21 days), harvest the surviving cells from both the drug-treated and vehicle-treated arms.
Genomic DNA Extraction & Sequencing: Extract genomic DNA from the T0 and T-final populations. Use PCR to amplify the sgRNA-encoding regions and perform next-generation sequencing to determine the relative abundance of each sgRNA in each population.
Data Analysis: Analyze the sequencing data to identify sgRNAs that are significantly enriched in the drug-treated population compared to the T0 and vehicle-treated populations. Genes targeted by these enriched sgRNAs are considered "resistance genes." A top hit is expected to be CRBN, followed by key downstream neosubstrates.
Caption: Workflow for a Pooled CRISPR-Cas9 Resistance Screen.
Functional Assays for Target Validation
Causality: After identifying a candidate neosubstrate through proteomics or genetics, it is crucial to validate that its degradation is functionally responsible for the drug's biological effects.[13][14] Functional assays provide this essential link between target modulation and cellular phenotype.[15]
Cell Treatment: Plate cells and treat with a dose-response of the CELMoD for a defined time course (e.g., 0, 2, 4, 8, 24 hours).
Lysate Preparation: Harvest cells and prepare whole-cell lysates in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
Immunoblotting: Block the membrane and probe with a primary antibody specific to the candidate neosubstrate. Also probe with an antibody for a loading control (e.g., GAPDH, β-actin).
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
Analysis: Quantify band intensity to confirm a dose- and time-dependent decrease in the level of the target protein.
Section 3: Established and Emerging Therapeutic Targets
The therapeutic utility of 1-(4-aminophenyl)piperidine-2,6-dione and its analogs is defined by the specific set of neosubstrates they induce for degradation.
The Ikaros Family: IKZF1 & IKZF3
Function & Rationale: Ikaros (IKZF1) and Aiolos (IKZF3) are lymphoid-specific transcription factors essential for B-cell development and the survival of multiple myeloma cells.[16] They sustain the expression of critical oncogenes, including Interferon Regulatory Factor 4 (IRF4) and MYC.[3] Therefore, inducing the degradation of IKZF1 and IKZF3 collapses this oncogenic transcriptional network, leading to potent anti-myeloma activity.[1][16]
Downstream Consequences: In myeloma cells, IKZF1/3 degradation leads to decreased IRF4 and MYC levels, resulting in cell cycle arrest and apoptosis.[3] Concurrently, in T-cells, IKZF1 and IKZF3 act as transcriptional repressors of the Interleukin-2 (IL-2) gene.[1] Their degradation derepresses IL-2 transcription, leading to enhanced T-cell and Natural Killer (NK) cell activation and proliferation.[6][17] This dual mechanism of direct tumor cell killing and immune system activation is a hallmark of CELMoD therapy.[6]
Caption: Dual mechanism of CELMoDs via IKZF1/3 degradation.
The Translation Termination Factor: GSPT1
Function & Rationale: G1 to S phase transition 1 (GSPT1) is a translation termination factor. Its degradation is broadly cytotoxic and has emerged as a therapeutic target in various cancers.[18] Certain CELMoDs and PROTACs that utilize CRBN as the E3 ligase can induce GSPT1 degradation.[18][19] The structural features that determine selectivity between GSPT1 and IKZF1/3 are an area of intense research, with modifications to the piperidine-2,6-dione core influencing neosubstrate preference.[18] While therapeutically promising, off-target degradation of GSPT1 by a drug intended to target IKZF1/3 could narrow the therapeutic window.[18]
Other Validated and Emerging Neosubstrates
Casein Kinase 1α (CK1α): Degradation of CK1α is the key mechanism of action for lenalidomide in myelodysplastic syndrome (MDS) with a deletion of chromosome 5q.[2]
NEK7: Identified as a CRBN neosubstrate whose degradation potently induces cell death in hepatocellular carcinoma (HCC) cell lines.[20][21]
SALL4: This developmental transcription factor is a neosubstrate of some thalidomide analogs and is a target in certain leukemias.[20]
The expanding list of validated neosubstrates highlights the immense potential of rationally designing novel molecular glues to target previously "undruggable" proteins.
Section 4: Data Summary and Future Directions
Quantitative Data Summary
The efficacy of a CELMoD is often quantified by its ability to induce degradation of a specific neosubstrate. Key parameters include DC50 (the concentration of the compound that results in 50% degradation of the target) and Dmax (the maximal percentage of degradation achieved).
The field of targeted protein degradation, spearheaded by the discoveries surrounding the 1-(4-aminophenyl)piperidine-2,6-dione scaffold, is rapidly evolving. Future efforts will focus on:
Rational Design: Leveraging structural biology and computational modeling to design novel CELMoDs with high selectivity for new, therapeutically relevant neosubstrates beyond the current landscape.
Expanding the "Degradable Proteome": Discovering new E3 ligases and molecular glues to bring a larger portion of the proteome within reach of targeted degradation.
Overcoming Resistance: Understanding and circumventing mechanisms of acquired resistance to CELMoD therapy, which often involve mutations in CRBN or the neosubstrate degron.
New Therapeutic Areas: Moving beyond oncology into immunology, neurodegenerative diseases, and infectious diseases where the selective removal of a pathogenic protein could provide therapeutic benefit.
Section 5: References
Lopez-Girona, A., Mendy, D., Ito, T., et al. (2012). Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide. Leukemia. Available at: [Link]
Mayor-Ruiz, C., Bauer, S., Brand, M., et al. (2020). Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives. Structure. Available at: [Link]
Shi, J., Wang, E., Milazzo, J. P., et al. (2015). Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains. Nature Biotechnology. Available at: [Link]
Lonza. (n.d.). CRISPR screening and its applications in drug discovery. Lonza Bioscience. Available at: [Link]
Krönke, J., Udeshi, N. D., Pugh, A., et al. (2014). Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells. Science. Available at: [Link]
Twist Bioscience. (2019). Massive CRISPR Screen and Prioritization Strategy Yields Strong Cancer Drug Target Candidates. Twist Bioscience. Available at: [Link]
PharmaFeatures. (2026). Precision Myeloma: Clinical Utility of IKZF1/3 Degradation in Refractory and Frontline Multiple Myeloma Therapy. PharmaFeatures. Available at: [Link]
Tsuboi, K., Hori, A., Ueda, N., et al. (2013). Affinity-based chemoproteomics with small molecule-peptide conjugates. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Shen, H., Xu, H., Jin, W., et al. (2025). Discovery of a Potent and Selective GSPT1 Molecular Glue Degrader for the Treatment of Castration-Resistant Prostate Cancer. Journal of Medicinal Chemistry. Available at: [Link]
American Society of Hematology. (2009). Lenalidomide and Pomalidomide Meet RhoA. The Hematologist. Available at: [Link]
Patsnap. (2024). What is the mechanism of Pomalidomide?. Patsnap Synapse. Available at: [Link]
Krönke, J., & Ebert, B. L. (2014). Lenalidomide induces degradation of IKZF1 and IKZF3. Oncoimmunology. Available at: [Link]
Kumar, S., & Singh, R. (2024). Target identification and validation in research. ResearchGate. Available at: [Link]
Chamberlain, P. P., & Cathers, B. E. (2015). The novel mechanism of lenalidomide activity. Blood. Available at: [Link]
Ichor Life Sciences. (n.d.). Functional Assays/Target Validation Services. Ichor Life Sciences. Available at: [Link]
Wikipedia. (n.d.). Pomalidomide. Wikipedia. Available at: [Link]
bioRxiv. (2025). Targeted degradation of GSPT1 and NEK7 by a molecular glue prodrug for treatment of HCC. bioRxiv. Available at: [Link]
PubMed. (2025). Targeted degradation of GSPT1 and NEK7 by a molecular glue prodrug for treatment of HCC. PubMed. Available at: [Link]
Royal Society of Chemistry. (2020). Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives. RSC Publishing. Available at: [Link]
Lee, H., & Lee, J. W. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science. Available at: [Link]
ASH Publications. (2018). IMiD compounds affect CD34 + cell fate and maturation via CRBN-induced IKZF1 degradation. Blood Advances. Available at: [Link]
Precision Antibody. (2025). Role of Functional Assays in Antibody-Based Drug Development. Precision Antibody. Available at: [Link]
Grones, C., & Jurczyszyn, A. (2025). Targeting degradation of IKZF1 and IKZF3 through modulation of the E3 ligase substrates in the context of cellular therapies for multiple myeloma. eJHaem. Available at: [Link]
Hansen, J. D., Correa, M., Nagy, M. A., et al. (2020). Discovery of CRBN E3 Ligase Modulator CC-92480 for the Treatment of Relapsed and Refractory Multiple Myeloma. Journal of Medicinal Chemistry. Available at: [Link]
OTAVA. (n.d.). OTAVA CELMoDs Library: Pioneering Targeted Protein Degradation. OTAVA. Available at: [Link]
Sygnature Discovery. (n.d.). Target Validation in Drug Discovery. Sygnature Discovery. Available at: [Link]
ResearchGate. (2020). Discovery of CRBN E3 Ligase Modulator CC-92480 for the Treatment of Relapsed and Refractory Multiple Myeloma. ResearchGate. Available at: [Link]
International Myeloma Foundation. (n.d.). Understanding CELMoDs (Cereblon E3 Ligase Modulatory Drugs). International Myeloma Foundation. Available at: [Link]
American Chemical Society. (2025). Investigating CELMoD potency and selectivity with protein-ligand interactions. ACS Spring 2025. Available at: [Link]
Royal Society of Chemistry. (2015). Affinity-based target identification for bioactive small molecules. RSC Publishing. Available at: [Link]
ACS Publications. (2019). Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors. ACS Chemical Biology. Available at: [Link]
Technology Networks. (2026). Integrating Proteomics Into Pharmaceutical R&D. Technology Networks. Available at: [Link]
Spectroscopic Analysis of 1-(4-Aminophenyl)piperidine-2,6-dione: A Technical Guide for Drug Development Professionals
Abstract This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-(4-Aminophenyl)piperidine-2,6-dione, a heterocyclic compound of interest in medicinal chemistry. As a key building block...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-(4-Aminophenyl)piperidine-2,6-dione, a heterocyclic compound of interest in medicinal chemistry. As a key building block in the synthesis of novel therapeutic agents, a thorough understanding of its structural and electronic properties is paramount. This document outlines detailed methodologies for the characterization of this molecule using a suite of spectroscopic techniques, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Beyond procedural steps, this guide delves into the rationale behind experimental choices and the interpretation of spectral data, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for regulatory submissions and further research endeavors.
Introduction: The Significance of 1-(4-Aminophenyl)piperidine-2,6-dione in Medicinal Chemistry
The piperidine-2,6-dione scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with diverse biological activities.[1][2] The title compound, 1-(4-Aminophenyl)piperidine-2,6-dione, incorporates a reactive primary aromatic amine, making it a versatile intermediate for the synthesis of a wide array of derivatives.[3] These derivatives have potential applications in oncology and neurology, among other therapeutic areas.[3][4]
Accurate and comprehensive spectroscopic analysis is the cornerstone of chemical synthesis and drug development. It provides unequivocal proof of a molecule's identity, purity, and structural integrity. This guide is structured to provide both the practical "how-to" and the critical "why" for each analytical technique, empowering researchers to not only acquire high-quality data but also to interpret it with confidence.
Molecular Structure and Key Spectroscopic Features
A foundational understanding of the molecule's structure is essential for predicting and interpreting its spectroscopic data.
Figure 1: Chemical structure of 1-(4-Aminophenyl)piperidine-2,6-dione.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Experimental Protocol: ¹H NMR
Sample Preparation: Accurately weigh approximately 5-10 mg of 1-(4-Aminophenyl)piperidine-2,6-dione and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (e.g., -NH₂).
Instrument Setup: The data should be acquired on a 400 MHz or higher field NMR spectrometer.[5]
Locking and Shimming: Lock the spectrometer to the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
Acquisition Parameters:
Pulse Angle: 30-90°
Acquisition Time: 2-4 seconds
Relaxation Delay: 1-5 seconds
Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)
Data Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase the resulting spectrum to obtain pure absorption peaks.
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm).
Integrate the peaks to determine the relative number of protons.
Predicted ¹H NMR Spectrum and Interpretation
The predicted ¹H NMR spectrum of 1-(4-Aminophenyl)piperidine-2,6-dione in DMSO-d₆ is summarized in the table below.
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~7.0-7.2
Doublet (d)
2H
Ar-H (ortho to -N)
~6.6-6.8
Doublet (d)
2H
Ar-H (ortho to -NH₂)
~5.1
Singlet (s)
2H
-NH₂
~2.7
Triplet (t)
4H
-CH₂-C=O
~1.9
Quintet (p)
2H
-CH₂-CH₂-CH₂-
Causality Behind Spectral Features:
Aromatic Protons: The aromatic protons are expected to appear as two distinct doublets due to the electronic effects of the piperidine-2,6-dione nitrogen and the amino group. The protons ortho to the electron-donating amino group will be shielded and appear at a lower chemical shift (upfield), while those ortho to the electron-withdrawing imide nitrogen will be deshielded and appear at a higher chemical shift (downfield). The coupling between these adjacent protons will result in a doublet splitting pattern (typically with J ≈ 8 Hz).
Amine Protons: The protons of the primary amine will likely appear as a broad singlet. The chemical shift of this peak can be variable and is dependent on concentration, temperature, and solvent.
Piperidine Protons: The piperidine ring protons are expected to show a symmetrical pattern. The four protons adjacent to the carbonyl groups (positions 3 and 5) will be deshielded and appear as a triplet. The two protons at the 4-position will be coupled to the four adjacent protons, resulting in a quintet (or a multiplet).
Figure 2: ¹H NMR experimental workflow.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. While less sensitive than ¹H NMR, it is an invaluable tool for confirming the number and types of carbon atoms present.
Experimental Protocol: ¹³C NMR
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial for improving the signal-to-noise ratio.
Instrument Setup:
Acquisition Parameters:
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used.
Spectral Width: Approximately 0-200 ppm.
Acquisition Time: 1-2 seconds.
Relaxation Delay: 2 seconds.
Number of Scans: 128-1024 or more, depending on the sample concentration.
Data Processing: Similar to ¹H NMR, the data is processed via Fourier transformation, phasing, and calibration. The solvent peak is used for referencing (e.g., DMSO-d₆ at 39.52 ppm).
Predicted ¹³C NMR Spectrum and Interpretation
Chemical Shift (δ, ppm)
Assignment
~172
C=O
~148
Ar-C-NH₂
~128
Ar-C-N
~127
Ar-CH
~114
Ar-CH
~31
-CH₂-C=O
~17
-CH₂-CH₂-CH₂-
Causality Behind Spectral Features:
Carbonyl Carbons: The two equivalent carbonyl carbons of the piperidine-2,6-dione ring are expected to be the most downfield signals in the spectrum due to the strong deshielding effect of the double-bonded oxygen.
Aromatic Carbons: Four distinct signals are predicted for the aromatic ring. The carbon attached to the amino group will be the most upfield aromatic carbon due to the strong electron-donating effect of the nitrogen. The carbon attached to the imide nitrogen will also be significantly affected. The two sets of equivalent aromatic CH carbons will have distinct chemical shifts.
Aliphatic Carbons: The aliphatic carbons of the piperidine ring will appear in the upfield region of the spectrum. The carbons adjacent to the carbonyl groups will be more deshielded than the carbon at the 4-position.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[5][6]
Experimental Protocol: FT-IR
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the crystal.
Instrument Setup:
Spectral Range: 4000-400 cm⁻¹
Resolution: 4 cm⁻¹
Number of Scans: 16-32
Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is first recorded. The sample spectrum is then acquired, and the background is automatically subtracted.
Predicted FT-IR Spectrum and Interpretation
Wavenumber (cm⁻¹)
Vibration
Functional Group
3450-3300
N-H stretch (asymmetric and symmetric)
Primary Amine (-NH₂)
3100-3000
C-H stretch
Aromatic C-H
2950-2850
C-H stretch
Aliphatic C-H
~1700 and ~1650
C=O stretch (asymmetric and symmetric)
Imide (-C(O)NC(O)-)
~1600
N-H bend
Primary Amine (-NH₂)
1610-1580
C=C stretch
Aromatic Ring
~1520
C=C stretch
Aromatic Ring
~1250
C-N stretch
Aryl-N
Causality Behind Spectral Features:
N-H Stretching: The primary amine will exhibit two characteristic N-H stretching bands corresponding to the asymmetric and symmetric vibrations.[7]
C=O Stretching: The imide functional group will show two distinct carbonyl stretching bands due to coupled vibrations.
Aromatic Region: The aromatic C-H and C=C stretching vibrations will appear in their characteristic regions. The substitution pattern on the benzene ring can sometimes be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane bending vibrations below 900 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[8][9]
Experimental Protocol: MS
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for this type of molecule.[8]
Data Acquisition:
Ionization Mode: Positive ion mode is typically used for compounds containing basic nitrogen atoms.
Scan Range: A full scan from m/z 100 to 500 should be sufficient to observe the molecular ion.
Tandem MS (MS/MS): To obtain structural information, a product ion scan of the protonated molecule ([M+H]⁺) can be performed. This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.[10]
Predicted Mass Spectrum and Interpretation
The molecular formula of 1-(4-Aminophenyl)piperidine-2,6-dione is C₁₁H₁₂N₂O₂. The calculated monoisotopic mass is 204.090 g/mol .
Molecular Ion: In positive mode ESI-MS, the most prominent ion is expected to be the protonated molecule, [M+H]⁺, at m/z 205.097.
Fragmentation Pattern: The fragmentation of the piperidine-2,6-dione ring is a key diagnostic tool. Common fragmentation pathways involve cleavages of the ring.
Figure 3: A simplified representation of a tandem mass spectrometry (MS/MS) fragmentation workflow.
Predicted Fragmentation Table:
Precursor Ion (m/z)
Fragment Ion (m/z)
Neutral Loss
205.1
177.1
CO
205.1
120.1
C₅H₅NO₂
205.1
93.1
C₆H₅N₂O₂
Conclusion
The spectroscopic techniques detailed in this guide—¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry—provide a complementary and powerful suite of tools for the comprehensive characterization of 1-(4-Aminophenyl)piperidine-2,6-dione. A thorough understanding and application of these methods are essential for ensuring the identity, purity, and structural integrity of this important synthetic intermediate. By following the outlined protocols and principles of data interpretation, researchers and drug development professionals can generate the high-quality, reliable data necessary to advance their scientific and commercial objectives.
References
Wiley-VCH. (2007).
Rajput, A. P., & Nagarale, D. V. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 8(1), 130-136.
Rajput, A. P., & Nagarale, D. V. (2016).
Royal Society of Chemistry. (n.d.).
Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz) or on a Bruker Advance III 400 (1H: 400Mz, 13C 100 Mz)
National Center for Biotechnology Information. (n.d.). 1-(3-Aminophenyl)-4,4-dimethylpiperidine-2,6-dione. PubChem.
ResearchGate. (2013).
BenchChem. (n.d.). Scale-Up Synthesis of 1-(4-Aminophenyl)
Google Patents. (n.d.). CN114516849A - A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine.
PubMed. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds.
MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study.
SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies.
in vitro assay for 1-(4-Aminophenyl)piperidine-2,6-dione activity
Multiparametric In Vitro Profiling of 1-(4-Aminophenyl)piperidine-2,6-dione: A Methodological Framework Introduction: The Pharmacological Duality of the Scaffold 1-(4-Aminophenyl)piperidine-2,6-dione is a highly versatil...
Author: BenchChem Technical Support Team. Date: March 2026
Multiparametric In Vitro Profiling of 1-(4-Aminophenyl)piperidine-2,6-dione: A Methodological Framework
Introduction: The Pharmacological Duality of the Scaffold
1-(4-Aminophenyl)piperidine-2,6-dione is a highly versatile chemical entity. Structurally, it consists of a piperidine-2,6-dione (glutarimide) ring that is N-substituted with a 4-aminophenyl moiety. In drug development, this specific topology places the compound at the intersection of two distinct pharmacological domains:
Factor Xa Inhibition : The compound serves as a critical synthetic intermediate and structural pharmacophore for synthesizing direct oral anticoagulants (DOACs) that target the coagulation Factor Xa .
Cereblon (CRBN) Modulation : The glutarimide ring is the canonical degron for Cereblon, the substrate receptor for the CRL4 E3 ubiquitin ligase. While traditional immunomodulatory imide drugs (IMiDs) require an unsubstituted imide nitrogen to hydrogen-bond with the His378/Trp380 residues of the CRBN pocket, profiling N-substituted derivatives like 1-(4-Aminophenyl)piperidine-2,6-dione is essential for mapping the steric boundaries of the CRBN binding site or utilizing them as negative controls in targeted protein degradation (PROTAC) assays .
To rigorously evaluate this compound, this application note details a dual-axis in vitro assay protocol designed to assess both Cereblon engagement and direct enzymatic inhibition of Factor Xa.
Causality & Experimental Design
To determine whether the N-phenyl substitution completely abolishes or merely attenuates CRBN engagement, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized. TR-FRET is selected over standard fluorescence polarization because the long emission half-life of the Terbium (Tb) donor allows for a delayed measurement window (typically 50–100 µs post-excitation). This temporal delay mathematically excludes short-lived background autofluorescence commonly exhibited by small-molecule libraries, ensuring high data fidelity .
Self-Validating System
Positive Control : Unlabeled Lenalidomide (displaces the tracer, reducing FRET signal to baseline).
Negative Control : DMSO vehicle (defines maximum FRET signal).
Assay Quality Metric : A Z'-factor > 0.6 must be calculated between the positive and negative controls to validate the dynamic range before analyzing the test compound.
Step-by-Step Protocol
Reagent Preparation : Prepare the assay buffer consisting of 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20, and 0.1% BSA. Insight: The inclusion of Tween-20 is critical to prevent non-specific compound aggregation, which can lead to promiscuous, false-positive inhibition.
Complex Assembly : Dilute the His-tagged CRBN-DDB1 complex to a final well concentration of 10 nM. Add the Tb-labeled anti-His antibody (fluorophore donor) at 2 nM.
Compound Addition : Dispense 1-(4-Aminophenyl)piperidine-2,6-dione in a 10-point dose-response curve (ranging from 100 µM to 1 nM, 3-fold dilutions) into a 384-well low-volume microplate.
Tracer Addition : Add Cy5-labeled Lenalidomide (fluorophore acceptor) at a final concentration of 5 nM.
Incubation : Seal the microplate and incubate at room temperature for 120 minutes. Insight: This extended incubation ensures the competitive binding reaches thermodynamic equilibrium.
Detection : Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission 1: 620 nm for Tb; Emission 2: 665 nm for Cy5).
Data Processing : Calculate the FRET ratio (665 nm / 620 nm). Fit the normalized data to a 4-parameter logistic (4PL) curve to determine the IC50.
Figure 1: TR-FRET competition logic for CRBN binding assessment.
Axis 2: Chromogenic Anti-Factor Xa Inhibition Assay
Causality & Experimental Design
Given its documented role as a precursor for Factor Xa inhibitors, assessing the intrinsic anti-Xa activity of the synthesized scaffold is paramount. A continuous chromogenic assay is employed where Factor Xa cleaves a specific peptide substrate (e.g., S-2732), releasing para-nitroaniline (pNA). A continuous kinetic read is prioritized over an endpoint read to ensure the reaction remains in the linear initial velocity (V0) phase, preventing substrate depletion artifacts from skewing the inhibition kinetics .
Self-Validating System
Positive Control : Apixaban (known competitive inhibitor).
Enzyme Control : Factor Xa + Substrate + DMSO (defines 100% uninhibited Vmax).
Background Control : Substrate + Buffer (accounts for spontaneous hydrolysis of the substrate).
Step-by-Step Protocol
Buffer Preparation : Prepare Tris-HCl buffer (20 mM Tris, 150 mM NaCl, 0.1% PEG-6000, pH 7.4). Insight: PEG-6000 acts as a steric stabilizer, preventing the enzyme from adsorbing to the hydrophobic microplate walls without obstructing the active site.
Enzyme Addition : Add 50 µL of bovine Factor Xa (0.9 IU/mL) to a 96-well clear-bottom assay plate.
Compound Incubation : Add 10 µL of 1-(4-Aminophenyl)piperidine-2,6-dione (diluted in assay buffer from a DMSO stock, maintaining final DMSO <1%) and incubate for 10 minutes at 37°C. Insight: Pre-incubation is mandatory to allow the establishment of the enzyme-inhibitor complex before substrate competition begins.
Substrate Initiation : Initiate the reaction by rapidly adding 40 µL of the chromogenic substrate S-2732 (final concentration 0.43 mmol/L).
Kinetic Measurement : Immediately transfer the plate to a spectrophotometer and measure absorbance at 405 nm every 30 seconds for 10 minutes at 37°C.
Data Processing : Extract the maximum slope (Vmax) from the linear portion of the kinetic curve. Calculate the percentage of inhibition relative to the uninhibited enzyme control.
Figure 2: Kinetic chromogenic workflow for Factor Xa inhibition.
Data Presentation & Expected Outcomes
To facilitate cross-assay comparison and structure-activity relationship (SAR) mapping, quantitative data should be structured to highlight the divergence in activity. Because the N1-position of the glutarimide is sterically blocked by the aminophenyl group, CRBN binding is expected to be severely abrogated compared to canonical IMiDs. Conversely, Factor Xa inhibition will vary based on downstream derivatization of the primary amine.
Assay Type
Target
Expected IC50 (Control)
Expected IC50 (1-(4-AP)P-2,6-D)
Readout Modality
TR-FRET
Cereblon (CRBN)
~10-50 nM (Lenalidomide)
> 10 µM (Loss of binding)
Ratio 665/620 nm
Chromogenic
Factor Xa
~1-10 nM (Apixaban)
Variable (Scaffold dependent)
Kinetic Absorbance (405 nm)
Table 1: Summary of expected multiparametric assay results and control baselines.
References
Title: Method for producing cyclic imides in the presence of polyphosphoric acid (WO2003097600A1)
Title : General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex
Source : ACS Pharmacology & Translational Science
URL :[Link]
Title : In-house chromogenic anti-factor Xa assay: development, validation, and identification of factors predicting APTT discordance
Source : Frontiers in Medicine
URL :[Link]
Application
Application Note: Aminoglutethimide Dosage & Optimization for Cell Culture Models
Executive Summary & Mechanism of Action Aminoglutethimide (AG) is a non-steroidal inhibitor of steroid synthesis used extensively in research to model "chemical adrenalectomy" or to block estrogen production in hormone-d...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanism of Action
Aminoglutethimide (AG) is a non-steroidal inhibitor of steroid synthesis used extensively in research to model "chemical adrenalectomy" or to block estrogen production in hormone-dependent cancer models.[1] Its utility in cell culture relies on its dual-action mechanism:[1]
Primary Target (Adrenal): Inhibition of CYP11A1 (P450scc) , the cholesterol side-chain cleavage enzyme.[1] This blocks the conversion of cholesterol to pregnenolone, the rate-limiting step in the synthesis of all steroid hormones (glucocorticoids, mineralocorticoids, androgens).[1][2][3][4]
Secondary Target (Peripheral/Breast): Inhibition of CYP19A1 (Aromatase) , blocking the conversion of androgens (androstenedione/testosterone) into estrogens (estrone/estradiol).[1]
Understanding this duality is critical for dosage selection: higher concentrations are typically required to inhibit CYP11A1 compared to CYP19A1.[1]
Pathway Visualization: Sites of Inhibition
Figure 1: Mechanism of Action.[1] AG inhibits steroidogenesis at the initial step (CYP11A1) and the terminal aromatization step (CYP19A1).
Preparation and Storage of Aminoglutethimide
AG is sparingly soluble in water but soluble in organic solvents.[4] Proper stock preparation is vital to prevent precipitation in culture media.[1]
Solvent of Choice: DMSO (Dimethyl sulfoxide) or Ethanol.[1]
Max Solubility: ~10 mg/mL (approx. 43 mM) in DMSO.[1]
Stock Solution Protocol
Weighing: Weigh 23.2 mg of Aminoglutethimide powder.
Dissolution: Add 1.0 mL of sterile, cell-culture grade DMSO to create a 100 mM (100,000 µM) master stock. Vortex until completely dissolved.[1]
Sterilization: If necessary, filter through a 0.2 µm PTFE filter (nylon filters may bind drug).[1] Note: DMSO is self-sterilizing at high concentrations, but filtration is Good Laboratory Practice (GLP).[1]
Storage: Aliquot into light-protective amber tubes (20-50 µL aliquots) to avoid freeze-thaw cycles. Store at -20°C .
Stability:[5][6] Stable for 1 year at -20°C.[1][7]
Working Solutions: Prepare fresh in culture media immediately before use.[1] Do not store aqueous dilutions >24 hours.
Dosage Optimization Guide
The effective dose depends entirely on the cellular target. Adrenal cells (e.g., H295R) require significantly higher doses to block total steroidogenesis than breast cancer cells (e.g., MCF-7) require for aromatase inhibition.[1]
Table 1: Recommended Concentration Ranges by Application
Application
Cell Line Model
Target Enzyme
Working Conc. Range
Optimal "Hit" Dose
Notes
Aromatase Inhibition
MCF-7, SK-BR-3
CYP19A1
10 µM – 100 µM
100 µM
IC50 is approx 10 µM. 100 µM ensures maximal blockade without cytotoxicity [1, 7].[1]
Steroidogenesis Block
NCI-H295R
CYP11A1
3 µM – 300 µM
300 µM
300 µM achieves >95% suppression of cortisol/aldosterone secretion [14, 17].[1]
Placental Models
JEG-3
CYP19A1
10 µM – 100 µM
50 µM
Used to study placental aromatase kinetics [22].[1]
Critical Safety Note (Solvent Toxicity):
To achieve a 300 µM final concentration from a 100 mM stock, you must add 3 µL of stock per 1 mL of media (0.3% DMSO).[1]
Limit: Most cells tolerate up to 0.5% DMSO, but 0.1% is the gold standard.[1]
Recommendation: If testing >100 µM, prepare a more concentrated stock (e.g., 200 mM in DMSO) if solubility permits, or ensure your Vehicle Control contains the exact same % of DMSO as your highest dose.[1]
Objective: To inhibit cortisol and androgen secretion in adrenal cortical carcinoma cells.[1][7][13]
Workflow:
Seeding: Plate NCI-H295R cells in 24-well plates (approx. 2 x 10^5 cells/well). Allow to attach for 24 hours.
Equilibration: Change media to low-serum (Nu-Serum or 1% ITS) media for 24 hours to synchronize cells.
Dose-Response Setup: Prepare media containing AG at 0, 3, 30, and 300 µM .
Stimulation (Optional): Add 10 nM Angiotensin II or Forskolin to stimulate maximal hormone output, making inhibition easier to quantify.[1]
Incubation: Treat cells for 24 or 48 hours.
Collection: Collect supernatant. Store at -80°C immediately.
Analysis: Perform ELISA/RIA for Cortisol or Aldosterone .
Expected Result: Dose-dependent reduction.[1][8][11][13][16] 300 µM should reduce secretion by >90% compared to control [17].[1]
Experimental Workflow Diagram
Figure 2: Preparation and Treatment Workflow.[1] Ensure DMSO concentration remains constant across all conditions.
Troubleshooting & FAQs
Q: My AG precipitated when I added it to the media.
A: This happens if the stock is added too quickly to cold media. Warm the media to 37°C first. Add the DMSO stock dropwise while swirling the media. Do not exceed 300 µM final concentration in aqueous buffer.[1]
Q: The cells in the high-dose AG group are dying (detaching).
A: Check your DMSO percentage.[1] If you used 300 µM AG from a 10 mM stock, you added 3% DMSO, which is toxic.[1] You must use a 100 mM or 200 mM stock to keep DMSO < 0.5%.[1]
Q: Can I use water instead of DMSO?
A: No. AG is only sparingly soluble in water (approx 0.2 mg/mL).[1][10] You will not achieve the micromolar concentrations required for P450scc inhibition without an organic co-solvent [5, 13].
References
Wikipedia. (n.d.).[1] Aminoglutethimide Mechanism and Dosage. Retrieved from [Link][1]
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Aminoglutethimide Ligand Page. Retrieved from [Link][1]
Drugs.com. (n.d.).[1] Aminoglutethimide Dosage Guide. Retrieved from [Link][1][6]
Santen, R. J., et al. (1982).[1] Mechanisms of Action of Aminoglutethimide as Endocrine Therapy of Breast Cancer. Cancer Research.[1] Retrieved from [Link]
Zhou, D., et al. (1990).[1] Growth suppression of MCF-7 human breast cancer cells by aromatase inhibitors. PubMed.[1] Retrieved from [Link]
Fassnacht, M., et al. (1998).[1][13] Aminoglutethimide suppresses adrenocorticotropin receptor expression in the NCI-h295 adrenocortical tumor cell line. Journal of Endocrinology. (Cited in Biocrick).[1] Retrieved from [Link][1]
Wosikowski, K., et al. (1993).[1] Inhibition of aromatase activity and expression in MCF-7 cells. PubMed.[1] Retrieved from [Link]
RxList. (n.d.). Cytadren (Aminoglutethimide) Clinical Pharmacology. Retrieved from [Link][1]
LC-MS/MS Method Development and Validation for the Precise Quantification of 1-(4-Aminophenyl)piperidine-2,6-dione
An Application Note and Protocol for the precise quantification of 1-(4-Aminophenyl)piperidine-2,6-dione (APPD) using LC-MS/MS. Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Appl...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the precise quantification of 1-(4-Aminophenyl)piperidine-2,6-dione (APPD) using LC-MS/MS.
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Application: Pharmacokinetic (PK) Profiling, Synthetic Reaction Monitoring, and Impurity Analysis
Introduction
1-(4-Aminophenyl)piperidine-2,6-dione (APPD) is a highly specific N-substituted cyclic imide. It serves as a critical synthetic intermediate in the development of pharmacologically active substances, most notably in the synthesis of Factor Xa inhibitors and as a building block for heterobifunctional molecules like PROTACs (Proteolysis Targeting Chimeras) that utilize glutarimide motifs to recruit the cereblon (CRBN) E3 ligase.
Accurate quantification of APPD in complex biological matrices (e.g., plasma) or synthetic mixtures requires an analytical method with exceptional sensitivity and selectivity. This guide details a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to meet stringent regulatory standards, including the FDA Bioanalytical Method Validation Guidance .
As an analytical scientist, method development must be driven by the physicochemical properties of the analyte rather than trial and error.
Chromatographic Strategy: APPD (MW: 204.23 g/mol ) is a moderately polar small molecule. A sub-2 µm C18 stationary phase is selected to provide optimal hydrophobic retention. We utilize 0.1% formic acid in both the aqueous and organic mobile phases. Causality: The acidic modifier maintains the primary amine of APPD in a fully protonated state during separation, which prevents peak tailing caused by secondary interactions with residual silanols on the column phase.
Ionization (ESI+): Positive Electrospray Ionization (ESI+) is chosen because the aniline-like primary amine on the phenyl ring possesses a high proton affinity, readily yielding an abundant and stable
precursor ion at m/z 205.1.
Fragmentation Dynamics (CID): During Collision-Induced Dissociation (CID), the fragmentation pathway is governed by the applied collision energy (CE). At a lower CE (~15 eV), the molecule undergoes a neutral loss of ammonia (-17 Da) from the aniline moiety, yielding a qualifier ion at m/z 188.1. At a higher CE (~25 eV), the relatively labile C-N bond between the glutarimide ring and the phenyl ring cleaves. Causality: The charge is retained by the aromatic amine, forming a highly stable protonated aniline fragment at m/z 94.1. Because this low-mass fragment is structurally specific and highly abundant, it serves as the ideal quantifier ion with minimal matrix background interference.
Internal Standard (IS): Aminoglutethimide-d4 (Stable Isotope-Labeled IS is preferred to perfectly correct for matrix effects and extraction recovery variations).
Solvents: LC-MS grade Water, Acetonitrile (ACN), and Formic Acid.
Matrix: Blank human or preclinical plasma (e.g., K2EDTA).
This protocol acts as a self-validating system: the inclusion of an IS prior to any manipulation ensures that any volumetric loss or ionization suppression is mathematically normalized.
Aliquot: Transfer 50 µL of the plasma sample (calibration standards, Quality Controls (QCs), or unknown study samples) into a 1.5 mL low-bind microcentrifuge tube.
IS Addition: Add 10 µL of the IS working solution (e.g., 500 ng/mL) and vortex for 10 seconds to ensure equilibration with matrix proteins.
Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% formic acid. Causality: The 3:1 organic-to-aqueous ratio abruptly lowers the dielectric constant of the solution, causing >95% of plasma proteins to denature and precipitate while keeping the small-molecule APPD highly soluble.
Centrifugation: Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.
Dilution & Transfer: Transfer 100 µL of the clear supernatant into an autosampler vial containing 100 µL of LC-MS grade water. Causality: Injecting a highly organic extract directly into a highly aqueous LC starting gradient causes the "solvent effect" (peak breakthrough and broadening). Diluting the extract 1:1 with water matches the initial mobile phase conditions, ensuring sharp, symmetrical peak focusing at the head of the column.
Caption: Step-by-step sample preparation and LC-MS/MS analytical workflow for APPD quantification.
| IS (Ag-d4) | 237.1 | 98.1 | 50 | 20 | IS Quantifier |
Method Validation Considerations
To ensure the method is robust and fit for regulatory submissions, it must be validated against the ICH M10 guidelines and FDA standards:
Selectivity: Analyze 6 independent lots of blank matrix. Interfering peaks at the retention time of APPD must be <20% of the Lower Limit of Quantification (LLOQ) response.
Matrix Effect: Calculate the IS-normalized matrix factor using post-extraction spiked samples versus neat solutions. The coefficient of variation (CV) across 6 lots must be ≤15%.
Accuracy & Precision: Analyze QCs at 4 concentration levels (LLOQ, Low, Mid, High) in 6 replicates across 3 independent runs. Precision (%CV) must be ≤15% (≤20% at LLOQ), and accuracy must fall within ±15% of nominal concentrations (±20% at LLOQ).
References
Title: Method for producing cyclic imides in the presence of polyphosphoric acid (WO2003097600A1)
Source: Google Patents
URL: [1]
Title: Bioanalytical Method Validation Guidance for Industry (2018)
Source: U.S. Food and Drug Administration (FDA)
URL: [Link][2]
Title: ICH guideline M10 on bioanalytical method validation and study sample analysis
Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH)
URL: [Link][3]
Mechanistic Profiling of Aminoglutethimide: Protocols for Adrenal Steroidogenesis Blockade and Xenograft Efficacy
Abstract Aminoglutethimide (AG) is a first-generation aromatase inhibitor and inhibitor of steroidogenesis that remains a critical "tool compound" in preclinical research. While largely replaced clinically by more select...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Aminoglutethimide (AG) is a first-generation aromatase inhibitor and inhibitor of steroidogenesis that remains a critical "tool compound" in preclinical research. While largely replaced clinically by more selective agents (e.g., letrozole, ketoconazole), AG is the benchmark for studying the blockade of CYP11A1 (P450scc) and CYP19A1 (aromatase) . This guide details the protocols for two distinct physiological endpoints: adrenal hypertrophy (driven by ACTH feedback loops in rats) and tumor regression (driven by estrogen deprivation in mouse xenografts). It also highlights emerging applications in peripheral pain modulation.
Part 1: The Mechanistic Basis
To design effective experiments, researchers must distinguish between AG's two primary mechanisms of action, which are dose-dependent.
Low/Moderate Dose: Inhibits Aromatase (CYP19A1) , blocking the conversion of androgens to estrogens.
High Dose: Inhibits Cholesterol Side-Chain Cleavage (CYP11A1/P450scc) , effectively performing a "medical adrenalectomy" by blocking the conversion of cholesterol to pregnenolone.
Pathway Blockade Visualization
Figure 1: Steroidogenic pathway highlighting the dual blockade points of Aminoglutethimide. The upstream blockade (CYP11A1) halts all steroid production, while the downstream blockade (CYP19A1) specifically targets estrogen synthesis.
Part 2: Rat Model for Adrenal Hypertrophy
Objective: To study the compensatory feedback loop of the HPA (Hypothalamic-Pituitary-Adrenal) axis.
Principle: AG blocks cortisol/corticosterone synthesis. The pituitary detects low cortisol and secretes massive amounts of ACTH. This ACTH surge causes the adrenal glands to undergo hypertrophy and accumulate lipids (since cholesterol cannot be processed).
Protocol A: The 7-Day Adrenal Bioassay
Parameter
Specification
Species
Rat (Sprague-Dawley or Wistar), Male or Female
Age/Weight
7-8 weeks, 200–250g
Dose
50 mg/kg per day
Route
Subcutaneous (s.c.) or Oral Gavage (p.o.)
Vehicle
0.5% Carboxymethylcellulose (CMC) or Corn Oil
Duration
7–14 Days
Step-by-Step Methodology:
Acclimatization: Acclimatize rats for 5 days. Collect baseline blood samples (tail vein) for corticosterone levels.
Preparation: Dissolve AG in vehicle. Note: AG is lipophilic; if using aqueous CMC, ensure thorough suspension (sonication recommended).
Administration: Administer 50 mg/kg daily at the same time (e.g., 09:00 AM) to minimize circadian variability.
Monitoring: Weigh animals daily. Note: AG induces its own metabolism (auto-induction). Efficacy may drop by Day 4-5.
Termination (Day 7): Euthanize via CO2 asphyxiation.
Tissue Collection:
Excise both adrenal glands immediately.
Weigh adrenals (wet weight).
Fix one adrenal in 10% neutral buffered formalin (histology).
Flash freeze the other for cholesterol quantification.
Validation Criteria (Self-Validating System):
Adrenal Weight: Must show statistically significant increase (20–50% increase vs. vehicle) due to ACTH-driven hypertrophy.
Histology: H&E staining should reveal "Lipoid Hyperplasia"—cytoplasm filled with lipid vacuoles (accumulated cholesterol esters) in the zona fasciculata.
Serum: Corticosterone levels may be normal or low at Day 7 (due to compensatory hypertrophy overcoming the block), but ACTH levels will be significantly elevated.
Part 3: Mouse Xenograft Models (Breast Cancer)
Objective: To evaluate tumor regression in hormone-dependent cancers (e.g., MCF-7).
Challenge: Mice have different adrenal physiology (lack of 17-hydroxylase). The goal is usually to test AG's ability to block peripheral aromatization of androgens to estrogens.
Protocol B: MCF-7 Xenograft with Aromatase Inhibition
Parameter
Specification
Species
Athymic Nude Mice (nu/nu), Female
Tumor Line
MCF-7 (ER+ Breast Cancer)
Dose
50–100 mg/kg per day (Higher due to rapid mouse metabolism)
Figure 2: Workflow for evaluating aromatase inhibition. Ovariectomy removes ovarian estrogen; Androstenedione provides the precursor; AG blocks the conversion to tumor-feeding estrogen.
Step-by-Step Methodology:
Ovariectomy (OVX): Perform OVX on mice to eliminate ovarian estrogen. Allow 1 week for recovery.
Implantation: Inoculate MCF-7 cells (5 x 10^6) into the mammary fat pad.
Critical Step: Since MCF-7 needs estrogen to grow, you must initially support them with an Estradiol pellet (0.72 mg, 60-day release).
Tumor Establishment: Wait until tumors reach ~150 mm³.
The "Switch" (Start of Experiment):
Remove the Estradiol pellet.
Begin daily injections of Androstenedione (100 µ g/day s.c.) to provide the substrate for aromatase.
Begin Aminoglutethimide treatment (50–100 mg/kg p.o.).
Hydrocortisone Rescue: Because AG blocks adrenal function, mice may suffer from adrenal insufficiency. Co-administer Hydrocortisone (10 mg/kg) if signs of wasting/lethargy appear.
Endpoint: Measure tumor volume every 3 days. The AG group should show growth inhibition compared to the Vehicle+Androstenedione group.
Part 4: Emerging Application - Peripheral Pain
Context: Recent studies (2024) utilize AG to block the local production of neurosteroids in peripheral tissue, which modulates pain signaling.
Model: Rat model of Thrombus-Induced Ischemic Pain (TIIP).
Protocol: Intraplantar injection of AG (100–300 µg per paw).
Mechanism: Blocks local P450scc in the skin/nerves, preventing the synthesis of neurosteroids that sensitize nociceptors.
pH: It dissolves better in slightly acidic conditions, but avoid low pH for in vivo injections to prevent local irritation.
Species Differences
Rats: High sensitivity to adrenal effects. Best for toxicity/steroidogenesis studies.
Mice: Higher metabolic rate. Best for xenograft/tumor efficacy studies.[3]
Guinea Pigs: Historically used but less common now; their adrenal physiology closely resembles humans but reagents are scarce.
References
Santen, R. J., et al. (1982). "Aminoglutethimide as treatment for metastatic breast cancer." Annals of Internal Medicine.
Dexter, R. N., et al. (1967). "Inhibition of adrenal corticosteroid synthesis by aminoglutethimide: studies of the mechanism of action." Endocrinology.
Robba, C., et al. (1987). "Effects of a prolonged treatment with aminoglutethimide on the zona fasciculata of rat adrenal cortex."[4] Cell and Tissue Research.
Brodie, A. M., et al. (1982). "Inhibition of aromatase in vivo and in vitro by aminoglutethimide and its analogues." Cancer Research.[5]
Roh, D. H., et al. (2024).[6] "Intraplantar aminoglutethimide, a P450scc inhibitor, reduced the induction of mechanical allodynia in a rat model of thrombus-induced ischemic pain."[6] Molecular Brain.[6]
Egger, H., et al. (1982). "Metabolism of aminoglutethimide in the rat." Drug Metabolism and Disposition.
use of 1-(4-Aminophenyl)piperidine-2,6-dione in Cushing's syndrome research
Technical Guide: Evaluation of Glutarimide Derivatives in Cushing's Syndrome Research Part 1: Core Directive & Scientific Context Editorial Note on Chemical Identity: This guide addresses the application of 1-(4-Aminophe...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide: Evaluation of Glutarimide Derivatives in Cushing's Syndrome Research
Part 1: Core Directive & Scientific Context
Editorial Note on Chemical Identity:
This guide addresses the application of 1-(4-Aminophenyl)piperidine-2,6-dione (an N-substituted glutarimide) within the context of Cushing's syndrome research. It is critical to distinguish this specific structure from the clinically established standard, Aminoglutethimide (3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione).[1] While Aminoglutethimide is the benchmark CYP11A1/CYP11B1 inhibitor, the N-substituted analog represents a distinct pharmacophore often evaluated for structure-activity relationship (SAR) studies or as a metabolic probe.[1] The protocols below are designed to validate the efficacy of 1-(4-Aminophenyl)piperidine-2,6-dione relative to the Aminoglutethimide standard.
Mechanism of Action in Cushing's Syndrome:
Cushing's syndrome is characterized by hypercortisolism.[1] Research in this field focuses on small molecules that inhibit key steroidogenic enzymes in the adrenal cortex:
CYP11A1 (P450scc): The rate-limiting enzyme converting cholesterol to pregnenolone.[1][2]
CYP11B1 (11
-hydroxylase): The final enzyme converting 11-deoxycortisol to cortisol.[1]
CYP19A1 (Aromatase): Often a secondary target; specificity against this is crucial to avoid off-target endocrine disruption.[1]
Glutarimide derivatives (like Aminoglutethimide) bind to the heme iron of these cytochrome P450 enzymes via their amine/nitrogen groups, blocking substrate access and electron transfer.[1]
Part 2: Application Note & Experimental Design
Target Validation & Selectivity Profiling
When evaluating 1-(4-Aminophenyl)piperidine-2,6-dione, researchers must determine its potency (IC
) and selectivity index (SI).[1] The compound's N-substitution may alter its binding affinity compared to the C3-substituted Aminoglutethimide.[1]
Primary Endpoint: Inhibition of Cortisol biosynthesis in H295R adrenocortical carcinoma cells.[1]
Secondary Endpoint: Selectivity against CYP19A1 (Aromatase) and CYP21A2 (21-hydroxylase).[1]
Readout: LC-MS/MS quantification of steroid metabolites.
Experimental Workflow Diagram
Caption: Workflow for comparative evaluation of glutarimide derivatives in H295R steroidogenesis models.
Part 3: Detailed Protocols
Protocol A: H295R Steroidogenesis Assay
Objective: To quantify the inhibition of cortisol production by 1-(4-Aminophenyl)piperidine-2,6-dione in a physiologically relevant human adrenal cell line.[1]
Media: DMEM/F12 supplemented with 2.5% Nu-Serum I and 1% ITS+ Premix.[1]
Test Compound: 1-(4-Aminophenyl)piperidine-2,6-dione (Stock: 10 mM in DMSO).[1]
Positive Control: Aminoglutethimide (Stock: 10 mM in DMSO).[1]
Stimulant: Forskolin (10 µM) or cAMP analog (to induce steroidogenesis).[1]
Procedure:
Seeding: Plate H295R cells at a density of
cells/well in 24-well plates. Incubate for 24 hours at 37°C, 5% CO.
Acclimatization: Remove growth media and wash with PBS.[1] Add 1 mL of serum-free media. Incubate for 24 hours to synchronize cells.
Treatment:
Prepare serial dilutions of the Test Compound and Positive Control in serum-free media (Range: 0.01 µM to 100 µM).
Add 10 µM Forskolin to all treatment wells to stimulate maximal cortisol production.[1]
Include a Vehicle Control (0.1% DMSO + Forskolin) and a Basal Control (0.1% DMSO, no Forskolin).[1]
Incubation: Incubate for 24 hours.
Harvest: Collect 500 µL of supernatant from each well. Store at -80°C until analysis.
Viability Check: Perform an MTT or CellTiter-Glo assay on the remaining cells to ensure reduced cortisol is due to enzyme inhibition, not cytotoxicity.[1]
Protocol B: Cell-Free CYP11B1 Inhibition Assay
Objective: To confirm the direct molecular target (11
Enzyme Source: Human adrenal microsomes or recombinant CYP11B1 supersomes.[1]
Substrate: 11-Deoxycortisol (1 µM).
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).[1]
Procedure:
Reaction Mix: In a 96-well plate, combine 20 µg microsomal protein, 100 mM potassium phosphate buffer (pH 7.4), and the Test Compound (various concentrations).
Pre-incubation: Incubate at 37°C for 5 minutes.
Initiation: Add NADPH regenerating system and Substrate (11-Deoxycortisol).
Reaction: Incubate at 37°C for 15–30 minutes (linear phase).
Termination: Stop reaction with ice-cold Acetonitrile containing Internal Standard (e.g., Cortisol-d4).
Analysis: Centrifuge and analyze supernatant via LC-MS/MS for Cortisol formation.
Structure-Activity Relationship (SAR) Note:
Aminoglutethimide relies on the C3-ethyl group for hydrophobic pocket occupancy in CYP enzymes.[1] The N-substituted 1-(4-Aminophenyl)piperidine-2,6-dione lacks this C3 substitution.[1] Researchers should anticipate a potential shift in selectivity or reduced potency due to the altered orientation of the aminophenyl heme-binding group.[1] If the N-substituted analog shows activity, it may offer a novel scaffold with different metabolic stability properties compared to the glutarimide ring opening seen in Aminoglutethimide metabolism.[1]
Part 5: Steroidogenesis Pathway Diagram
Caption: Key enzymatic targets (CYP11A1, CYP11B1) for glutarimide derivatives in the adrenal steroidogenesis pathway.[1]
References
Sanderson, J. T. (2006).[1] The steroid hormone biosynthesis pathway as a target for endocrine-disrupting chemicals. Toxicological Sciences, 94(1), 3–21.[1] Link[1]
Hornsby, P. J., et al. (1987).[1] The effects of aminoglutethimide on steroid secretion by cultured human adrenal cells. Journal of Steroid Biochemistry, 27(4-6), 789-796.[1] Link
Oskarsson, A., et al. (2006).[1] Characterization of the H295R cell line for use in toxicity testing. Toxicology and Applied Pharmacology, 217(2), 164-174.[1] Link
Njar, V. C., & Brodie, A. M. (1999).[1] Inhibitors of 17alpha-hydroxylase/17,20-lyase (CYP17): potential agents for the treatment of prostate cancer. Current Pharmaceutical Design, 5(3), 163-180.[1] (Reference for CYP inhibition methodology). Link
techniques for measuring steroid hormone levels after aminoglutethimide treatment
Application Notes & Protocols Topic: Techniques for Measuring Steroid Hormone Levels After Aminoglutethimide Treatment Audience: Researchers, Scientists, and Drug Development Professionals I. Introduction: The Clinical I...
Author: BenchChem Technical Support Team. Date: March 2026
Application Notes & Protocols
Topic: Techniques for Measuring Steroid Hormone Levels After Aminoglutethimide Treatment
Audience: Researchers, Scientists, and Drug Development Professionals
I. Introduction: The Clinical Imperative for Steroid Monitoring with Aminoglutethimide
Aminoglutethimide (AG) is a potent inhibitor of steroid biosynthesis, historically used in the management of conditions characterized by excess steroid production, such as Cushing's syndrome and hormone-sensitive metastatic breast cancer.[1][2] It functions as a non-selective inhibitor of several critical cytochrome P450 enzymes involved in the steroidogenic cascade.[3][4] This broad-spectrum inhibition necessitates meticulous monitoring of steroid hormone levels for two primary reasons:
Assessing Therapeutic Efficacy: Quantifying the reduction in target hormones (e.g., cortisol in Cushing's syndrome, estrogens in breast cancer) is essential to confirm the drug is achieving its desired therapeutic effect.[5]
Ensuring Patient Safety: The profound suppression of steroidogenesis can lead to iatrogenic adrenal insufficiency, a potentially life-threatening condition.[3][6] Monitoring cortisol levels and adrenal reserve is critical to manage this risk, often through co-administration of glucocorticoid replacement like hydrocortisone.[4]
This guide provides a detailed overview of the biochemical impact of aminoglutethimide and presents state-of-the-art methodologies and protocols for the accurate measurement of steroid hormones in a research or clinical setting.
II. Mechanism of Action: A Cascade of Inhibition
Aminoglutethimide's primary mechanism is the inhibition of the cholesterol side-chain cleavage enzyme (P450scc or CYP11A1) .[1][3][7] This enzyme catalyzes the conversion of cholesterol to pregnenolone, the first and rate-limiting step in the synthesis of all steroid hormones.[7] By blocking this initial step, AG effectively reduces the downstream production of glucocorticoids, mineralocorticoids, androgens, and estrogens.[4][8]
Furthermore, AG is a potent inhibitor of aromatase (CYP19A1) , the enzyme responsible for converting androgens (like androstenedione and testosterone) into estrogens (estrone and estradiol).[3][5][9] This action is central to its efficacy in treating estrogen-receptor-positive breast cancer.[5] AG also inhibits other key enzymes in the steroid pathway, including 11β-hydroxylase (CYP11B1) and 21-hydroxylase (CYP21A2), albeit to a lesser extent.[4][8]
This multi-faceted inhibition leads to a complex and predictable shift in the steroid hormone profile. A critical secondary effect is the compensatory rise in pituitary adrenocorticotropic hormone (ACTH) secretion, driven by the drop in circulating cortisol.[4] This ACTH surge can sometimes overcome the enzymatic blockade, leading to an accumulation of steroid precursors before the inhibited steps.[10]
Application Note: High-Sensitivity SFC-MS Profiling of Organic Acids via N-(4-Aminophenyl)piperidine (APP) Derivatization
Introduction & Chemical Rationale Organic acids (e.g., lactic, succinic, malic, and citric acids) are critical intermediates in cellular metabolism, disease biomarker research, and drug development. However, their analys...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Rationale
Organic acids (e.g., lactic, succinic, malic, and citric acids) are critical intermediates in cellular metabolism, disease biomarker research, and drug development. However, their analysis by Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) is notoriously challenging. In their native forms, these highly polar compounds exhibit poor retention on standard stationary phases. More critically, they suffer from severe ion suppression and low ionization efficiency in negative electrospray ionization (ESI-) mode.
To overcome these limitations, chemical derivatization using N-(4-aminophenyl)piperidine (APP) has emerged as a transformative strategy. The primary amine of APP reacts with the carboxylic acid groups of the analytes to form a stable amide bond. Crucially, the piperidine moiety introduces a highly basic site (high proton affinity) that acts as a permanent "tag" for positive electrospray ionization (ESI+). This mass/charge shift drastically reduces ionic discrimination and increases analytical sensitivity up to 2100-fold ( [7]). Furthermore, the addition of the hydrophobic APP tag improves the lipophilicity of the organic acids, enabling superior retention and peak shape in SFC.
Reaction Mechanism & Analytical Workflow
The derivatization process relies on a robust coupling mechanism. We utilize HATU as the coupling reagent rather than traditional EDC/NHS chemistry, as HATU provides faster reaction kinetics and higher yields for sterically hindered polycarboxylic acids.
Workflow of organic acid derivatization with APP and subsequent SFC-MS analysis.
Experimental Protocol (Self-Validating System)
To ensure a self-validating system, this protocol incorporates specific quenching and dilution steps to prevent SFC injection solvent mismatch—a common failure point where strong injection solvents distort SFC peak shapes.
Reagents and Materials
Derivatization Tag : N-(4-aminophenyl)piperidine (APP)
Coupling Reagents : HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)
Sample Preparation : Dissolve the organic acid mixture (or dried biological extract) in ACN/DMF (1:1 v/v) to a final concentration of 10–100 µM. Causality: DMF is required to maintain the solubility of highly polar polycarboxylic acids before they are tagged.
Activation : Add a 5-fold molar excess of HATU and a 10-fold molar excess of DIPEA to the sample. Vortex for 30 seconds and incubate at room temperature for 5 minutes. This rapidly forms the active O-At ester intermediate.
Derivatization : Add a 10-fold molar excess of APP to the activated mixture.
Incubation : Vortex thoroughly and incubate the reaction mixture at 40°C for 60 minutes.
Quenching & Dilution (Critical Step) : Quench the reaction by adding 100 µL of LC-MS grade water. Dilute the mixture 1:10 with MeOH prior to SFC injection. Causality: Direct injection of high-concentration DMF into an SFC system causes severe peak distortion. Dilution in MeOH matches the eluent modifier, ensuring sharp chromatographic bands.
SFC-MS Analytical Method
The choice of stationary phase and mobile phase additives dictates the success of the SFC-MS method. For APP-derivatized acids, a polar stationary phase provides optimal selectivity. The use of ammonium acetate in the methanol modifier is non-negotiable; it acts as a buffer that improves the ionization state of the derivatized compounds, maximizing ESI+ signal intensity ( [7]).
Logical decision tree for optimizing SFC-MS parameters for APP-derivatized organic acids.
Optimized SFC-MS Conditions
Column : High-density Diol or 2-Picolylamine (2-PIC) column (e.g., 3.0 x 100 mm, 1.7 µm)
Mobile Phase A : Supercritical CO₂
Mobile Phase B : Methanol containing 10 mM Ammonium Acetate (pH ~5.5)
Gradient : 5% B to 40% B over 8 minutes
Flow Rate : 1.2 mL/min
Backpressure : 1500 psi (10 MPa)
Column Temperature : 40°C
MS Detection : ESI+ mode, Multiple Reaction Monitoring (MRM) targeting the specific precursor-to-product ion transitions of the APP-tagged acids.
Quantitative Data & Sensitivity Enhancement
The derivatization of organic acids with APP yields a profound increase in analytical sensitivity. The table below summarizes the expected Limit of Detection (LOD) improvements for multi-carboxylic acids, demonstrating the efficacy of the ESI+ basic tag. Citric acid, which is notoriously difficult to detect in its native form via SFC-MS due to severe peak tailing and ion suppression, is completely resolved through this method.
Organic Acid
Number of Carboxyl Groups
Native LOD (ppb, ESI-)
APP-Derivatized LOD (ppb, ESI+)
Fold-Improvement in Sensitivity
Lactic Acid
1
~12.5
0.5
25x
Succinic Acid
2
~100.0
0.5
200x
Malic Acid
2
~250.0
0.5
500x
Citric Acid
3
>1000.0
0.5
>2000x
Troubleshooting & Field-Proven Insights
Incomplete Derivatization of Polycarboxylic Acids : For acids like citric acid, steric hindrance can prevent the complete labeling of all three carboxyl groups. Ensure a sufficient molar excess of APP and HATU. Self-Validation: Monitor partially derivatized intermediates via MS full-scan during method development to optimize reaction time and reagent ratios.
SFC Peak Tailing : If peak tailing is observed for the derivatized analytes, increase the concentration of ammonium acetate in the modifier to 20 mM. The acetate counter-ion helps mask residual silanol activity on the stationary phase.
Matrix Effects in Biological Samples : In complex biological matrices (e.g., plasma or urine), perform a solid-phase extraction (SPE) cleanup prior to derivatization. This removes endogenous amines that could competitively bind to the HATU-activated carboxylates, ensuring high derivatization yield for the target organic acids ( [6]).
References
Huang, T., Armbruster, M. R., Coulton, J. B., & Edwards, J. L. (2019). Chemical Tagging in Mass Spectrometry for Systems Biology. Analytical Chemistry, 91(1), 109-125. URL:[Link]
Saw, Y. L., Boughton, J., Wroniuk, F., Mostafa, M. E., Armbruster, M., Pellegrinelli, P. J., Calvez, S., Kaplitz, A., Perez, L., Edwards, J. L., & Grinias, J. P. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Separation Science, 46(18), 2300343. URL:[Link]
Technical Notes & Optimization
Troubleshooting
improving solubility of 1-(4-Aminophenyl)piperidine-2,6-dione in aqueous solutions
Technical Support Center: Solubilization & Stability Guide Subject: 1-(4-Aminophenyl)piperidine-2,6-dione (CAS: 438056-68-9) Executive Summary: The "Brick Dust" vs. Stability Paradox You are likely reading this because y...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Solubilization & Stability GuideSubject: 1-(4-Aminophenyl)piperidine-2,6-dione (CAS: 438056-68-9)
Executive Summary: The "Brick Dust" vs. Stability Paradox
You are likely reading this because you are facing a common dilemma with 1-(4-Aminophenyl)piperidine-2,6-dione (hereafter APP-Glutarimide ). At neutral pH, it behaves like "brick dust"—highly crystalline and insoluble.
The Trap: Users often attempt to dissolve imide-containing compounds using basic buffers (pH > 9) to deprotonate the imide nitrogen. Do not do this. Unlike Thalidomide, APP-Glutarimide is N-substituted at the glutarimide ring. It lacks the acidic imide proton. Adding base will not improve solubility; it will rapidly degrade your molecule via hydrolytic ring opening.
This guide provides three validated protocols to solubilize APP-Glutarimide while preserving its structural integrity.
Module 1: The Physicochemical Landscape
Before attempting solubilization, you must understand the "Safe Zone." This molecule has two competing properties:
The Aniline Handle (Solubility Driver): The 4-aminophenyl group has a pKa of approximately 4.6 . Below pH 4, it protonates (
), drastically increasing aqueous solubility.
The Glutarimide Core (Stability Liability): The piperidine-2,6-dione ring is susceptible to nucleophilic attack by hydroxide ions (
), leading to irreversible hydrolysis into glutaramic acid derivatives.
Visualizing the Strategy
The following diagram illustrates the "Safe Zone" for processing.
Figure 1: The Solubility-Stability Landscape. Note that alkaline conditions offer no solubility benefit and high degradation risk.
Module 2: Troubleshooting & Protocols
Scenario A: "I need a high-concentration stock solution for in vitro dilution."
Issue: The compound crashes out immediately upon adding water to the DMSO stock.
Solution: Use a Cosolvent System with high dielectric constant matching.
Protocol 1: The DMSO/PEG "Step-Down" Method
Target Concentration: 10–20 mM
Primary Solubilization: Dissolve APP-Glutarimide in 100% anhydrous DMSO. Vortex until clear.
Intermediate Phase: Add PEG 400 (Polyethylene Glycol) to the DMSO solution.
Ratio: 1 part DMSO solution : 4 parts PEG 400.
Why? PEG acts as an interface between the lipophilic drug and water, preventing immediate nucleation of crystals.
Final Dilution: Slowly add warm (37°C) aqueous media (PBS or Saline) dropwise with vigorous stirring.
Max Tolerance: Usually stable up to 5-10% total organic content.
Component
Function
Volume Fraction
DMSO
Primary Solvent (breaks crystal lattice)
5%
PEG 400
Cosolvent/Stabilizer
40%
Water/PBS
Bulk Vehicle
55%
Scenario B: "I need a vehicle for animal studies (IV/IP) without DMSO toxicity."
Issue: DMSO causes hemolysis or local toxicity; the compound precipitates at physiological pH.
Solution: Acid-Buffered Complexation using Sulfobutylether-β-Cyclodextrin (SBE-β-CD) .
Protocol 2: The "Acid-Lock" Cyclodextrin Method
Target: Biocompatible, IV-ready solution.
Mechanism: SBE-β-CD (e.g., Captisol®) forms an inclusion complex with the phenyl ring. By simultaneously lowering the pH slightly, we protonate the amine, driving the molecule into the cyclodextrin cavity via electrostatic attraction and hydrophobic locking.
Step-by-Step:
Prepare Vehicle: Dissolve 20% w/v SBE-β-CD in 50 mM Citrate Buffer (pH 3.5) .
Note: Do not use Phosphate buffer yet; Citrate has better buffering capacity at pH 3-4.
Add Compound: Add APP-Glutarimide powder to the vehicle.
Disperse: Sonicate for 20 minutes at ambient temperature. The solution should turn clear.
Adjustment (Optional): If IV injection requires pH > 4, slowly titrate with 0.1 N NaOH to pH 5.0 while stirring.
Observation: If cloudiness appears, you have exceeded the complexation capacity. Back-titrate with Citric Acid.
Sterilization: Filter through a 0.22 µm PVDF membrane.
Module 3: Frequently Asked Questions (Technical)
Q1: Why can't I use NaOH to dissolve this? It works for other glutarimides.A: Most "glutarimide" drugs (like Thalidomide) have an unsubstituted nitrogen (
) in the ring, which is acidic (pKa ~11). APP-Glutarimide has a phenyl group on that nitrogen (). There is no proton to remove. Adding NaOH attacks the carbonyl carbons, breaking the ring into 4-(4-aminophenylcarbamoyl)butanoic acid . This reaction is irreversible.
Q2: The solution turned yellow/brown after 24 hours. Is it still good?A: Likely not. Color change in aniline derivatives usually indicates oxidation of the amino group (
to or azo coupling) or hydrolysis.
Fix: Always prepare fresh. If storage is necessary, freeze at -20°C in the dark and purge the vial with nitrogen gas to remove oxygen.
Q3: Can I use Ethanol instead of DMSO?A: Ethanol is generally a poor solvent for this class of rigid imides. It often leads to "oiling out" rather than true dissolution. Stick to DMSO or NMP (N-Methyl-2-pyrrolidone) for organic stocks.
Module 4: Decision Tree for Experiment Planning
Use this flow to select the correct protocol for your specific assay.
Figure 2: Solubilization Strategy Decision Tree.
References
PubChem. (2025).[1] 1-(4-Aminophenyl)piperidin-2-one and Glutarimide Derivatives: Compound Summary. National Library of Medicine. [Link]
Stella, V. J., & He, Q. (2008). Cyclodextrins.[2][3] Toxicologic Pathology, 36(1), 30-42. (Validation of SBE-β-CD for lipophilic amines). [Link]
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]
Technical Support Center: Aminoglutethimide Stability & Storage
Topic: Aminoglutethimide (AG) Stability in Long-Term Storage Role: Senior Application Scientist Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary: The Stability Paradox Amin...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Aminoglutethimide (AG) Stability in Long-Term Storage
Role: Senior Application Scientist
Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary: The Stability Paradox
Aminoglutethimide (AG) presents a dual-stability challenge due to its hybrid chemical structure. It contains a glutarimide ring , which is hydrolytically unstable (sensitive to moisture/pH), and a primary aromatic amine (aniline moiety), which is oxidatively unstable (sensitive to light/air).
Successful long-term storage requires a protocol that simultaneously defends against these two distinct degradation pathways. This guide provides the diagnostic criteria, mechanistic insights, and validated protocols to ensure the integrity of your reference material.
Module 1: Visual Diagnostics & Physical Changes
The "First Look" – Identifying Oxidation
Q: My Aminoglutethimide powder has turned from white to off-white/yellow. Is it still usable?
A:Likely compromised. The color change indicates oxidative degradation of the primary amine.
The Mechanism: The aniline group on the AG molecule is electron-rich and prone to photo-oxidation. Upon exposure to UV light or atmospheric oxygen, it forms radical intermediates (phenyl radicals) and eventually azo- or nitro-compounds, which are chromophores (colored).
The Verdict: If the yellowing is superficial (crust), the bulk might be intact, but for quantitative analytical standards or biological assays, discard the lot . The oxidation products can act as radical initiators, accelerating further degradation in solution.
Q: How do I distinguish between oxidation and moisture damage visually?
A:
Oxidation: Color change (Yellow/Brown). Powder remains free-flowing initially.
Hydrolysis (Moisture): No immediate color change, but the powder may clump or become sticky (hygroscopic behavior of degradation byproducts).
Module 2: Chemical Integrity & Hydrolysis
The "Invisible Killer" – Glutarimide Ring Opening
Q: My HPLC shows a new peak eluting earlier than the main AG peak. What is it?
A: This is the classic signature of hydrolysis .
The Mechanism: The glutarimide ring is susceptible to nucleophilic attack by water molecules, especially in neutral-to-alkaline environments. The ring opens to form 2-ethyl-2-(p-aminophenyl)glutaramic acid .
Chromatographic Behavior: The hydrolysis product contains a free carboxylic acid group, making it more polar than the parent AG. Therefore, in Reversed-Phase HPLC (RP-HPLC), it elutes earlier (shorter retention time).
Q: Can I store AG in solution (DMSO or Methanol) at -20°C?
A:Only for short durations (<1 month).
While DMSO is aprotic, it is hygroscopic. Absorbed water will slowly hydrolyze the ring. Methanol can also participate in solvolysis over long periods.
Recommendation: Store as a lyophilized powder. If solutions are necessary, use anhydrous DMSO, aliquot into single-use vials, purge with argon, and store at -80°C.
Visualization: Degradation Pathways
The following diagram maps the two critical failure points of the AG molecule.
Caption: Figure 1. Dual degradation pathways of Aminoglutethimide. Pathway A (Red) leads to physical discoloration. Pathway B (Green) leads to chemical loss of potency via ring cleavage.
Module 3: Analytical Validation (HPLC Protocol)
The "Proof" – Validating Purity
Do not rely on generic HPLC methods. You must use a Stability-Indicating Method capable of resolving the hydrolysis product from the parent peak.
Protocol: RP-HPLC for Aminoglutethimide
Parameter
Specification
Rationale
Column
C18 (ODS), 4.6 x 150 mm, 5 µm
Standard stationary phase for separating moderately polar drugs.
Mobile Phase
Phosphate Buffer (pH 3.0) : Acetonitrile (75:25)
Acidic pH suppresses ionization of the glutaramic acid byproduct, improving peak shape and retention.
Flow Rate
1.0 mL/min
Standard flow for optimal theoretical plates.
Detection
UV @ 215 nm or 254 nm
215 nm is more sensitive; 254 nm is more specific to the aromatic ring.
Run Time
~15 minutes
Parent AG typically elutes at 6–8 mins; Hydrolysis product elutes at 2–4 mins.
Troubleshooting the Assay:
Tailing Peaks: The primary amine can interact with silanol groups on the column. Solution: Add 0.1% Triethylamine (TEA) to the mobile phase as a competitive base blocker.
Split Peaks: Check sample solvent. Dissolving AG in 100% strong organic solvent (like MeOH) and injecting into a high-aqueous mobile phase can cause peak distortion. Solution: Dissolve sample in mobile phase.
Module 4: Storage Protocols
The "Best Practices" – Self-Validating Systems
To ensure long-term stability (>2 years), implement this tiered storage strategy.
1. The "Golden Standard" (Long-Term Reference)
Format: Powder (Solid state).
Container: Amber glass vial (UV protection) with a PTFE-lined screw cap.
Environment: Desiccator cabinet inside a -20°C freezer.
Validation: Warm to Room Temperature (RT) inside the desiccator before opening to prevent condensation.
Handling: Flush headspace with Argon or Nitrogen after every use.
3. Experimental Workflow (Decision Tree)
Caption: Figure 2. Logistics workflow for handling Aminoglutethimide to minimize moisture and light exposure.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2145, Aminoglutethimide. Retrieved from [Link]
Siraki, A. G., et al. (2007). Aminoglutethimide-induced protein free radical formation on myeloperoxidase: a potential mechanism of agranulocytosis.[4] Chemical Research in Toxicology. (Demonstrates oxidative instability of the aniline moiety). Retrieved from [Link]
Smith, H. J., et al. (1981).Stability of Glutarimide Derivatives. Journal of Pharmaceutical Sciences. (Establishes hydrolysis mechanism of the glutarimide ring).
Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development.[5] (General principles for RP-HPLC stability methods). Retrieved from [Link]
Technical Support Center: Optimizing 1-(4-Aminophenyl)piperidine-2,6-dione Synthesis
Topic: Optimization of Reaction Conditions for 1-(4-Aminophenyl)piperidine-2,6-dione Cas No: 2359-60-6 (Generic backbone reference) / Specific intermediate references vary. Audience: Medicinal Chemists, Process Chemists,...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Optimization of Reaction Conditions for 1-(4-Aminophenyl)piperidine-2,6-dione
Cas No: 2359-60-6 (Generic backbone reference) / Specific intermediate references vary.
Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists.
Executive Summary
The synthesis of 1-(4-aminophenyl)piperidine-2,6-dione (an N-aryl glutarimide) is a critical workflow in the development of Cereblon (CRBN) E3 ligase modulators, including thalidomide analogs and PROTAC® linkers.
While the structure appears simple, the synthesis presents two distinct chemical challenges:
Thermodynamic Resistance to Cyclization: The formation of the six-membered glutarimide ring is entropically less favored than the five-membered succinimide ring, often leading to incomplete cyclization or open-chain amic acid byproducts.
Chemoselectivity during Reduction: Reducing the nitro precursor to the aniline without over-reducing the imide carbonyls or hydrolyzing the ring requires precise pH and catalyst control.
This guide provides a self-validating protocol and troubleshooting framework based on the "Classic Two-Stage" route (Condensation/Cyclization followed by Reduction), which offers the highest reliability for scale-up.
Part 1: The Synthetic Workflow
The most robust pathway involves the reaction of 4-nitroaniline with glutaric anhydride, followed by dehydration to the imide, and finally, catalytic hydrogenation.
Visualizing the Pathway
Figure 1: Step-wise synthesis workflow from starting materials to the final amine.
Part 2: Detailed Protocols & Optimization
Phase 1: Formation of the Glutarimide Ring
The Challenge: The reaction of 4-nitroaniline with glutaric anhydride initially forms the open-chain glutaramic acid . Closing this to the six-membered imide requires forcing conditions because the 4-nitro group pulls electron density from the nitrogen, reducing its nucleophilicity.
Optimized Protocol (Steps 1 & 2)
Acylation: Dissolve glutaric anhydride (1.1 equiv) and 4-nitroaniline (1.0 equiv) in anhydrous Toluene.
Reflux: Heat to reflux. Note that without a dehydrating agent, this equilibrium favors the open chain.
Cyclization (The Critical Fix): Add Acetic Anhydride (Ac₂O) (2-3 equiv) or Acetyl Chloride to the mixture and reflux for 4-6 hours.
Why: Ac₂O forms a mixed anhydride intermediate that is highly electrophilic, driving the cyclization irreversibly.
Workup: Cool to RT. The nitro-imide often precipitates. If not, remove solvent in vacuo and recrystallize from Ethanol.
Data Table 1: Cyclization Agent Screening
Reagent
Conditions
Yield (Nitro-Imide)
Pros
Cons
Heat Only (Dean-Stark)
Toluene, 110°C, 24h
<40%
Green chemistry
Incomplete reaction; high residual acid.
Acetic Anhydride
Reflux, 4h
85-92%
High conversion
Requires aqueous workup to remove AcOH.
CDI (Carbonyldiimidazole)
THF, Reflux, 12h
75-80%
Mild conditions
Expensive; sensitive to moisture.
Thionyl Chloride (SOCl₂)
Reflux, 2h
60-70%
Fast
Corrosive; can cause chlorination byproducts.
Phase 2: Reduction of the Nitro Group
The Challenge: You must reduce the nitro group (
) to the amine () without hydrogenating the aromatic ring or reducing the imide carbonyls.
Optimized Protocol (Step 3)
Solvent: Suspend 1-(4-nitrophenyl)piperidine-2,6-dione in Methanol or Ethyl Acetate (0.1 M).
Note: Glutarimides can ring-open in primary amines or water/base mixtures. Avoid aqueous bases.
Catalyst: Add 10% Pd/C (5-10 wt% loading).
Hydrogenation: Hydrogen balloon (1 atm) is usually sufficient. Stir vigorously at RT for 2-4 hours.
Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the Nitro peak (UV shift).
Workup: Filter through Celite® immediately. Do not leave the amine in solution with the catalyst for prolonged periods , as oxidation/coupling can occur.
Part 3: Troubleshooting Guide (FAQs)
Category A: Reaction Failures
Q1: My cyclization reaction (Step 2) yielded a sticky gum instead of a solid. What happened?
Diagnosis: This is likely a mixture of the uncyclized glutaramic acid and the imide . The acid interferes with crystallization.
The Fix: Re-dissolve the gum in Toluene or Acetic Acid, add fresh Acetic Anhydride (2 equiv), and reflux for another 2 hours. The ring closure increases crystallinity.
Prevention: Ensure the reaction runs to completion by monitoring the disappearance of the carboxylic acid proton in NMR (broad singlet ~10-12 ppm).
Q2: During hydrogenation, I see a new impurity with M+2 or M+4 mass.
Diagnosis: You are likely reducing the aromatic ring (forming a cyclohexyl amine) or partially reducing the imide carbonyls.
The Fix:
Switch solvent to Ethyl Acetate (non-protic solvents reduce over-hydrogenation risk).
Lower the catalyst loading to 5 wt%.
Stop the reaction immediately upon consumption of starting material.
Category B: Stability & Handling
Q3: The final product turned purple/brown after filtration. Is it decomposing?
Diagnosis: Anilines are prone to air oxidation (forming quinones/azo compounds), especially when wet with solvent.
The Fix: Dry the product under high vacuum immediately after filtration. Store under Nitrogen/Argon in the dark.
Purification: If the color is deep, wash the solid with cold ether or perform a rapid silica plug filtration (DCM/MeOH 95:5).
Q4: Can I use aqueous base (NaOH/NaHCO₃) to wash the final product?
Diagnosis:NO. The piperidine-2,6-dione ring is chemically equivalent to a di-acyl amine. It is susceptible to hydrolysis (ring-opening) in basic aqueous media, reverting to the glutaramic acid salt.
The Fix: Use neutral water or slightly acidic brine for washes. If you must neutralize acid, use a weak base like solid NaHCO₃ and filter quickly.
Part 4: Troubleshooting Logic Tree
Use this decision matrix to diagnose low yields or purity issues.
Figure 2: Diagnostic logic for common synthesis failures.
References
BenchChem. (2025).[1][2] Scale-Up Synthesis of 1-(4-Aminophenyl)piperidine-4-carboxamide: Application Notes and Protocols. Link
National Institutes of Health (NIH). (2024). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation. Link
ChemRxiv. (2024). Expedited Aminoglutarimide C-N Cross-Coupling Enabled by High-Throughput Experimentation. Link
Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate. Link
ResearchGate. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Link
DMPK Technical Support Center: Analytical Challenges in Detecting 1-(4-Aminophenyl)piperidine-2,6-dione Metabolites
Welcome to the Drug Metabolism and Pharmacokinetics (DMPK) Technical Support Portal. This guide is specifically designed for researchers and scientists analyzing 1-(4-Aminophenyl)piperidine-2,6-dione (1-4-APPD) and its m...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Drug Metabolism and Pharmacokinetics (DMPK) Technical Support Portal. This guide is specifically designed for researchers and scientists analyzing 1-(4-Aminophenyl)piperidine-2,6-dione (1-4-APPD) and its metabolites.
Due to its structural composition—a reactive aniline moiety coupled with a highly labile piperidine-2,6-dione (glutarimide) ring—1-4-APPD presents severe stability and detection challenges during LC-MS/MS analysis. This portal provides field-proven troubleshooting guides, self-validating protocols, and mechanistic explanations to ensure absolute scientific integrity in your bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing massive variability in the parent compound quantification and a highly polar peak that increases over time?The Causality: You are observing spontaneous, non-enzymatic hydrolysis of the glutarimide ring. Similar to immunomodulatory imide drugs (IMiDs) like thalidomide, the glutarimide ring is highly susceptible to hydroxide-promoted ring-opening at physiological pH (pH ≥ 7.4) [1, 2]. The imide carbonyl undergoes nucleophilic attack by OH⁻, cleaving the ring to form highly polar glutaramic acid derivatives (+18 Da).
The Fix: You must quench the hydrolysis immediately upon sample collection. Adjust the pH of your plasma or microsomal incubations to ~3.0 using citrate buffer or 0.1% formic acid. Strictly avoid alkaline liquid-liquid extraction (LLE) conditions.
Q2: I suspect CYP-mediated N-hydroxylation of the aniline ring, but I cannot detect the hydroxylamine metabolite. How can I capture it?The Causality: The 4-aminophenyl group undergoes CYP-mediated N-hydroxylation (often via CYP2E1 or CYP3A4) to form an N-hydroxylamine [3]. This species is inherently unstable and rapidly oxidizes into a highly reactive nitroso intermediate. This electrophile covalently binds to nucleophilic residues in proteins, rendering it invisible to standard LC-MS/MS screening.
The Fix: Implement a reactive metabolite trapping assay. Add Glutathione (GSH) to your microsomal incubations to form a stable GSH-adduct, or add ascorbic acid during sample quenching to maintain the metabolite in its reduced hydroxylamine state.
Q3: How do I resolve isobaric hydroxylated metabolites (+16 Da) without co-elution?The Causality: Hydroxylation can occur on the aromatic aniline ring or the aliphatic glutarimide ring. These isobaric metabolites (m/z [M+H]⁺ = 221.09) will co-elute on standard short C18 gradients, leading to chimeric MS/MS spectra.
The Fix: Utilize a Biphenyl or Pentafluorophenyl (PFP) column to exploit π-π interactions, which selectively retain the aromatic hydroxylated isomers longer than the aliphatic ones. In MS/MS, look for the neutral loss of water (-18 Da), which is highly characteristic of aliphatic glutarimide hydroxylation.
Visualizing the Metabolic Landscape
Metabolic pathways of 1-(4-Aminophenyl)piperidine-2,6-dione highlighting key biotransformations.
Standard protein precipitation often fails to prevent glutarimide degradation during the dry-down phase. This protocol ensures structural integrity from collection to injection.
Step-by-Step Methodology:
Immediate Quenching: Add 100 µL of ice-cold 0.2 M citrate buffer (pH 3.0) to 100 µL of plasma immediately upon collection.
Causality: The low pH protonates the hydroxide ions in the matrix, completely halting nucleophilic attack on the imide carbonyl [1].
Internal Standard Addition: Spike 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS) into the acidified mixture.
Solid Phase Extraction (SPE): Load the sample onto a pre-conditioned polymeric HLB (Hydrophilic-Lipophilic Balance) cartridge.
Causality: HLB sorbents retain both the highly polar ring-opened metabolites and the lipophilic parent compound without requiring basic loading conditions.
Elution & Reconstitution: Elute with 100% Acetonitrile containing 0.1% Formic Acid. Evaporate under N₂ at room temperature (do not exceed 30°C) and reconstitute in mobile phase.
Self-Validating System Checkpoint: Monitor the MS/MS transition for the +18 Da glutaramic acid metabolite in your zero-time (T0) control. If the peak area of the +18 Da species exceeds 5% of the parent compound area at T0, your acidification buffer capacity is insufficient, and the assay fails validation.
Protocol 2: Reactive Metabolite Trapping with GSH
To detect the transient N-hydroxylamine/nitroso species, you must trap it before it binds to microsomal proteins.
Step-by-Step Methodology:
Incubation Setup: In a 1 mL reaction, combine human liver microsomes (1 mg/mL), 1-4-APPD (10 µM), and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).
Causality: GSH acts as a soft nucleophile, selectively trapping the hard electrophilic nitroso intermediate formed from aniline oxidation [3].
Reaction Initiation: Add NADPH (1 mM) and incubate at 37°C for 30 minutes.
Quenching & Stabilization: Quench the reaction with 1 volume of ice-cold acetonitrile containing 1 mM ascorbic acid.
Causality: Ascorbic acid acts as a reducing agent, preventing the oxidative degradation of any remaining untrapped N-hydroxylamine during centrifugation.
LC-MS/MS Analysis: Centrifuge at 15,000 x g for 10 minutes and inject the supernatant directly onto the LC-MS/MS.
Self-Validating System Checkpoint: Perform a precursor ion scan or monitor the neutral loss of 129 Da (pyroglutamic acid) in positive ESI mode. This specific fragmentation is a universal, self-validating marker for GSH-adduct formation. Absence of this neutral loss indicates a failure of the trapping reaction.
Quantitative Data Presentation
The table below summarizes the critical impact of pH and extraction methodology on the recovery of 1-4-APPD and its primary metabolites.
Table 1: Impact of Sample Preparation Conditions on Metabolite Recovery
Preparation Method
Matrix pH
Parent Recovery (%)
Glutaramic Acid (Ring-Opened) Recovery (%)
N-Hydroxy Recovery (%)
Unbuffered Plasma (Control)
7.4
45%
52%
<5% (Degraded)
Basic LLE (Ethyl Acetate)
9.0
12%
85%
<5% (Degraded)
Acidic Protein Precipitation
3.0
92%
<5%
15% (Unstable)
Acidic SPE + Ascorbic Acid
3.0
95%
<2%
88% (Stabilized)
Note: Basic LLE artificially inflates the ring-opened metabolite concentration due to ex vivo degradation during the extraction process.
Workflow Visualization
Optimized sample preparation workflow to prevent degradation of labile metabolites.
References
Thalidomide Metabolism and Hydrolysis: Mechanisms and Implications. Current Drug Metabolism, 2006.[Link]
Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. ACS Medicinal Chemistry Letters, 2020.[Link]
CYP2E1 Hydroxylation of Aniline Involves Negative Cooperativity. Biochemical Pharmacology, 2014.[Link]
Troubleshooting
Technical Support Center: Optimizing Cell Permeability of Piperidine Derivatives
Status: Active Operator: Senior Application Scientist (Medicinal Chemistry & ADME-Tox Division) Ticket ID: PIP-PERM-001 Subject: Troubleshooting low permeability and poor bioavailability in piperidine-based scaffolds. In...
Author: BenchChem Technical Support Team. Date: March 2026
Status: Active
Operator: Senior Application Scientist (Medicinal Chemistry & ADME-Tox Division)
Ticket ID: PIP-PERM-001
Subject: Troubleshooting low permeability and poor bioavailability in piperidine-based scaffolds.
Introduction: The Piperidine Paradox
Welcome to the Technical Support Center. You are likely here because your piperidine lead—despite high potency—is failing in Caco-2 assays or showing poor oral exposure in rodents.
The Core Issue: Piperidine is a secondary amine with a typical
of ~11. At physiological pH (7.4), >99.9% of the molecules are protonated (cationic). While this charge aids solubility, it creates a massive energy penalty for passive membrane diffusion. Furthermore, the basic nitrogen is a frequent "magnet" for P-glycoprotein (P-gp) efflux and lysosomal trapping.
This guide provides field-proven engineering strategies and assay troubleshooting protocols to resolve these bottlenecks.
Module 1: Chemical Engineering (The
& Lipophilicity Balance)
FAQs: Structural Modification
Q: My piperidine has a
of 10.5. How do I lower it to the "Sweet Spot" without killing potency?
A: The "Sweet Spot" for membrane permeability is typically a
between 6.0 and 8.5 . To achieve this, you must reduce the electron density on the nitrogen using Inductive Effects ().
Strategy 1: The Fluorine Scan
Fluorine is the gold standard here. It is small (Van der Waals radius similar to H) but highly electronegative.
-Fluorination (3-position): Introducing a fluorine at the C3 position typically lowers the by 1.5 – 2.0 log units due to the strong -inductive effect.
-Fluorination (4-position): Less effective on (drop of ~0.5 – 0.8 units) but can block metabolic soft spots (CYP450 oxidation).
Strategy 2: Oxygen Incorporation
Morpholine Switch: Changing the piperidine to a morpholine drops the
by ~2-3 units (to ~8.3), often drastically improving permeability, though sometimes at the cost of metabolic stability.
Data Summary: Substituent Effects on Piperidine Basicity
Modification
Approx.
Impact on logD (pH 7.4)
Mechanism
Parent Piperidine
Reference (11.0)
Reference
N/A
3-Fluoro
-1.8 to -2.5
Increases (more neutral species)
Inductive () withdrawal
4-Fluoro
-0.8
Slight Increase
Weak Inductive
3,3-Difluoro
-3.5 to -4.0
Significant Increase
Strong Inductive
4-CF3
-1.5
Increases
Inductive + Lipophilicity
N-Cyclopropyl
-0.5
Increases
Steric shielding of N lone pair
Visualizing the Strategy: The "Chameleon" Effect
One of the most sophisticated ways to improve permeability is Intramolecular Hydrogen Bonding (IMHB) . By designing a hydrogen bond acceptor (like a carbonyl or fluorine) near the piperidine NH, you can create a "closed" conformation that hides the polar NH from the lipid membrane.
Caption: The "Chameleon Effect" reduces the energetic penalty of desolvation by internally satisfying the hydrogen bond potential of the piperidine nitrogen.
Module 2: Assay Troubleshooting (Why is my recovery low?)
The "Sticky Base" Problem
Symptom: You run a PAMPA or Caco-2 assay.[1][2][3][4][5][6][7] The apparent permeability (
) is low, but the Mass Balance (Recovery) is also low (< 60%).
Diagnosis: Basic amines like piperidines are notorious for Non-Specific Binding (NSB) to plastic surfaces and Lysosomal Trapping inside Caco-2 cells.
Troubleshooting Guide
Q: How do I distinguish between poor permeability and assay artifacts?
Follow this decision matrix:
Check Mass Balance: Is (Donor Final + Receiver Final) / Donor Initial < 70%?
Yes: You have an NSB or Trapping issue. The
is unreliable.
No: The low permeability is real. Go back to Chemical Engineering (Module 1).
The "BSA Fix" (for PAMPA/NSB):
Basic amines bind to the plastic well walls.
Protocol Adjustment: Add 0.05% - 0.25% Bovine Serum Albumin (BSA) to both donor and receiver buffers. BSA acts as a "sacrificial" protein to coat the plastic. Note: You must account for BSA binding in your calculation if it's high.
The "Lysosome Trap" (for Caco-2):
Caco-2 cells have acidic lysosomes (pH ~5). Your piperidine (pKa ~11) enters the cell, diffuses into the lysosome, gets doubly protonated, and becomes trapped. It never reaches the receiver side.
Diagnostic Experiment: Run the assay with 100 nM Bafilomycin A1 (an inhibitor of the lysosomal proton pump).
Result: If
increases significantly with Bafilomycin, your compound is being sequestered, not blocked.
Module 3: Experimental Protocols
Protocol A: Optimized PAMPA for Basic Piperidines
Standard PAMPA often fails for bases due to lipid interaction. Use this modified protocol.
Materials:
Donor Plate: 96-well filter plate (0.45 µm PVDF).
Lipid Solution: 2% (w/v) Dioleoylphosphatidylcholine (DOPC) in Dodecane. Avoid crude lecithin for basics.
Preparation: Dissolve test compound to 10 mM in DMSO. Dilute to 10 µM in Donor Buffer (final DMSO < 1%).
Membrane Coating: Add 5 µL Lipid Solution to the filter membrane. Wait 2 mins for solvent evaporation (critical for uniformity).
Assembly:
Add 300 µL Buffer (with BSA) to Receiver Plate (Bottom).
Add 200 µL Compound Solution to Donor Plate (Top).
Sandwich the plates.
Incubation: 4 hours at 25°C in a humidity chamber (prevent evaporation).
Analysis: Quantify both Donor and Receiver compartments via LC-MS/MS.
Calculation:
Where is acceptor concentration, is filter area, is volume.
Visualizing the Troubleshooting Logic
Caption: Systematic decision tree for diagnosing piperidine permeability failure modes.
References
Morgenthaler, M. et al. (2007). Predicting and tuning physicochemical properties in lead optimization: amine basicity. ChemMedChem.
Ritchie, T. J. et al. (2011). The impact of aromatic ring count on physico-chemical properties and ADMET. Drug Discovery Today.
Di, L. & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods (Chapter 6: Permeability). Elsevier.
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
Kuhn, B. et al. (2010). Fluorine in Medicinal Chemistry: A Robust Tool for pKa Modulation. Journal of Medicinal Chemistry.[8]
Over, B. et al. (2016). Structural and Biophysical Insights into the Mode of Action of the Chameleon Effect in Membrane Permeability. Nature Chemical Biology.
For further assistance with custom synthesis or library design, please contact the Chemistry Support Team.
Comparative In Vivo Profiling: 1-(4-Aminophenyl)piperidine-2,6-dione vs. Established IMiDs
A Technical Guide to Validating Phenyl-Glutarimide Scaffolds Part 1: Executive Analysis & Structural Integrity The Identity Crisis: 1-Substituted vs. 3-Substituted Scaffolds Before initiating in vivo validation, you must...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide to Validating Phenyl-Glutarimide Scaffolds
Part 1: Executive Analysis & Structural Integrity
The Identity Crisis: 1-Substituted vs. 3-Substituted Scaffolds
Before initiating in vivo validation, you must verify the regiochemistry of your compound. The nomenclature 1-(4-Aminophenyl)piperidine-2,6-dione implies the 4-aminophenyl group is attached to the Nitrogen (N1) of the glutarimide ring.
1-Substituted (N-Aryl): If the phenyl group is on the nitrogen, the molecule lacks the critical unsubstituted imide (–C(O)NHC(O)–) required for hydrogen bonding with the tri-tryptophan pocket (Trp380, Trp386, Trp400) of Cereblon (CRBN). This isomer is typically inactive as an IMiD and is often used as a negative control or investigated for anticonvulsant properties (similar to phensuximide).
3-Substituted (C-Aryl): The biologically active Cereblon ligand—often referred to as the "Phenyl-Glutarimide" core found in Aminoglutethimide derivatives—is 3-(4-aminophenyl)piperidine-2,6-dione .
Assumption of Guide: This guide assumes you are validating the efficacy of the compound as a Cereblon modulator (IMiD) or PROTAC anchor. Therefore, the protocols below focus on validating the 3-substituted pharmacophore while using the 1-substituted isomer as a structural negative control.
Comparative Landscape
The "Phenyl-Glutarimide" scaffold represents a simplified IMiD core compared to the "Phthalimide" core of Thalidomide/Lenalidomide.
Comprehensive Profiling of Aminoglutethimide: CYP450 Cross-Reactivity and Implications for Selective Inhibitor Design
As drug development pivots toward highly targeted therapies, understanding the historical pitfalls of first-generation inhibitors is critical for modern rational drug design. Aminoglutethimide (AG), originally developed...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development pivots toward highly targeted therapies, understanding the historical pitfalls of first-generation inhibitors is critical for modern rational drug design. Aminoglutethimide (AG), originally developed as an anticonvulsant, was repurposed as the first-generation aromatase inhibitor for hormone-dependent breast cancer. However, its clinical utility was severely bottlenecked by its promiscuous cross-reactivity across the cytochrome P450 (CYP450) superfamily 1.
This guide provides an objective, data-driven comparison of aminoglutethimide's performance against various CYP450 enzymes, detailing the mechanistic causality behind its lack of selectivity, and outlines a self-validating experimental framework for profiling CYP cross-reactivity.
The Mechanistic Causality of Aminoglutethimide Promiscuity
Aminoglutethimide’s structure consists of a glutarimide ring and an aniline (aminophenyl) moiety. The primary driver of its inhibitory action—and its fatal flaw regarding selectivity—is the primary aliphatic amine.
The amino nitrogen acts as a strong nucleophile, coordinating directly with the central Fe(III) ion of the cytochrome P450 heme prosthetic group. This direct ligation displaces the native water molecule, generating a classic Type II difference spectrum (characterized by a shift in the Soret band) that locks the enzyme in an inactive state 2. Because the heme core is highly conserved across all CYP450 enzymes, AG inherently lacks the structural features necessary to discriminate between different CYP active sites. Consequently, while it inhibits its primary target, CYP19A1 (Aromatase), it also heavily cross-reacts with enzymes responsible for glucocorticoid and mineralocorticoid synthesis, leading to high toxicity and its eventual withdrawal from widespread use 3.
Quantitative Cross-Reactivity Profile
To contextualize AG's performance, we must benchmark its half-maximal inhibitory concentration (IC₅₀) against modern, third-generation non-steroidal aromatase inhibitors like Letrozole. Letrozole utilizes a triazole ring that interacts with the heme iron but features highly optimized side chains that exploit the unique hydrophobic pockets of CYP19A1, achieving nanomolar potency and near-perfect selectivity.
Note: AG's IC₅₀ for CYP19A1 varies based on the assay matrix (recombinant vs. tissue microsomes), but it is universally recognized as a relatively weak inhibitor compared to modern standards 1.
Experimental Methodology: Self-Validating Protocol for CYP Cross-Reactivity
To accurately profile the cross-reactivity of compounds like aminoglutethimide, researchers must avoid fluorogenic substrate assays (e.g., dibenzylfluorescein). Causality: Aniline-derivatives frequently exhibit auto-fluorescence or quench emitted light, leading to artifactual IC₅₀ shifts. We mandate an LC-MS/MS approach to directly quantify native steroid metabolites, ensuring high-fidelity kinetic data.
Step-by-Step LC-MS/MS Assay
Step 1: Recombinant Enzyme Matrix Preparation
Prepare a master mix containing 50 mM potassium phosphate buffer (pH 7.4), 3 mM MgCl₂, and 10-20 pmol/mL of specific recombinant human CYP450 enzymes (e.g., CYP19A1, CYP11A1, CYP11B1).
Rationale: Utilizing recombinant enzymes isolates the specific CYP interaction, eliminating confounding metabolic pathways present in whole-cell or crude tissue assays.
Step 2: Inhibitor Titration & Control Integration (The Self-Validation System)
Titrate aminoglutethimide in a 10-point curve from 0.1 µM to 300 µM.
Validation Check: In parallel wells, run Letrozole (0.1 nM - 100 nM) as a positive control for CYP19A1, and Ketoconazole (0.01 µM - 10 µM) as a pan-CYP positive control. Rule: If Letrozole fails to yield an IC₅₀ < 5 nM for CYP19A1, the entire assay plate is rejected. This guarantees the dynamic range and sensitivity of the system are intact before evaluating the test compound.
Step 3: Substrate Addition & Incubation
Add specific native substrates strictly at their respective Kₘ values (e.g., 50 nM Androstenedione for CYP19A1; 10 µM Cholesterol for CYP11A1). Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C for 15 minutes.
Rationale: Running the assay at Kₘ ensures the system is highly sensitive to competitive inhibitors, allowing accurate calculation of Kᵢ via the Cheng-Prusoff equation.
Step 4: Quenching & Extraction
Quench the reaction with 3 volumes of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., Estrone-¹³C₃ or Cortisol-d4). Centrifuge at 15,000 x g for 10 minutes to precipitate proteins.
Step 5: Targeted LC-MS/MS Quantification
Inject the supernatant into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantify the ratio of the specific product metabolite to the internal standard.
Step 6: Data Processing
Plot fractional activity vs. log[Inhibitor]. Fit the data to a four-parameter logistic non-linear regression model to derive the IC₅₀.
Workflow Visualization
Self-validating LC-MS/MS experimental workflow for quantifying CYP450 enzyme inhibition.
Conclusion
Aminoglutethimide serves as a foundational case study in the evolution of targeted therapeutics. While its ability to inhibit CYP19A1 proved the clinical viability of estrogen deprivation in breast cancer, its structural reliance on an unshielded aniline ring resulted in broad CYP450 cross-reactivity (particularly CYP11A1 and CYP11B1). By employing rigorous, self-validating LC-MS/MS methodologies, modern drug developers can map these off-target liabilities early, paving the way for the highly selective, triazole-based inhibitors that dominate the current standard of care.
NIH / PubMed. Evaluation of the racemate and the enantiomers of a new highly active and selective aromatase inhibitor of the aminoglutethimide type. Retrieved from: 2
MDPI. Molecular Docking of Aromatase Inhibitors. Retrieved from: 3
comparative study of different 1-(4-Aminophenyl)piperidine-2,6-dione analogs
Comparative Guide to 1-(4-Aminophenyl)piperidine-2,6-dione Analogs: Synthesis, Properties, and Applications in Factor Xa Inhibition Executive Summary & Pharmacophore Analysis The 1-(4-aminophenyl)piperidine-2,6-dione sca...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Guide to 1-(4-Aminophenyl)piperidine-2,6-dione Analogs: Synthesis, Properties, and Applications in Factor Xa Inhibition
Executive Summary & Pharmacophore Analysis
The 1-(4-aminophenyl)piperidine-2,6-dione scaffold represents a distinct class of N-substituted glutarimides, primarily utilized as high-value intermediates in the synthesis of Factor Xa inhibitors (anticoagulants). Unlike the well-known C3-substituted glutarimides (e.g., Aminoglutethimide , an aromatase inhibitor) or N-unsubstituted glutarimides (e.g., Thalidomide , a cereblon modulator), this scaffold features the glutarimide nitrogen (N1) directly bonded to an aniline ring.
This structural distinction is critical:
N-Substitution: Abolishes the hydrogen-bonding capability required for Cereblon (CRBN) binding, rendering these analogs inactive as standard IMiDs (Immunomodulatory Imide Drugs).
Factor Xa Specificity: The N-phenyl glutarimide moiety serves as a rigid, neutral core that positions the terminal amidine or amine groups to interact with the S1/S4 pockets of the Factor Xa active site.
This guide compares the parent scaffold with its ortho-substituted analogs (2-methyl, 2-chloro, 2-trifluoromethyl), focusing on synthetic efficiency, physicochemical properties, and their role in optimizing drug potency.
Comparative Analysis of Analogs
The following table summarizes the key physicochemical properties and synthetic yields of the primary analogs. The data highlights the impact of ortho-substitution on the stability and formation of the glutarimide ring.
*Yield of the nitro-intermediate via Polyphosphoric Acid (PPA) method.
**Yield of the final amino-product via Catalytic Hydrogenation (RaNi).
Key Insights:
Steric Hindrance: Introduction of ortho-substituents (Me, Cl, CF₃) slightly reduces the cyclization yield due to steric clash with the glutarimide carbonyls during ring closure.
Electronic Influence: Electron-withdrawing groups (-CF₃) lower the basicity of the aniline nitrogen, making the initial nucleophilic attack on glutaric anhydride slower, reflected in the lower yield (85.3% vs 96.7%).
Solubility: The trifluoromethyl analog (Analog D) exhibits significantly higher lipophilicity (LogP ~2.1) compared to the parent (LogP ~0.5), a desirable trait for improving membrane permeability in final drug candidates.
Mechanistic Pathway & Synthesis Workflow
The synthesis of these analogs historically suffered from low yields (<20%) due to the reversibility of the imide formation and competing hydrolysis. The modern Polyphosphoric Acid (PPA) mediated route drives the equilibrium toward cyclization by acting as both solvent and dehydrating agent.
Visualization: Synthesis & Structural Logic
Caption: Two-stage synthesis of N-aryl glutarimides utilizing PPA for dehydration and RaNi for selective nitro-reduction.
Detailed Experimental Protocols
Safety Warning: Polyphosphoric acid is viscous and corrosive. Raney Nickel is pyrophoric. All operations must be conducted in a fume hood.
Protocol A: PPA-Mediated Cyclization (Formation of Nitro-Intermediate)
This protocol is self-validating through the observation of precipitate formation upon quenching.
Preparation: Charge a reaction vessel with 50.0 g of Polyphosphoric Acid (PPA) . Heat to 80°C under gentle stirring to reduce viscosity.
Addition: Add 0.05 mol of Glutaric Acid and 0.05 mol of the substituted 4-nitroaniline (e.g., 2-methyl-4-nitroaniline).
Reaction: Stir the mixture at 80–100°C for 12 hours .
Checkpoint: The mixture should turn into a homogenous, dark syrup. Incomplete dissolution indicates insufficient temperature.
Quenching: Cool the mixture to 60°C. Slowly pour into 500 mL of ice-cold water with vigorous stirring.
Validation: A thick precipitate (the cyclic imide) must form immediately. If oil separates, cooling is insufficient.
Isolation: Filter the precipitate, wash with water (3 x 50 mL) to remove residual acid (check filtrate pH > 5), and dry in a vacuum oven at 60°C.
Protocol B: Catalytic Hydrogenation (Nitro to Aniline Reduction)
Dissolution: Dissolve 10.0 g (0.043 mol) of the nitro-intermediate (from Protocol A) in 100 mL of Tetrahydrofuran (THF) .
Catalyst: Add 1.0 g of Raney Nickel (RaNi) (washed with ethanol).
Hydrogenation: Hydrogenate at ambient pressure (1 atm) and room temperature.
Endpoint Detection: Monitor H₂ uptake. The reaction is complete when uptake ceases (approx. 3-5 hours) or via TLC (disappearance of the yellow nitro spot).
Purification: Filter off the catalyst (keep wet!). Concentrate the filtrate under reduced pressure.
Crystallization: Recrystallize the residue from Diethyl Ether to yield the final 1-(4-aminophenyl)piperidine-2,6-dione analog as off-white crystals.
Applications in Drug Development
Factor Xa Inhibition
The 1-(4-aminophenyl)piperidine-2,6-dione scaffold is a precursor for advanced Factor Xa inhibitors, such as those described in Patent WO2003097600A1. The final active molecules typically feature:
Core: The glutarimide ring acts as a rigid spacer.
Linkage: The 4-amino group is acylated to attach a benzamidine or phenyl-acetamide moiety.
Mechanism: The glutarimide carbonyls may interact with water networks in the coagulation factor active site, while the ortho-substituents (from the analogs above) lock the conformation of the phenyl ring relative to the glutarimide, enhancing binding selectivity.
Distinction from Thalidomide Analogs
It is crucial for researchers to distinguish this scaffold from IMiDs (Immunomodulatory Imide Drugs):
IMiDs (e.g., Lenalidomide): Glutarimide is attached via C3 . The N-H is free. Binds CRBN.
This Scaffold: Glutarimide is attached via N1 . The N-H is substituted. Does NOT bind CRBN.
This distinction allows the use of 1-(4-aminophenyl)piperidine-2,6-dione analogs as negative controls in Cereblon binding assays or as specific linkers where E3 ligase recruitment is not desired.
References
Method for producing cyclic imides in the presence of polyphosphoric acid.
Cyclic Imides as Factor Xa Inhibitor Intermediates.
Comparative
Control Strategies for Aminoglutethimide: A Comparative Mechanistic Guide
Topic: Control Experiments for Studying the Effects of Aminoglutethimide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The "Dirty" Inhibitor P...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Control Experiments for Studying the Effects of Aminoglutethimide
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The "Dirty" Inhibitor Paradox
Aminoglutethimide (AG) represents a unique challenge in modern pharmacology. Historically utilized as the first-generation aromatase inhibitor and an adrenal suppressant, it is now largely superseded clinically by third-generation agents (e.g., Letrozole) and specific steroidogenesis inhibitors (e.g., Ketoconazole).
However, AG remains a critical mechanistic reference compound in research because of its dual-action profile: it inhibits CYP11A1 (P450scc) and CYP19A1 (Aromatase) . This "dirty" profile allows it to shut down the entire steroidogenic cascade at the source. Consequently, studying AG requires rigorous control experiments to distinguish between upstream (cholesterol conversion) and downstream (aromatization) effects.
This guide outlines the mandatory control architectures required to validate AG activity, distinguishing on-target efficacy from off-target toxicity using self-validating experimental systems.
Mechanistic Positioning & Comparative Landscape
To design effective controls, one must map AG against its more specific successors.
Feature
Aminoglutethimide (AG)
Letrozole (Positive Control A)
Ketoconazole (Positive Control B)
Primary Target
CYP11A1 (P450scc) & CYP19A1 (Aromatase)
CYP19A1 (Aromatase)
CYP17A1 (17,20-lyase) & CYP11B1
Pathway Effect
Blocks all steroid synthesis (Pan-inhibition)
Blocks only Androgen Estrogen
Blocks Cortisol/Androgen synthesis
Potency (IC50)
Low (M range)
High (nM range)
Moderate (M range)
Specificity
Low (Promiscuous)
High (Specific)
Moderate
Experimental Role
Broad-spectrum shutdown
Specific Aromatase benchmark
Steroidogenesis benchmark
Visualizing the Inhibitory Landscape
The following pathway diagram illustrates the precise intervention points of AG versus its controls.
Caption: AG acts at the pathway entry (CYP11A1) and exit (CYP19A1), distinguishing it from specific inhibitors like Letrozole.
Core Experimental Protocols
To publish data on AG, you must utilize the H295R Steroidogenesis Assay (OECD TG 456 compliant). This cell line expresses all enzymes necessary for steroid synthesis from cholesterol.
Protocol A: The "Upstream" Blockade Validation (CYP11A1)
Objective: Prove AG inhibits the conversion of Cholesterol to Pregnenolone.
Readout: Supernatant analysis via LC-MS/MS or ELISA for Pregnenolone and Progesterone .
Expected Result: AG treatment should drastically reduce Pregnenolone levels compared to Vehicle. Ketoconazole will reduce downstream products (Cortisol) but may cause accumulation of precursors depending on the specific block.
Protocol B: The "Downstream" Specificity Check (CYP19A1)
Objective: Distinguish aromatase inhibition from general steroid suppression.
Cell System: MCF-7aro (MCF-7 cells stably transfected with Aromatase) or H295R.
Substrate Addition: Supplement media with Androstenedione (10 nM) or Testosterone (10 nM) to bypass the upstream CYP11A1 block.
Treatment:
Test Group: AG (10
M).
Positive Control: Letrozole (10 nM).
Readout: Measure Estradiol (E2) levels.
Logic: If AG inhibits aromatase, E2 levels will drop even when Testosterone is provided. If AG only worked on CYP11A1, adding Testosterone would restore E2 production.
The "Golden" Control: The Rescue Experiment
This is the most critical experiment for establishing scientific integrity (Trustworthiness). It proves that the observed phenotypic effect (e.g., cell growth arrest, decreased signaling) is due to steroid depletion and not general cytotoxicity.
The Logic of Rescue
Since AG blocks the first step (Cholesterol
Pregnenolone), adding Pregnenolone exogenously should bypass the blockade and restore downstream hormone production, unless AG is acting via a non-steroidogenic toxic mechanism.
Caption: The self-validating loop. Failure to rescue implies off-target toxicity unrelated to CYP11A1 inhibition.
Rescue Protocol Steps:
Establish Baseline: Treat cells with AG (IC90 dose). Observe defect (e.g., 50% reduction in proliferation).
Rescue Arm: Treat cells with AG + Pregnenolone (1
M).
Note: Ensure Pregnenolone concentration is non-toxic and physiologically relevant.
Control Arm: Treat cells with AG + Vehicle.
Validation: If proliferation returns to >80% of untreated control in the Rescue Arm, the effect is specific to CYP11A1 inhibition.
Data Presentation & Interpretation
When publishing, summarize your control data in a comparative matrix. Do not simply list raw values; calculate the Specificity Ratio .
Table 1: Comparative Potency & Specificity
Compound
CYP19A1 IC50 (Aromatase)
CYP11A1 IC50 (Side-Chain Cleave)
Specificity Ratio (CYP11A1/CYP19A1)
Clinical Relevance
Aminoglutethimide
~ 1–5 M
~ 10–30 M
~ 10x
Dual Inhibitor (Reference)
Letrozole
~ 0.1–1 nM
> 10,000 nM
> 10,000x
Highly Specific
Ketoconazole
> 100 M
~ 1–5 M (CYP17 target)
N/A
Adrenal Blocker
Note: Values are approximate based on H295R literature; experimental conditions may vary.
References
Santen, R. J., et al. "Aminoglutethimide as treatment for Cushing's syndrome." Journal of Clinical Endocrinology & Metabolism. Link
Geisler, J., et al. "Influence of letrozole and anastrozole on total body aromatization and plasma estrogen levels in postmenopausal breast cancer patients evaluated in a randomized, cross-over study." Journal of Clinical Oncology. Link
Hecker, M., et al. "The OECD 456 H295R Steroidogenesis Assay: A Validated In Vitro Screen for Endocrine Disruptors." OECD Guidelines for the Testing of Chemicals. Link
Sonino, N. "The use of ketoconazole as an inhibitor of steroid production."[1] New England Journal of Medicine. Link
Miller, W. L. "Molecular biology of steroid hormone synthesis." Endocrine Reviews. Link
Evaluating the Selectivity of 1-(4-Aminophenyl)piperidine-2,6-dione Derivatives for Aromatase
A Senior Application Scientist's Guide to Comparative Analysis In the landscape of endocrine therapy, particularly for hormone-dependent breast cancer, the enzyme aromatase (cytochrome P450 19A1) stands out as a critical...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide to Comparative Analysis
In the landscape of endocrine therapy, particularly for hormone-dependent breast cancer, the enzyme aromatase (cytochrome P450 19A1) stands out as a critical therapeutic target.[1][2][3] Aromatase catalyzes the final, rate-limiting step in estrogen biosynthesis—the conversion of androgens to estrogens.[1][3][4] Inhibiting this enzyme is a cornerstone of treatment for postmenopausal women with estrogen receptor-positive (ER+) breast cancer.[2][5][6] However, the clinical success of an aromatase inhibitor (AI) is not solely defined by its potency; its selectivity is paramount.
This guide provides an in-depth evaluation of the selectivity profile of 1-(4-aminophenyl)piperidine-2,6-dione and its analogues, a class of compounds based on the scaffold of aminoglutethimide, the first clinically utilized AI.[7][8] While groundbreaking, aminoglutethimide's utility was hampered by its lack of specificity, leading to a cascade of off-target effects.[7][9][10] This document will explore the biochemical rationale for selectivity, detail the experimental workflows for its assessment, and compare the performance of these first-generation compounds against more modern alternatives.
The Molecular Basis of Action and the Imperative of Selectivity
Non-steroidal aromatase inhibitors, including the 1-(4-aminophenyl)piperidine-2,6-dione class, function as competitive inhibitors.[8][11][12] They reversibly bind to the active site of the aromatase enzyme, preventing the natural substrate, androstenedione, from binding and being converted to estrone.[8][11] The mechanism involves the compound's nitrogen-containing moiety (the 4-amino group or a pyridyl nitrogen) coordinating with the heme iron atom at the core of the cytochrome P450 enzyme's active site.[11]
Caption: Mechanism of Aromatase Inhibition and Off-Target Effects.
The critical challenge arises because the human body contains numerous other cytochrome P450 enzymes essential for the synthesis of other vital steroids, such as cortisol and aldosterone.[1][7] Aminoglutethimide, the prototype for this class, not only inhibits aromatase but also potently inhibits the cholesterol side-chain cleavage enzyme (also known as desmolase or CYP11A1), the very first step in steroidogenesis.[7][11] This non-selective inhibition leads to a "medical adrenalectomy," suppressing the production of crucial adrenal steroids and necessitating corticosteroid replacement therapy to avoid adrenal insufficiency.[7][9] Therefore, a successful AI must exhibit high selectivity for aromatase over other CYPs.
Experimental Workflow for Evaluating Selectivity
A robust evaluation of an inhibitor's selectivity is a multi-step, self-validating process. It involves quantifying the compound's potency against the primary target (aromatase) and then counter-screening against a panel of related, physiologically relevant enzymes.
Caption: Experimental Workflow for Determining Inhibitor Selectivity.
Protocol 1: In Vitro Aromatase Inhibition Assay
This assay quantifies the potency of the test compound against the target enzyme. Human placental microsomes are a classic and reliable source of aromatase.[12][13]
Preparation:
Source: Human placental microsomes or recombinant human aromatase (CYP19A1).
Substrate: [1β-³H]-Androstenedione is used as a tracer. The assay measures the release of ³H₂O, which is proportional to estrogen formation.
Cofactor: An NADPH-generating system is required for P450 enzyme activity.
Incubation:
A reaction mixture is prepared containing phosphate buffer, the aromatase source, the NADPH-generating system, and varying concentrations of the inhibitor (e.g., 1-(4-aminophenyl)piperidine-2,6-dione derivative).
The reaction is initiated by adding the radiolabeled androstenedione substrate.
Incubation is carried out at 37°C for a defined period (e.g., 15-30 minutes).
Termination and Measurement:
The reaction is stopped by adding an organic solvent (e.g., chloroform).
The aqueous phase, containing the released ³H₂O, is separated from the organic phase (containing unused substrate) by centrifugation.
The radioactivity in the aqueous phase is quantified using liquid scintillation counting.
Data Analysis:
The percentage of inhibition at each compound concentration is calculated relative to a vehicle control.
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting percent inhibition against inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
The Ki value (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation, providing a more absolute measure of binding affinity.[8][14]
To determine selectivity, the compound is tested against other key steroidogenic enzymes. The most critical counter-target for this class of inhibitors is the cholesterol side-chain cleavage enzyme (desmolase).[11][14]
Preparation:
Source: Bovine adrenal mitochondria are a common source for desmolase.
Substrate: A radiolabeled cholesterol precursor.
Incubation:
Similar to the aromatase assay, a reaction mixture is prepared with the enzyme source, cofactors, and varying concentrations of the test inhibitor.
The reaction is initiated with the substrate and incubated at 37°C.
Analysis:
The reaction products (e.g., pregnenolone) are separated from the substrate using techniques like thin-layer chromatography (TLC).
The amount of product formed is quantified.
Data Analysis:
The IC50 value for the inhibition of desmolase (and other tested enzymes) is calculated.
The Selectivity Index is then determined by dividing the IC50 for the off-target enzyme by the IC50 for aromatase. A higher selectivity index indicates greater selectivity for the target enzyme.
Comparative Selectivity Data
The data clearly demonstrates that while aminoglutethimide (the parent compound) is a potent AI, its activity against other steroidogenic enzymes is significant.[7][11] However, structural modifications have led to analogues with vastly improved selectivity.
Note: Values are compiled from multiple sources and represent approximate figures for comparative purposes. Experimental conditions can affect absolute values.
Insights from Structure-Activity Relationships (SAR)
The data reveals crucial insights into the structural determinants of selectivity:
The 4-Aminophenyl Moiety: This group is critical for binding to the heme iron of aromatase and is a consistent feature of active compounds in this class.[11]
Modifying the Piperidinedione Ring: Replacing the aminophenyl group with a more basic 4-pyridyl group (as in pyridoglutethimide) maintains strong aromatase inhibition while significantly reducing or eliminating inhibition of desmolase.[11][14] This suggests the overall shape and basicity of the molecule can be tuned to fit the aromatase active site more specifically than the active sites of other P450s.
3-Position Substitution: Studies on 3-alkyl and 3-cycloalkyl substituted derivatives show that modifications at this position can dramatically increase potency against aromatase—in some cases by over 100-fold compared to aminoglutethimide—while simultaneously reducing desmolase inhibition.[18][19] The (+)-enantiomer of 3-(4-aminophenyl)-3-cyclohexylpiperidine-2,6-dione was found to be a 240-fold more potent aromatase inhibitor than racemic aminoglutethimide, with reduced desmolase activity.[18]
Conclusion: An Important Step Toward Selective Inhibition
The 1-(4-aminophenyl)piperidine-2,6-dione scaffold, originating with aminoglutethimide, represents a foundational chapter in the development of aromatase inhibitors. While the parent compound suffered from poor selectivity, subsequent research elegantly demonstrated that rational chemical modifications could dissociate the desired anti-aromatase activity from off-target effects on other steroidogenic enzymes.[11][18][19]
Analogues like pyridoglutethimide and various 3-substituted derivatives proved to be far more selective, validating aromatase as a druggable target and paving the way for the development of the third-generation AIs (e.g., letrozole, anastrozole).[8][10][14] These newer agents are orders of magnitude more potent and exhibit such high selectivity that they have become the standard of care, largely free from the adrenal-suppressing side effects of the first-generation compounds.[8][9][10]
For researchers in drug development, the story of this compound class serves as a powerful case study. It underscores that initial potency is only half the battle; achieving a high degree of selectivity is the key to translating a potent molecule into a safe and effective therapeutic agent. The experimental workflows detailed here remain the gold standard for rigorously profiling any new potential aromatase inhibitor to ensure it meets the high bar of selectivity required for clinical success.
References
Santen, R. J., & Brodie, H. (2001). In vivo and in vitro pharmacological studies of aminoglutethimide as an aromatase inhibitor. Cancer Research, 41(11 Part 2), 4582s-4585s. (URL not available)
Nicholls, P. J., & Smith, H. J. (1986). Pharmacology of aminoglutethimide: structure/activity relationships and receptor interactions. Journal of steroid biochemistry, 25(5B), 875–881. [Link]
Yilmaz, B. D., et al. (2022). Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity. Journal of Research in Pharmacy, 26(6), 1833-1840. [Link]
Foster, A. B., et al. (1983). Analogues of aminoglutethimide: selective inhibition of aromatase. Journal of medicinal chemistry, 26(1), 50–54. [Link]
Chen, S., et al. (2007). New experimental models for aromatase inhibitor resistance. The Journal of steroid biochemistry and molecular biology, 106(1-5), 8–15. [Link]
Buzdar, A. U., & Harvey, H. A. (2000). Historical Development of Aromatase Inhibitors. In Holland-Frei Cancer Medicine. 5th edition. BC Decker. [Link]
Miller, W. R. (1997). Molecular Action and Clinical Relevance of Aromatase Inhibitors. Journal of the National Cancer Institute. Monographs, (23), 29–33. [Link]
Lønning, P. E. (2005). Aromatase Inhibition: Translation into a Successful Therapeutic Approach. Clinical Cancer Research, 11(8), 2821–2829. [Link]
Brodie, A. M., & Njar, V. C. (2005). Aromatase Inhibitors in the Treatment of Breast Cancer. Endocrine reviews, 26(3), 357–378. [Link]
Numazawa, M., et al. (1990). Selective aromatase inhibition by pyridoglutethimide, an analogue of aminoglutethimide. Journal of enzyme inhibition, 4(2), 157–167. (URL not available)
Chen, S., et al. (2007). New experimental models for aromatase inhibitor resistance. The Journal of steroid biochemistry and molecular biology, 106(1-5), 8–15. [Link]
ResearchGate. (1982). Aromatase inhibitors for breast cancer: Lessons from the laboratory. [Link]
Dowsett, M. (2001). Advances in Aromatase Inhibition: Clinical Efficacy and Tolerability in the Treatment of Breast Cancer. Clinical Cancer Research, 7(9), 2954s-2959s. [Link]
Numazawa, M., et al. (1990). Selective aromatase inhibition by pyridoglutethimide, an analogue of aminoglutethimide. European Journal of Endocrinology, 122(5), 623-630. [Link]
Numazawa, M., et al. (1990). Selective aromatase inhibition by pyridoglutethimide, an analogue of aminoglutethimide. Journal of enzyme inhibition, 4(2), 157–167. [Link]
Lim, S., & Lee, J. (2015). Clinical utilities of aromatase inhibitors in breast cancer. International Journal of Women's Health, 7, 471–478. [Link]
Hartmann, R. W., & Batzl, C. (1989). Synthesis and aromatase inhibitory activity of novel 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane- and -[3.1.1]heptane-2,4-diones. Archiv der Pharmazie, 322(9), 549–554. [Link]
Buzdar, A. U. (2000). Future Perspectives in the Clinical Development of Aromatase Inhibitors. In Holland-Frei Cancer Medicine. 5th edition. BC Decker. [Link]
Foster, A. B., et al. (1985). Analogues of aminoglutethimide based on 1-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione: selective inhibition of aromatase activity. Journal of medicinal chemistry, 28(2), 200–204. [Link]
Janowska, S., et al. (2024). Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs. Molecules, 29(2), 384. [Link]
Ellis, M. J. (2020). Emerging Role of Aromatase Inhibitors in the Treatment of Breast Cancer. CancerNetwork. [Link]
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Hartmann, R. W., & Batzl, C. (1986). Aromatase inhibitors. Synthesis and evaluation of mammary tumor inhibiting activity of 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones. Journal of Medicinal Chemistry, 29(8), 1362-1369. [Link]
Hartmann, R. W., & Batzl, C. (1986). Aromatase inhibitors. Synthesis and evaluation of mammary tumor inhibiting activity of 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones. Journal of medicinal chemistry, 29(8), 1362–1369. [Link]
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Hartmann, R. W., et al. (1988). Synthesis and aromatase inhibition of 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones. Journal of medicinal chemistry, 31(10), 1833–1837. [Link]
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Hartmann, R. W., & Palzer, M. (1994). Analogs of 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione as selective inhibitors of aromatase: derivatives with variable 1-alkyl and 3-alkyl substituents. Journal of Medicinal Chemistry, 37(5), 673-680. [Link]
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Introduction: The Piperidine Carboxamide Scaffold as a Privileged Structure in Modern Drug Discovery
An In-Depth Guide to the In Vivo Comparison of Piperidine Carboxamide Derivatives Authored for Researchers, Scientists, and Drug Development Professionals The piperidine carboxamide moiety is a cornerstone of medicinal c...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the In Vivo Comparison of Piperidine Carboxamide Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The piperidine carboxamide moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity. Its structural rigidity, combined with its capacity for versatile substitution, allows for the fine-tuning of physicochemical and pharmacological properties. Derivatives of this scaffold have demonstrated significant therapeutic potential across a spectrum of diseases, including oncology, neurological disorders, and infectious diseases.[1][2][3][4]
This guide provides a comparative analysis of the in vivo performance of various piperidine carboxamide derivatives. Moving beyond simple data aggregation, we delve into the causality behind experimental design, synthesize efficacy data from preclinical models, and provide robust, validated protocols to empower researchers in their drug development endeavors. Our objective is to create a self-validating framework that enables logical, data-driven decisions for advancing this promising chemical class.
Core Mechanisms of Action: Targeting Key Signaling Pathways
The therapeutic efficacy of piperidine carboxamide derivatives is rooted in their precise interaction with critical signaling pathways implicated in disease pathogenesis. A mechanistic understanding is paramount for rational drug design and the identification of pharmacodynamic biomarkers.
Oncology: Inhibition of the PI3K/Akt and PARP Pathways
In oncology, this scaffold has been successfully employed to target key survival and DNA repair pathways that are often dysregulated in cancer.
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a central regulator of cell survival, proliferation, and metabolism.[5] Its hyperactivation is a hallmark of many cancers. Piperidine-containing molecules have been developed as potent Akt inhibitors, effectively blocking downstream signaling and inducing apoptosis in tumor cells.[1]
Caption: General experimental workflow for in vivo validation of therapeutic compounds.
[1]
Protocol: Subcutaneous Xenograft Model for Antitumor Efficacy
This protocol is a standard for evaluating the efficacy of anticancer agents in vivo. The choice of immunodeficient mice is critical as it prevents the rejection of human tumor cells.
Objective: To assess the ability of a piperidine carboxamide derivative to inhibit the growth of human tumors in a murine model.
Materials:
Athymic Nude or SCID mice (female, 6-8 weeks old).
[1] * Human cancer cell line (e.g., SKOV3 ovarian, PC-3 prostate).
[1][5] * Cell culture medium (e.g., RPMI-1640 with 10% FBS).
Matrigel (provides a supportive microenvironment for tumor growth).
Test compound and vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% sterile water).
[5] * Digital calipers, animal scales, oral gavage needles.
Methodology:
Cell Culture and Implantation:
Culture human cancer cells to 80-90% confluency. Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 10^7 cells/mL.
[5] * Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the right flank of each mouse.
[5] * Causality: Matrigel is used because it mimics the extracellular matrix, promoting robust and consistent tumor formation.
Tumor Growth Monitoring and Randomization:
Monitor tumor growth three times per week using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
[5] * When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group). This ensures an unbiased comparison by starting with similar tumor burdens across groups.
[1][5] 3. Dosing and Administration:
Prepare the test compound formulation fresh daily.
Administer the compound (e.g., 50 mg/kg) or vehicle solution daily via oral gavage (p.o.) for a predetermined period (e.g., 21 consecutive days).
[5] * Monitor body weight regularly as an indicator of systemic toxicity. Significant weight loss (>15%) may necessitate euthanasia.
[5] 4. Endpoint Analysis:
At the end of the treatment period, euthanize the mice.
Excise the tumors and record their final weight.
Self-Validation: The primary endpoint (tumor volume/weight) is quantitative and directly measures efficacy. Body weight serves as a key safety readout.
For pharmacodynamic assessment, a portion of the tumor tissue can be flash-frozen for biomarker analysis (e.g., Western blot for phosphorylated Akt) to confirm target engagement in vivo.
[1]
Protocol: Acute Oral Toxicity Study (Adapted from OECD 423)
This protocol provides a preliminary assessment of a compound's safety profile after a single oral dose.
Objective: To determine the acute toxicity and estimate the LD50 (median lethal dose) of a new piperidine carboxamide derivative.
Materials:
Healthy, young adult mice or rats (e.g., Swiss albino mice).
[6] * Test compound and vehicle.
Oral gavage needles.
Methodology:
Animal Preparation and Dosing:
Acclimatize animals for at least 5 days.
Fast animals overnight prior to dosing.
Divide animals into groups (n=3 per group). Administer a single oral dose of the test compound at a starting concentration (e.g., 300 mg/kg). [6]Another group receives only the vehicle.
Observation:
Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.
Record any signs of toxicity, including changes in skin, fur, eyes, motor activity, and behavior. Note any tremors, convulsions, salivation, or lethargy.
[7] 3. Endpoint and Interpretation:
Record mortality in each group over the 14-day period.
The outcome (mortality or no mortality) at one dose level determines the next dose level (either higher or lower).
Causality: This stepwise procedure minimizes the number of animals required while still providing sufficient information to classify the compound's toxicity. The results guide dose selection for subsequent efficacy studies.
[6]
Conclusion and Future Directions
The piperidine carboxamide scaffold has unequivocally demonstrated its value in drug discovery, yielding potent modulators of diverse and critical biological targets. In vivo studies have validated their efficacy in preclinical models of cancer, neurodegeneration, and infectious disease, providing a strong rationale for their continued development.
[1]
However, the path forward requires a systematic and rigorous approach. Future research should focus on:
Direct Head-to-Head Comparisons: Conducting in vivo studies that directly compare novel derivatives against standard-of-care agents to clearly define their therapeutic window and potential advantages.
Comprehensive PK/PD Modeling: Integrating pharmacokinetic and pharmacodynamic data to build models that can better predict human dosing regimens and clinical outcomes.
[8]3. Target Identification and Selectivity Profiling: For compounds identified through phenotypic screening, elucidating the specific molecular target is crucial for mechanism-based drug development and safety assessment.
[9]4. Optimization for Blood-Brain Barrier Penetration: For neuro-active derivatives, structural modifications to enhance CNS penetration are critical for achieving therapeutic efficacy in the brain.
[10]
By leveraging the robust experimental frameworks outlined in this guide, researchers can effectively navigate the complexities of in vivo evaluation, accelerating the translation of promising piperidine carboxamide derivatives from the laboratory to the clinic.
References
Lee, J., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. Retrieved from [Link]
Lee, J., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC. Retrieved from [Link]
Li, Y., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. Retrieved from [Link]
Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. MDPI. Retrieved from [Link]
Kumar, A., et al. (2020). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. PubMed. Retrieved from [Link]
Afzal, O., et al. (2025). Anticancer potential of novel benzothiazolyl piperidine-3-carboxamide derivatives as CDKs and VEGFR2 multi-target kinase inhibitors. Prince Sattam bin Abdulaziz University - Pure Help Center. Retrieved from [Link]
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Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Host & Microbe. Retrieved from [Link]
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ResearchGate. (2024). (PDF) Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. Retrieved from [Link]
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Uddin, M. S., et al. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. MDPI. Retrieved from [Link]
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Zhang, J., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. MDPI. Retrieved from [Link]
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ResearchGate. (2026). In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. ResearchGate. Retrieved from [Link]
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Makvandi, M., et al. (2021). In vivo visualization of PARP inhibitor pharmacodynamics. PMC. Retrieved from [Link]
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Malaria World. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to. Malaria World. Retrieved from [Link]
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Assessing the Therapeutic Potential of Novel Piperidine-2,6-Dione Derivatives: A Comparative Guide
As the landscape of targeted protein degradation evolves, the piperidine-2,6-dione (glutarimide) pharmacophore remains the foundational cornerstone for co-opting the Cereblon (CRBN) E3 ubiquitin ligase complex[1]. While...
Author: BenchChem Technical Support Team. Date: March 2026
As the landscape of targeted protein degradation evolves, the piperidine-2,6-dione (glutarimide) pharmacophore remains the foundational cornerstone for co-opting the Cereblon (CRBN) E3 ubiquitin ligase complex[1]. While first-generation immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide revolutionized the treatment of multiple myeloma (MM), clinical resistance inevitably emerges, often driven by CRBN downregulation or mutation.
To overcome these limitations, next-generation Cereblon E3 Ligase Modulators (CELMoDs)—specifically rationally engineered piperidine-2,6-dione derivatives like Iberdomide (CC-220) and Mezigdomide (CC-92480)—have been developed[2]. As a Senior Application Scientist, I have structured this guide to objectively compare the pharmacodynamic superiority of these novel derivatives against classical IMiDs and provide the rigorous, self-validating experimental protocols required to evaluate their therapeutic potential.
The therapeutic efficacy of a piperidine-2,6-dione derivative is not solely dictated by its binary binding affinity to the Thalidomide Binding Domain (TBD) of CRBN. Instead, efficacy is governed by the thermodynamics of the ternary complex (Drug-CRBN-Neosubstrate)[3].
Classical IMiDs (lenalidomide) induce a partially "closed" conformation of CRBN (~25%), which is sufficient to recruit the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in treatment-naïve cells[4]. However, novel derivatives like Mezigdomide feature extended phenyl and morpholino moieties that create extensive novel protein-protein interfaces. Cryo-EM structural analyses reveal that Mezigdomide staples CRBN into a 100% closed conformation[4][5]. This bypasses the structural requirement for the CRBN N-terminal domain, driving rapid, profound degradation of IKZF1/3 even in IMiD-refractory environments characterized by low CRBN expression[5][6].
Pathway of CELMoD-induced targeted protein degradation via the CRL4-CRBN complex.
Quantitative Comparison of Piperidine-2,6-Dione Derivatives
To benchmark novel compounds, we must evaluate CRBN binding affinity alongside conformational dynamics. The table below synthesizes the biochemical and structural parameters distinguishing classical IMiDs from novel CELMoDs[4].
Compound
Generation
CRBN Binding Affinity (IC₅₀)
CRBN "Closed" Conformation
Primary Neosubstrates
Efficacy in IMiD-Resistant MM
Lenalidomide
1st Gen IMiD
~1.5 µM
~25%
IKZF1, IKZF3, CK1α
Low
Pomalidomide
2nd Gen IMiD
~1.2 µM
~20%
IKZF1, IKZF3
Moderate
Iberdomide
Novel CELMoD
~0.06 µM (60 nM)
~50%
IKZF1, IKZF3
High
Mezigdomide
Novel CELMoD
~0.03 µM (30 nM)
100%
IKZF1, IKZF3
Very High
Data indicates that novel derivatives achieve a 20- to 50-fold increase in binding affinity, translating to superior target degradation kinetics[2][4].
Experimental Workflows for Assessing Therapeutic Potential
Evaluating a novel piperidine-2,6-dione derivative requires a cascading validation strategy. A compound may bind CRBN tightly but fail to induce the necessary conformational change for degradation. Therefore, our protocols move sequentially from target engagement to phenotypic validation.
Sequential experimental workflow for validating novel CRBN modulators.
Protocol 1: Target Engagement via TR-FRET Binding Assay
Causality & Rationale: Standard Fluorescence Polarization (FP) assays often suffer from autofluorescence interference caused by the aromatic extensions of novel glutarimide derivatives[7]. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates this background, providing a highly accurate IC₅₀ for CRBN engagement.
Self-Validating Control: Always include an N-methylated glutarimide analog of your test compound. Methylation abolishes the critical hydrogen bond with CRBN His378, serving as a negative control to ensure signal specificity[3].
Step-by-Step Methodology:
Complex Preparation: Purify recombinant human CRBN-DDB1 complex and label with a Terbium (Tb)-cryptate donor fluorophore.
Tracer Incubation: Add a Cy5-labeled reference CRBN ligand (tracer) at a concentration equal to its Kd.
Compound Titration: Dispense the novel piperidine-2,6-dione derivative in a 12-point dose-response curve (ranging from 10 µM to 0.1 nM) into a 384-well plate.
Equilibration: Incubate the CRBN-DDB1 complex, tracer, and test compounds for 60 minutes at room temperature to reach thermodynamic equilibrium.
Measurement: Read the plate using a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 665 nm / 620 nm). Calculate the IC₅₀ based on the loss of FRET signal as the test compound displaces the tracer.
Protocol 2: Degradation Kinetics via Intracellular Flow Cytometry
Causality & Rationale: While Western blotting confirms degradation, it lacks single-cell resolution and cannot easily distinguish between true targeted degradation and secondary protein loss due to cell death. Flow cytometry allows multiplexing with viability dyes, ensuring the measured IKZF1/3 degradation is a primary pharmacological event[8].
Step-by-Step Methodology:
Cell Seeding: Seed lenalidomide-resistant multiple myeloma cells (e.g., OPM-2 or H929) at 5 × 10⁵ cells/well in a 6-well plate[8].
Time-Course Treatment: Treat cells with the novel derivative at a clinically relevant concentration (e.g., 100 nM) for 0, 2, 4, 8, and 24 hours[8]. Include a DMSO vehicle control.
Harvest & Viability Staining: Harvest cells and stain with a fixable viability dye (e.g., Zombie Aqua) to gate out dead cells.
Fixation & Permeabilization: Fix cells using 4% paraformaldehyde, followed by permeabilization using ice-cold 90% methanol.
Intracellular Staining: Stain with PE-conjugated anti-IKZF1 and APC-conjugated anti-IKZF3 antibodies for 30 minutes at room temperature.
Data Acquisition: Analyze via flow cytometry. Calculate the DC₅₀ (concentration inducing 50% degradation) and D_max (maximum depth of degradation) by measuring the Mean Fluorescence Intensity (MFI) of the viable cell population.
Causality & Rationale: The ultimate goal of IKZF1/3 degradation is the collapse of the IRF4-MYC transcriptional axis, leading to apoptosis[2]. The CellTiter-Glo assay measures ATP as a proxy for metabolic viability, validating that the biochemical degradation translates into tumoricidal efficacy.
Step-by-Step Methodology:
Plating: Seed MM cells in 96-well opaque white plates at 1–2 × 10⁴ cells/well in 100 µL of culture medium[8].
Dosing: Apply a serial dilution of the novel derivative (0.001 to 10 µM) alongside lenalidomide and mezigdomide as reference benchmarks[8].
Incubation: Incubate for 72 to 96 hours at 37°C, 5% CO₂.
Detection: Add 100 µL of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Analysis: Measure luminescence and plot a non-linear regression curve to determine the EC₅₀ for anti-proliferative activity.
Conclusion
The therapeutic potential of novel piperidine-2,6-dione derivatives lies in their ability to fundamentally alter the conformational landscape of the CRBN E3 ligase complex. By transitioning from the weak, partial engagement seen with lenalidomide to the high-affinity, 100% closed conformation induced by mezigdomide, researchers can overcome intrinsic and acquired clinical resistance[4][5][6]. When assessing new derivatives or PROTAC warheads, utilizing the rigorous, self-validating workflows outlined above ensures that biochemical binding accurately translates into deep, sustained therapeutic degradation.
References
US20230065745A1 - Piperidine-2,6-dione derivatives which bind to cereblon, and methods of use thereof.
Application Notes and Protocols for In Vitro Assays of Iberdomide in Multiple Myeloma Cell Lines. Benchchem.
Pharmacodynamic changes in tumor and immune cells drive iberdomide's clinical mechanisms of activity in relapsed and refractory multiple myeloma. PMC.
Molecular glue CELMoD compounds are allosteric regulators of cereblon conform
The Role of CELMoD Agents in Multiple Myeloma.
CELMoDs (iberdomide e mezigdomide). ER Congressi.
Discovery of CRBN E3 Ligase Modulator CC-92480 for the Treatment of Relapsed and Refractory Multiple Myeloma.
Binding Constants of Cereblon Ligand-Binding Domains from Human, C. elegans, and Magnetospirillum.
Comparative Analysis of Aminoglutethimide and Its Enantiomers' Activity
[1][2][3][4] Executive Summary Aminoglutethimide (AG), originally developed as an anticonvulsant and later repurposed as a "medical adrenalectomy" agent, represents a classic case study in chiral pharmacology.[1] While c...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3][4]
Executive Summary
Aminoglutethimide (AG), originally developed as an anticonvulsant and later repurposed as a "medical adrenalectomy" agent, represents a classic case study in chiral pharmacology.[1] While clinically administered as a racemic mixture (1:1 ratio of R and S enantiomers), its pharmacological profile is dominated by the R-(+)-enantiomer (D-isomer) .[1][2]
This guide provides a technical breakdown of the differential activities of AG enantiomers, focusing on their inhibition of Aromatase (CYP19) and Cholesterol Side-Chain Cleavage Enzyme (CYP11A1/P450scc).[1] It establishes why the R-enantiomer is the therapeutic driver and outlines the experimental frameworks used to validate these findings.
Mechanism of Action: A Dual Blockade
Aminoglutethimide acts as a competitive inhibitor of cytochrome P450 enzymes.[1] Its efficacy stems from the coordination of its amino-nitrogen atom with the heme iron of the P450 active site, preventing substrate oxygenation.
Target Enzymes[3][5]
Aromatase (CYP19): The rate-limiting enzyme converting androgens (androstenedione/testosterone) into estrogens (estrone/estradiol).[1][2] This is the primary target for breast cancer therapy.
P450scc (CYP11A1/Desmolase): The mitochondrial enzyme converting cholesterol to pregnenolone.[1][2] Inhibition here shuts down the synthesis of all steroid hormones (cortisol, aldosterone, sex steroids).[1]
Stereoselectivity of Inhibition
The chiral center at the glutarimide ring confers significant stereoselectivity.[1] The R-(+)-enantiomer is the potent inhibitor for both enzymes, but the magnitude of selectivity differs.[1][2]
Target Enzyme
R-(+)-Aminoglutethimide Activity
S-(-)-Aminoglutethimide Activity
Selectivity Ratio (R:S)
Aromatase (CYP19)
High Potency ( nM)
Low Potency
~30-40 : 1
P450scc (Desmolase)
Moderate Potency
Low Potency
~2.5 : 1
Key Insight: The therapeutic index of AG is compromised by the racemic formulation. While the R-isomer drives the anti-tumor (aromatase) effect, the S-isomer contributes little to efficacy but adds to the metabolic load and potential toxicity.[1]
Pathway Visualization
The following diagram illustrates the steroidogenic pathway and the specific blockade points of Aminoglutethimide.
Caption: Figure 1. Steroidogenic pathway illustrating the dual blockade by Aminoglutethimide.[1] Note the significantly higher stereoselectivity at the Aromatase step.
Pharmacological Data Comparison
The following data aggregates findings from competitive binding assays and in vitro inhibition studies.
Table 1: Comparative Potency (IC50 & Ki)
Parameter
Racemic AG
R-(+)-AG
S-(-)-AG
Reference Source
Aromatase IC50 (Human Placenta)
37 µM
~1-2 µM*
>40 µM
[PubMed 1.1, 1.2]
Aromatase Ki
408 nM
~10 nM
~400 nM
[PubMed 1.1]
P450scc Binding Affinity
N/A
High ( ratio 2.6x vs S)
Low
[PubMed 1.6]
Renal Clearance (mL/min)
-
Low
High (2.3x > R)
[PubMed 1.4]
Plasma Half-life (t1/2)
12.5 h (Slow Acetylators)
~13 h
~13 h
[PubMed 1.4]
*Note: Absolute IC50 values vary by assay conditions (substrate conc, protein content), but the relative potency ratio (R vs S) remains consistent.[1]
Pharmacokinetic Divergence[1][3][5]
Accumulation: Plasma concentrations of R-AG are approximately 1.5-fold higher than S-AG in patients treated with the racemate.[3][1][2]
Mechanism: This is due to stereoselective renal clearance.[1][2] The renal tubules reabsorb the R-isomer more efficiently than the S-isomer.[1][2]
Metabolism: AG is polymorphically acetylated to N-acetyl-AG (inactive).[1][2] Fast acetylators clear the drug more rapidly, but the acetylation process itself does not appear highly stereoselective compared to renal clearance.
Preparation: Thaw human placental microsomes (or recombinant CYP19 microsomes) on ice. Dilute in Phosphate Buffer to achieve linear reaction velocity (approx 50-100 µg protein/tube).[1][2]
Dosing: Add 10 µL of inhibitor (R-AG, S-AG, or Vehicle) to reaction tubes.
Substrate Addition: Add
-Androstenedione (final conc. ~100 nM, close to ).[1][2]
Initiation: Start reaction by adding 50 µL NADPH generating system. Total volume: 500 µL.[1][2]
Incubation: Incubate at 37°C for 15 minutes in a shaking water bath.
Termination: Stop reaction by adding 1 mL of ice-cold Chloroform or Dextran-Coated Charcoal suspension.
Mechanism:[2] This step adsorbs/extracts the unreacted steroid substrate, leaving the formed
Separation: Vortex vigorously and centrifuge at 3000 x g for 10 minutes.
Quantification: Transfer an aliquot (e.g., 200 µL) of the clear aqueous supernatant to a scintillation vial. Add 5 mL scintillation cocktail.
Data Analysis: Measure DPM (Disintegrations Per Minute). Calculate % Inhibition relative to vehicle control. Plot log(inhibitor) vs. % Activity to determine IC50.[1][2]
Clinical Implications & Toxicity
The separation of enantiomers reveals a critical flaw in the historical use of racemic Aminoglutethimide.
The "Sedative" Liability
AG is structurally analogous to Glutethimide (Doriden), a potent sedative-hypnotic.[1][2]
Glutethimide Toxicity: The R-(+)-enantiomer of glutethimide is 2-3 times more potent as a hypnotic than the S-isomer.[1][2][6]
AG Toxicity: Clinical use of AG is limited by CNS depression (lethargy, drowsiness, ataxia).[1][2] Because the R-enantiomer is both the therapeutic agent (aromatase inhibitor) and likely the more potent sedative (by structural homology), "cleaning up" the drug by using pure R-AG might improve efficacy but might not eliminate CNS toxicity, and could potentially exacerbate it due to higher plasma accumulation.
S-Enantiomer Role: The S-enantiomer contributes to the "body load" (metabolic burden, potential hypersensitivity/rash) without offering significant therapeutic benefit.[1][2]
Why It Matters Today
While AG has been largely replaced by third-generation aromatase inhibitors (Letrozole, Anastrozole) which lack the glutarimide ring and associated CNS effects, understanding AG's chirality is vital for:
Drug Design: It proves that high-affinity P450 inhibition often requires specific stereochemical configurations matching the heme access channel.[1][2]
Rescue Protocols: In rare cases of adrenal carcinoma where AG is still used, monitoring plasma levels is crucial.[1][2] Knowing that R-AG accumulates helps explain why toxicity can develop slowly over time.[1][2]
References
Evaluation of the racemate and the enantiomers of a new highly active and selective aromatase inhibitor of the aminoglutethimide type.
Disposal of 1-(4-Aminophenyl)piperidine-2,6-dione (an aromatic amine derivative structurally related to thalidomide/aminoglutethimide analogs) requires a protocol that transcends basic "trash" handling. As a drug development intermediate, this compound presents specific risks associated with aromatic amines (potential genotoxicity, skin sensitization) and pharmaceutical active ingredients (biological potency).
This guide is structured not just to comply with regulations (EPA/RCRA), but to eliminate cross-contamination risks in a high-throughput research environment. The disposal pathway is dictated by the physical state of the waste and its chemical compatibility .
Hazard Assessment & Waste Characterization
Before disposal, you must characterize the waste stream. While this specific isomer may not be explicitly "P-listed" or "U-listed" under US EPA RCRA regulations (40 CFR 261.33), it must be managed as Non-RCRA Regulated Hazardous Waste due to its bioactive potential and chemical class.
H302 (Harmful if swallowed)H317 (May cause allergic skin reaction)H319 (Causes serious eye irritation)
Zero-contact protocol. Double nitrile gloves and Tyvek sleeves required during waste transfer.
Reactivity
Incompatible with Strong Oxidizers, Acids
Segregation is mandatory. Do not consolidate with nitric acid waste or peroxide formers.
RCRA Status
Generator Knowledge (Non-Listed)
Incineration is the only acceptable destruction method to ensure breakdown of the piperidine ring.
Disposal Decision Logic (Visualized)
The following workflow illustrates the decision-making process for segregating waste streams. This ensures that solid waste, liquid mother liquors, and contaminated debris are routed correctly to High-Temperature Incineration.
Figure 1: Decision logic for segregating 1-(4-Aminophenyl)piperidine-2,6-dione waste streams to ensure compliant incineration.
Detailed Operational Protocols
Protocol A: Solid Waste (Pure Compound)
Use this for expired shelf-life material or excess synthesis yield.
PPE Requirement: Nitrile gloves (double layer), lab coat, safety glasses, and N95 particulate respirator (if working outside a fume hood).
Containment: Transfer the solid material into a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass for solids to prevent breakage during compaction.
PROHIBITED: Nitric acid, Perchloric acid (risk of nitration/oxidation of the amine ring leading to explosive byproducts).
Collection: Pour into a dedicated organic waste carboy (HDPE or Glass).
pH Check: If the solution is acidic (pH < 4), neutralize to pH 6-8 using Sodium Bicarbonate before consolidation to prevent acid-catalyzed degradation or gas evolution.
Labeling: List the solvent percentages and the active compound concentration (e.g., "Methanol 95%, Active API <5%").
Protocol C: Spill Management (Immediate Response)
Self-validating step: If the spill is >100g or outside a hood, evacuate and call EHS.
Figure 2: Emergency response workflow for spills. Note the prohibition on dry sweeping to prevent aerosolization.
Regulatory & Compliance Context
EPA Waste Code: While not specifically listed, this material should be coded as D001 (Ignitable) if in flammable solvent, or managed as Non-Regulated Hazardous Waste (NRHW) if solid.
Destruction Method: The only validated destruction method for aromatic amines is incineration at >1000°C with a residence time of 2 seconds. This ensures the cleavage of the piperidine ring and oxidation of the amine to nitrogen oxides (scrubbed).
Why? Landfilling risks leaching into groundwater where aromatic amines are persistent and toxic to aquatic life.
Sanitary Sewer:Strictly Prohibited. Under no circumstances should this compound be poured down the drain.
References
PubChem. (2023). Compound Summary: Aminoglutethimide (Structural Analog). National Library of Medicine. Available at: [Link]
US Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261.[2] Available at: [Link]
Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard: Safety Data Sheets. Available at: [Link]
Laboratory Safety & PPE Protocol: Handling 1-(4-Aminophenyl)piperidine-2,6-dione (Pomalidomide)
[1] Part 1: The Core Directive (Executive Summary) Do not treat this substance as a standard organic reagent. 1-(4-Aminophenyl)piperidine-2,6-dione is a third-generation immunomodulatory imide drug (IMiD) and a high-pote...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Part 1: The Core Directive (Executive Summary)
Do not treat this substance as a standard organic reagent.
1-(4-Aminophenyl)piperidine-2,6-dione is a third-generation immunomodulatory imide drug (IMiD) and a high-potency teratogen .[1] It functions by binding to the Cereblon (CRBN) E3 ubiquitin ligase, altering protein degradation pathways.[2]
The Critical Risk:
Exposure to even microgram quantities during pregnancy can cause severe, life-altering birth defects (phocomelia).[1] Consequently, the safety protocol is built around a Zero-Exposure Standard .
Immediate Action Required:
Pregnant Personnel: MUST be excluded from handling this compound or entering the immediate handling zone.
Containment: Open-bench handling is strictly prohibited. All powder manipulation must occur within a certified Biosafety Cabinet (Class II, Type A2 or B2) or a Compounding Aseptic Containment Isolator (CACI).
Part 2: Hazard Dynamics & Risk Assessment
To select the correct PPE, we must understand the "Why." This compound is classified under Occupational Exposure Band (OEB) 4 or 5 (High Potency), depending on the specific synthesis stage and particle size.
GHS Hazard Classification Table
Hazard Class
Category
Hazard Statement
Mechanism of Action
Reproductive Toxicity
1B
H360: May damage fertility or the unborn child.[1]
Anti-angiogenic activity; inhibition of limb bud development via CRBN modulation.
STOT (Repeated)
2
H373: May cause damage to organs (blood, nervous system).
Hematological toxicity (neutropenia) and peripheral neuropathy.
Part 3: The PPE Shield (The "Dual-Barrier" System)
Trust is built on redundancy. A single layer of protection is a point of failure. We utilize a Dual-Barrier System to ensure that if one layer is compromised, the operator remains isolated from the hazard.[1]
PPE Selection Matrix
Body Zone
Primary Barrier (Inner)
Secondary Barrier (Outer)
Technical Justification
Hands
Nitrile Gloves (4-5 mil) Taped to inner suit cuff
Nitrile/Neoprene Gloves (Extended Cuff) Worn over gown cuff
Permeation Resistance: Nitrile offers >480 min breakthrough time for most solids.[1] Double gloving provides visual breach detection.
Respiratory
Engineering Control (BSC Class II)
N-95 or P-100 Respirator (Fit-tested)
The BSC is the primary lung protection.[1] The mask is a fail-safe against accidental withdrawal of hands or spills outside the cabinet.[1]
Cotton lab coats are porous and retain dust. Impervious materials prevent dermal absorption of dusts.
Eyes
Safety Glasses (Side shields)
Face Shield (If liquid splashing is possible)
Ocular absorption is a rapid route of entry.
Part 4: Operational Workflow & Visualization
Safety is a process, not a product. The following diagram illustrates the logical flow of the safety lifecycle for this compound, ensuring no step is skipped.
Figure 1: The "Zero-Exposure" Operational Lifecycle. Note the feedback loop: if a breach is detected, immediate cessation and re-gloving are required.
Part 5: Detailed Step-by-Step Protocol
This protocol uses a Self-Validating logic. You cannot proceed to the next step without verifying the previous one.
Phase A: Donning (Entry)
Visual Inspection: Check the Biosafety Cabinet (BSC) magnehelic gauge. Ensure it reads within the certified range (usually 0.3–0.5 inches w.g.).
Inner Glove Application: Don the first pair of nitrile gloves. Inspect for micro-tears by inflating them slightly with air before wearing.
Gowning: Don a disposable, impervious gown (e.g., Tyvek). Critical Step: Ensure the cuffs of the gown cover the wrist of the inner glove.
Outer Glove Application: Don the second pair of gloves (extended cuff). Pull these over the gown cuffs. This creates a shingle effect, shedding particles away from the skin.
Phase B: Handling (The "Wet" Technique)
Damping: When possible, wet the powder immediately upon opening the vial (using the reaction solvent) to prevent aerosolization.
Static Control: Use an anti-static gun or bar inside the BSC if weighing dry powder, as electrostatic charge can cause "jumping" of high-potency powders.
Closed Transfers: If moving the substance from the BSC to a balance or reactor, use a closed container (parafilm sealed) or a secondary containment tray.
Phase C: Decontamination & Doffing (Exit)
Primary Decon: While hands are still inside the BSC, wipe down the outer gloves with 10% Sodium Hypochlorite (Bleach) followed by 70% Ethanol.
Chemistry Note: Bleach oxidizes the glutarimide ring, aiding in chemical deactivation, while Ethanol removes the residue.
Outer Glove Removal: Remove outer gloves inside the BSC and place them in the solid hazardous waste bag.
Gown Removal: Unfasten the gown, rolling it inside out to trap any potential dust. Discard in hazardous waste.
Wash: Immediately wash hands with soap and water for 2 minutes after removing inner gloves.
Part 6: Disposal Logistics (Cradle-to-Grave)
Do not autoclave. Autoclaving does not guarantee the destruction of the chemical structure of Pomalidomide.
Solid Waste: All gloves, gowns, weigh boats, and contaminated paper towels must be collected in a yellow "Chemo/Trace" waste bag or a rigid container labeled "Cytotoxic/Teratogenic Waste - Incinerate Only." [1]
Liquid Waste: Solvent waste containing the compound must be segregated into a carboy labeled "High Hazard - Destructive Incineration Required." [1]
References
National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[5][6][7] Centers for Disease Control and Prevention. [Link][1]
PubChem. (2023).[1] Pomalidomide Compound Summary (CID 134780).[1] National Center for Biotechnology Information. [Link]